molecular formula C8H8N2O4S B2588934 5-methoxy-1H-benzimidazole-2-sulfonic acid CAS No. 106135-28-8

5-methoxy-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2588934
CAS No.: 106135-28-8
M. Wt: 228.22
InChI Key: SZHBMDJFGQCIPU-UHFFFAOYSA-N
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Description

5-methoxy-1H-benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C8H8N2O4S and its molecular weight is 228.22. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHBMDJFGQCIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 5-Methoxy-1H-benzimidazole-2-sulfonic acid

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity. Its unique chemical architecture allows for diverse substitutions, making it a cornerstone in medicinal chemistry and materials science. Among its many derivatives, benzimidazole-2-sulfonic acids have emerged as critical and versatile intermediates. They serve as stable, readily prepared precursors for a variety of 2-substituted benzimidazoles, which are otherwise challenging to synthesize directly.

This guide provides a detailed technical overview of a specific and valuable derivative: this compound. We will explore its synthesis from foundational precursors, delve into its key physicochemical properties, and illuminate its significance as a pivotal building block in the development of pharmaceuticals and other advanced materials. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Part 1: Synthesis Pathway and Methodologies

The most reliable and scalable synthesis of this compound is a two-step process. This pathway begins with the formation of a 2-mercaptobenzimidazole intermediate, which is subsequently oxidized to the target sulfonic acid. This approach is favored due to the ready availability of starting materials and the efficiency of the transformation.

Step 1: Synthesis of the Precursor, 5-Methoxy-1H-benzimidazole-2-thiol

The initial step involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide. The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide, which facilitates the condensation and ring closure to form the benzimidazole-2-thiol (also known as a thione).[1]

Causality Behind Experimental Choices:

  • Base (KOH): Potassium hydroxide is crucial for deprotonating the amine groups of the phenylenediamine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also drives the final intramolecular cyclization and dehydration steps.

  • Solvent (Ethanol/Water): An alcoholic solvent like ethanol is used to dissolve the organic precursors, while the presence of water helps dissolve the potassium hydroxide. The mixture provides a suitable medium for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.

  • Addition of Carbon Disulfide: To the stirred basic solution, add carbon disulfide (1.1 eq). The mixture should be brought to a boil.

  • Addition of Diamine: Slowly add a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in ethanol to the boiling reaction mixture.

  • Reflux: Once the addition is complete, maintain the reaction mixture at reflux for approximately 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

  • Precipitation: Acidify the aqueous solution with dilute acetic acid until the pH is approximately 5-6. The product, 5-methoxy-1H-benzimidazole-2-thiol, will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water to remove any residual salts, and dry under vacuum. Recrystallization from an ethanol-water mixture can be performed for further purification.

Step 2: Oxidation to this compound

The transformation of the 2-thiol group to a sulfonic acid is an oxidative process. While traditional oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide have been used, they present challenges, particularly on a larger scale.[2] Oxidation with KMnO₄ generates large quantities of manganese dioxide (MnO₂), which complicates product isolation.[2][3] High concentrations of hydrogen peroxide can pose significant safety risks.[2]

An improved and highly recommended method utilizes aqueous sodium percarbonate (Na₂CO₃·1.5H₂O₂).[2][4] This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle. The reaction is clean, efficient, and avoids the formation of problematic byproducts.

Causality Behind Experimental Choices:

  • Sodium Percarbonate: This reagent acts as the oxidant. In an aqueous solution, it releases hydrogen peroxide, which oxidizes the thiol group to the sulfonic acid. Its solid nature and controlled release of H₂O₂ enhance the safety and scalability of the procedure.

  • Aqueous Medium: The reaction is performed in water, which is an environmentally benign solvent and allows for easy workup.

Experimental Protocol: Oxidation using Sodium Percarbonate

  • Suspension: Suspend 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in water in a reaction vessel.

  • Addition of Oxidant: Add solid sodium percarbonate (typically 3-4 equivalents) portion-wise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, which can be verified by TLC (the sulfonic acid product will have a much lower Rf value than the starting thiol).[2]

  • Isolation and Purification: Upon completion, the resulting solution is often clear. Acidify the solution with a strong acid like concentrated HCl to precipitate the this compound.

  • Final Steps: Filter the precipitated solid, wash with cold water, and dry thoroughly under vacuum to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Step 1) cluster_reagent2 Oxidation Reagent cluster_final Final Product (Step 2) A 4-Methoxy-o- phenylenediamine D 5-Methoxy-1H-benzimidazole- 2-thiol A->D Cyclization/ Condensation B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) C->D F 5-Methoxy-1H-benzimidazole- 2-sulfonic acid D->F Oxidation E Sodium Percarbonate (Na₂CO₃·1.5H₂O₂) E->F

Caption: Synthesis workflow for this compound.

Part 2: Physicochemical Properties

The accurate characterization of a chemical intermediate is paramount for its effective use in subsequent synthetic steps. This compound is a stable solid compound with well-defined properties.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₄S[5][6][7]
Molecular Weight 228.23 g/mol [5][6][7]
CAS Number 106135-28-8[5][8][9]
IUPAC Name This compound[6]
Synonyms 6-methoxy-1H-benzimidazole-2-sulfonic acid[5][6]
Melting Point 335°C (with decomposition)[7]
Appearance Typically an off-white to light-colored solid powder.General knowledge
Storage Conditions Store at room temperature in a dry, tightly sealed container.[5]
Hazard Information Irritant. Standard laboratory safety precautions should be followed.[7][9]

Part 3: Applications and Synthetic Utility

The primary value of this compound lies in its role as a robust synthetic intermediate. The sulfonic acid group at the 2-position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

Key Intermediate for 2-Chlorobenzimidazoles

A significant application is its conversion to 2-chlorobenzimidazoles.[2][4] These chlorinated derivatives are highly valuable precursors for synthesizing potential chemotherapeutic agents, including antiviral and antineoplastic compounds. The reaction is typically achieved by treating the sulfonic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[2][4] This conversion is often high-yielding and provides a reliable route to the otherwise difficult-to-access 2-chloro derivatives.

Building Block for Biologically Active Molecules

The benzimidazole scaffold is a core component of many pharmaceuticals. The 5-methoxy substitution, in particular, is found in proton pump inhibitors like Omeprazole.[10] While this compound is not a direct precursor to Omeprazole, its parent thiol is. The sulfonic acid derivative provides an alternative synthetic entry point for creating novel analogs and other potential drug candidates. Its structure is utilized in research for developing compounds with potential antifungal, antiviral, and anti-inflammatory properties.[5]

Other Potential Applications

Beyond pharmaceuticals, this compound serves as a building block in other areas of chemical science:

  • Dyes and Fluorescent Probes: The benzimidazole core can be incorporated into larger conjugated systems for the preparation of dyes and fluorescent materials.[5]

  • Agrochemicals: It is used as an intermediate in the synthesis of new agrochemicals, leveraging the known biological activity of the benzimidazole family.[5]

Applications_Diagram A 5-Methoxy-1H-benzimidazole- 2-sulfonic acid B 2-Chloro-5-methoxy- 1H-benzimidazole A->B Reaction with PCl₅ / POCl₃ C Other 2-Substituted Benzimidazoles A->C Nucleophilic Substitution D Antiviral Agents B->D E Antineoplastic Agents B->E F Novel Drug Candidates (e.g., Anti-inflammatory) C->F G Dyes & Fluorescent Probes C->G

Caption: Synthetic utility of this compound.

References

"characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 5-Methoxy-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of this compound. While this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and a potential impurity in drug products like omeprazole, detailed experimental data in the public domain is limited.[1][2] This guide, therefore, synthesizes available information, draws upon established principles of heterocyclic chemistry, and outlines the logical experimental workflows for its synthesis and characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers working with this and related benzimidazole derivatives.

Introduction

This compound, with the molecular formula C₈H₈N₂O₄S and a molecular weight of 228.23 g/mol , belongs to the benzimidazole class of heterocyclic compounds.[3][4] Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[3] The title compound serves as a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3] Its structure, featuring a methoxy group on the benzene ring and a sulfonic acid group at the 2-position of the imidazole ring, offers multiple points for chemical modification, making it a valuable synthon for creating diverse chemical libraries.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄SPubChem[1], ChemicalBook[2]
Molecular Weight228.23 g/mol Matrix Scientific[4], Sigma-Aldrich[5]
Melting Point335 °C (decomposition)ChemicalBook[6], Matrix Scientific[4]
AppearanceWhite to off-white solidChemicalBook[2]
Density (Predicted)1.608 ± 0.06 g/cm³ChemicalBook[2][6]
pKa (Predicted)-1.53 ± 0.40ChemicalBook[2][6]
StorageRoom temperature, sealed, dryMySkinRecipes[3]

Synthesis and Mechanistic Considerations

The rationale for this multi-step synthesis lies in the robust and high-yielding nature of each individual reaction. The cyclization of o-phenylenediamines with carbon disulfide is a classic and efficient method for forming the 2-mercaptobenzimidazole core. Subsequent oxidation of the thiol to a sulfonic acid is a well-established transformation.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of the Benzimidazole-2-thiol Core cluster_step2 Step 2: Oxidation to the Sulfonic Acid A 4-methoxy-o-phenylenediamine D 5-methoxy-1H-benzimidazole-2-thiol A->D Cyclization B Carbon Disulfide (CS₂) B->D Cyclization C Potassium Hydroxide (KOH) C->D Cyclization E 5-methoxy-1H-benzimidazole-2-thiol H This compound E->H Oxidation F Potassium Permanganate (KMnO₄) F->H Oxidation G Sodium Hydroxide (NaOH) G->H Oxidation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add carbon disulfide with stirring.

  • Heat the mixture to reflux and add a solution of 4-methoxy-o-phenylenediamine in ethanol dropwise.

  • Maintain reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

  • In a beaker, dissolve 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining a low temperature.

  • Stir the reaction mixture for a period of time to allow for complete oxidation.[8]

  • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a low pH.

  • The resulting precipitate of this compound is filtered, washed with cold water, and dried.[8]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques to be employed.

Characterization_Workflow A Synthesized Product B Purity Assessment (HPLC, LC-MS) A->B C Structural Elucidation A->C H Final Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry (HRMS) C->F G Infrared Spectroscopy (FTIR) C->G D->H E->H F->H G->H

Caption: Experimental workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methoxy carbon will be characteristic of the substituted benzimidazole structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The experimentally determined exact mass should be in close agreement with the calculated mass for C₈H₈N₂O₄S (228.0205).[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching vibrations in the benzimidazole ring.[9]

  • C-H stretching of the aromatic ring and the methoxy group.

  • C=C and C=N stretching vibrations characteristic of the benzimidazole skeleton.[10]

  • Strong absorption bands corresponding to the S=O stretching of the sulfonic acid group.

  • O-H stretching from the sulfonic acid group.

  • C-O stretching of the methoxy group.

Applications and Future Directions

This compound is primarily recognized for its role as a synthetic intermediate.[3] Its utility stems from the reactivity of the sulfonic acid group, which can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2-position of the benzimidazole ring. This makes it a valuable precursor for the synthesis of potential drug candidates.[7]

Furthermore, its identification as an impurity in the synthesis of omeprazole, a widely used proton pump inhibitor, highlights the importance of its characterization for quality control in the pharmaceutical industry.[1][2]

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the broad spectrum of activity of benzimidazoles, it is plausible that this compound and its analogs may possess interesting pharmacological properties.[11]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By leveraging established chemical principles and analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate. The proposed workflows provide a solid foundation for further investigation into the chemistry and potential applications of this and related benzimidazole compounds.

References

An In-Depth Technical Guide on the Benzimidazole Core in Omeprazole Synthesis: The Pivotal Role of 5-Methoxy-2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), has revolutionized the management of acid-related gastrointestinal disorders. Its synthesis is a sophisticated process, hinging on the precise assembly of a benzimidazole core and a substituted pyridine ring. While the query of interest concerns 5-methoxy-1H-benzimidazole-2-sulfonic acid, extensive review of established synthetic pathways reveals that the critical intermediate is, in fact, 5-methoxy-2-mercaptobenzimidazole (also known as 5-methoxy-1H-benzimidazole-2-thiol). This guide provides a comprehensive technical exploration of the synthesis of omeprazole, focusing on the definitive role of this mercapto-analogue. We will dissect the causality behind its selection, detail the reaction mechanisms, and present validated experimental protocols, thereby offering a robust resource for researchers and drug development professionals.

Introduction: The Architectural Significance of the Benzimidazole Moiety

The therapeutic efficacy of omeprazole is intrinsically linked to its chemical structure: a sulfoxide bridge connecting a 5-methoxy-substituted benzimidazole ring and a 4-methoxy-3,5-dimethylpyridine ring.[1] The benzimidazole scaffold is not merely a structural anchor; its electronic properties and the substituents at its 2- and 5-positions are critical for the drug's mechanism of action and its synthesis.

A prevalent and industrially scalable method for synthesizing omeprazole involves a two-stage process: first, the formation of a thioether intermediate, followed by a controlled oxidation to the final sulfoxide product.[2] The nucleophilic character of the sulfur atom in the key benzimidazole intermediate is paramount for the initial coupling step. This is where the role of 5-methoxy-2-mercaptobenzimidazole becomes central. The thiol (-SH) group provides the essential nucleophilic sulfur required to react with the electrophilic chloromethyl-substituted pyridine, a reaction for which a sulfonic acid (-SO₃H) is chemically unsuited.

Synthesis of Key Intermediates

The successful synthesis of omeprazole relies on the efficient preparation of its two primary building blocks.

Preparation of 5-Methoxy-2-Mercaptobenzimidazole (The Benzimidazole Core)

This crucial intermediate is synthesized from 4-methoxy-o-phenylenediamine.[3] The reaction involves a cyclization process using carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH).

Experimental Protocol: Synthesis of 5-Methoxy-2-Mercaptobenzimidazole [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

  • Thionation: Add carbon disulfide (2.5 mL, 0.04 mol) to the basic solution. Stir the mixture for 30 minutes at ambient temperature.

  • Cyclization: Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).

  • Reflux: Stir the resulting mixture at reflux for 4 hours. Following reflux, allow the mixture to stir at ambient temperature overnight.

  • Work-up: Evaporate the solvents in vacuo and dilute the residue with dichloromethane (CH₂Cl₂). Acidify the suspension to a pH of 4 with an appropriate acid.

  • Isolation: A precipitate will form. Collect the solid via filtration to yield 5-methoxy-2-mercaptobenzimidazole.[3]

Preparation of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (The Pyridine Moiety)

This electrophilic partner is a critical intermediate in the production of omeprazole.[4] It is typically synthesized from its corresponding hydroxymethyl-pyridine precursor via chlorination.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [5]

  • Reaction Setup: Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) in a reaction vessel under an argon atmosphere.

  • Chlorination: Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

  • Reaction Completion: Continue stirring at room temperature for an additional 30 minutes after the addition is complete.

  • Isolation: Remove the solvent by distillation under reduced pressure.

  • Purification: Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration. Wash the solid with fresh hexane (50 mL) and air-dry to afford the title compound as a white solid.[5]

The Core Synthesis of Omeprazole: A Mechanistic Perspective

The convergence of the two key intermediates is the cornerstone of omeprazole synthesis. The process is a classic example of nucleophilic substitution followed by selective oxidation.

Step 1: Nucleophilic Substitution to Form the Thioether Intermediate

The first major step is the coupling of 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2] This reaction forms the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[6]

Causality of Experimental Choices:

  • Base (NaOH): A base is essential to deprotonate the thiol group (-SH) of the benzimidazole, forming a highly nucleophilic thiolate anion (-S⁻). This anion is a much stronger nucleophile than the neutral thiol, enabling an efficient attack on the electrophilic carbon of the chloromethyl group.

  • Solvent System (Ethanol/Water): A mixed solvent system is often employed to ensure the solubility of both the organic precursors and the inorganic base.[7]

Experimental Protocol: Synthesis of the Thioether Intermediate [2][7]

  • Thiolate Formation: In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating (70-90°C). Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) and reflux until fully dissolved. Cool the mixture to below 10°C.

  • Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • Precipitation & Isolation: After the incubation period, cool the mixture to 10°C and add 500 mL of water. Stir the resulting slurry for 12 hours to ensure complete precipitation. Collect the white solid product by suction filtration and dry.[2]

Step 2: Selective Oxidation to Omeprazole

The final and most delicate step is the oxidation of the thioether intermediate to the corresponding sulfoxide (omeprazole). This transformation must be carefully controlled to prevent over-oxidation to the undesired sulfone byproduct.[2]

Causality of Experimental Choices:

  • Oxidizing Agent (m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this selective oxidation. Other reagents like hydrogen peroxide with a catalyst can also be used.[8][9]

  • Controlled Temperature: The reaction is typically run at low temperatures to enhance selectivity and minimize the formation of the sulfone.

Experimental Protocol: Oxidation to Omeprazole [2]

  • Dissolution: Dissolve the dried thioether intermediate from the previous step in a suitable organic solvent, such as dichloromethane.

  • Oxidation: Cool the solution and add a controlled amount of an oxidizing agent like m-CPBA.

  • Quenching and Work-up: After the reaction is complete, the mixture is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine and dried.

  • Purification: The solvent is removed under reduced pressure, and the crude omeprazole is purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether) to yield the final product.[2]

Data Presentation and Visualization

Quantitative Data Summary
StepKey ReactantsKey ProductTypical YieldReference
Intermediate 1 4-methoxy-o-phenylenediamine, CS₂, KOH5-Methoxy-2-Mercaptobenzimidazole63%[3]
Intermediate 2 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine, SOCl₂2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl~100%[5]
Thioether Formation 5-Methoxy-2-Mercaptobenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole96%[7]
Oxidation Thioether Intermediate, Oxidizing Agent (e.g., m-CPBA)OmeprazoleHigh[8]

Visualizing the Synthesis Pathway

Omeprazole_Synthesis cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Oxidation R1 5-Methoxy-2- Mercaptobenzimidazole I1 Thioether Intermediate (Sulfide) Nucleophilic Substitution R1->I1 R2 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl R2->I1 P1 Omeprazole (Sulfoxide) I1->P1 Selective Oxidation

Caption: Core synthetic pathway for omeprazole.

Conclusion

The synthesis of omeprazole is a well-refined process that underscores the importance of fundamental organic chemistry principles. The narrative of its creation is centered on the nucleophilic character of 5-methoxy-2-mercaptobenzimidazole . This key intermediate, through a robust nucleophilic substitution with a pyridine derivative, forms a thioether which is then meticulously oxidized to the final active pharmaceutical ingredient. Understanding the causal relationships—why a thiolate is generated, why specific solvents are used, and why temperature control during oxidation is critical—is essential for process optimization, yield improvement, and ensuring the purity of this vital medication. This guide reaffirms that while many pathways may be theoretically possible, the established route involving the mercapto- intermediate remains the most scientifically validated and industrially viable approach.

References

Spectroscopic and Physicochemical Characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid (C₈H₈N₂O₄S), a heterocyclic compound of interest in pharmaceutical and materials science research. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes available data from chemical databases and analogous structures to present a detailed characterization. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural elucidation through predicted spectroscopic data, alongside its known chemical properties.

Introduction

This compound is a derivative of benzimidazole, a bicyclic aromatic compound with a fused benzene and imidazole ring system. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The addition of a methoxy group at the 5-position and a sulfonic acid group at the 2-position significantly influences the molecule's electronic properties, solubility, and potential biological activity. This compound and its derivatives are often explored as intermediates in the synthesis of pharmaceuticals, such as proton pump inhibitors, and as functional materials in various applications.[1]

This guide will delve into the key physicochemical properties and provide a detailed, predictive analysis of the spectroscopic data for this compound, empowering researchers with the foundational knowledge required for its identification, synthesis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄SPubChem[2]
Molecular Weight 228.23 g/mol PubChem[2]
CAS Number 106135-28-8ChemicalBook[3]
Melting Point 335°C (decomposes)Matrix Scientific[4]
Appearance Expected to be a solid-
Solubility Expected to be soluble in polar solvents-

Molecular Structure:

The structure of this compound, as depicted in the diagram below, consists of a central benzimidazole core. A methoxy group (-OCH₃) is attached to the carbon at position 5 of the benzene ring, and a sulfonic acid group (-SO₃H) is attached to the carbon at position 2 of the imidazole ring.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the imidazole ring. The predicted chemical shifts are summarized in Table 2.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (positions 4, 6, 7)7.0 - 7.8Multiplet
Methoxy-H (-OCH₃)~3.9Singlet
Imidazole-NH> 10Broad Singlet

The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group. The N-H proton is expected to be downfield due to its acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the different carbon atoms are presented in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
C=N (imidazole)~150
Aromatic C-O~155
Aromatic C (unsubstituted)110 - 130
Aromatic C (substituted)130 - 145
Methoxy C (-OCH₃)~56

The chemical shift of the C-2 carbon in the imidazole ring, attached to the sulfonic acid group, is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 4.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (sulfonic acid)3200 - 2500Broad, Strong
N-H stretch (imidazole)3100 - 3000Broad, Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (methoxy)2950 - 2850Medium
C=N stretch (imidazole)~1620Medium
C=C stretch (aromatic)1600 - 1450Medium to Strong
S=O stretch (sulfonic acid)1250 - 1150 and 1050 - 1000Strong
C-O stretch (methoxy)~1250Strong

The broad O-H and N-H stretching bands are characteristic features and may overlap.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 228. The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H, 81 amu) and the methoxy group (CH₃O, 31 amu).

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the benzimidazole chromophore. The extended conjugation of the bicyclic aromatic system will likely result in absorption maxima (λ_max) around 280-320 nm. The position of these maxima can be influenced by the solvent polarity.[5]

Synthesis and Handling

Synthetic Approach

A potential synthetic route to this compound could involve the reaction of 4-methoxy-1,2-phenylenediamine with a suitable reagent to introduce the sulfonic acid group at the 2-position of the resulting benzimidazole ring. A plausible synthetic workflow is outlined below.

A 4-Methoxy-1,2-phenylenediamine B Reaction with Carbon Disulfide (or similar reagent) A->B C 5-Methoxy-1H-benzimidazole-2-thiol B->C D Oxidation (e.g., with H₂O₂ or KMnO₄) C->D E This compound D->E

References

An In-depth Technical Guide on the Chemical Structure and Reactivity of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their unique heterocyclic structure.[1][3] Within this important class of compounds, 5-methoxy-1H-benzimidazole-2-sulfonic acid represents a key intermediate and a molecule of significant interest.[4] Its structure combines the benzimidazole scaffold with a methoxy group and a sulfonic acid moiety, each contributing to its distinct physicochemical properties and reactivity.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this molecule for the design and synthesis of novel therapeutic agents and other advanced materials.[4]

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a benzene ring is fused to an imidazole ring. A methoxy (-OCH3) group is substituted at the 5-position of the benzimidazole ring, and a sulfonic acid (-SO3H) group is attached at the 2-position.

The presence of the electron-donating methoxy group influences the electron density of the aromatic system, while the strongly electron-withdrawing sulfonic acid group significantly impacts the molecule's acidity and solubility. The imidazole portion of the molecule contains both an acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H8N2O4S[5]
Molecular Weight 228.23 g/mol [5][6]
Melting Point 335°C (decomposes)[6]
CAS Number 106135-28-8[5][7]

Synthesis and Purification

The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] A common route to 2-sulfonic acid benzimidazoles involves the sulfonation of a pre-formed benzimidazole ring.[8]

Alternatively, a plausible synthetic route to this compound starts from 5-methoxy-1H-benzimidazole-2-thiol, which is a known intermediate in the synthesis of omeprazole.[9][10] The thiol can be oxidized to the corresponding sulfonic acid. For the unsubstituted analog, 1H-benzimidazole-2-sulfonic acid, a known preparation involves the oxidation of 1H-benzimidazole-2-thiol.[11]

Hypothetical Laboratory-Scale Synthesis Protocol:

This protocol describes a potential two-step synthesis starting from 4-methoxy-o-phenylenediamine.

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-o-phenylenediamine in ethanol.

  • Add an equimolar amount of potassium ethyl xanthate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the solution with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 5-methoxy-1H-benzimidazole-2-thiol.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify the product.

Step 2: Oxidation to this compound

  • Suspend the purified 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution.

  • Add an oxidizing agent, such as hydrogen peroxide, portion-wise while maintaining the temperature with an ice bath.

  • Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

  • The product, this compound, may precipitate from the reaction mixture.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

References

An In-depth Technical Guide to the Derivatives of 5-methoxy-1H-benzimidazole-2-sulfonic Acid and Their Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide focuses on a specific, highly functionalized member of this family: 5-methoxy-1H-benzimidazole-2-sulfonic acid. We will delve into the synthetic pathways for this core molecule and its derivatives, particularly focusing on the versatile sulfonamide linkage. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential therapeutic applications of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles, bicyclic aromatic heterocycles formed from the fusion of benzene and imidazole rings, are of paramount interest in drug discovery.[2] Their structural similarity to naturally occurring purines allows them to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The therapeutic journey of benzimidazoles has yielded drugs with antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[2]

The introduction of a sulfonic acid group at the 2-position and a methoxy group at the 5-position of the benzimidazole ring system creates a unique chemical entity, this compound. The electron-donating methoxy group can influence the electronic properties and metabolic stability of the molecule, while the sulfonic acid moiety at the 2-position serves as a versatile synthetic handle for the creation of a diverse library of derivatives, most notably sulfonamides. Sulfonamides themselves are a well-established class of therapeutic agents, and their combination with the benzimidazole scaffold has been shown to enhance biological activity.[2][3] This guide will explore the synthesis of these hybrid molecules and their potential as novel therapeutic agents.

Synthesis of the Core Structure and Key Intermediates

A logical and efficient synthesis of this compound and its derivatives begins with the construction of a key precursor, 5-methoxy-1H-benzimidazole-2-thiol.

Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

The synthesis of 5-methoxy-1H-benzimidazole-2-thiol is typically achieved through the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.

G cluster_0 Synthesis of 5-methoxy-1H-benzimidazole-2-thiol 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Reaction Reaction 4-methoxy-o-phenylenediamine->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Base Product 5-methoxy-1H-benzimidazole-2-thiol Reaction->Product Cyclization

Caption: Synthetic pathway to 5-methoxy-1H-benzimidazole-2-thiol.

Experimental Protocol: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

  • Dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL).

  • To this solution, add carbon disulfide (0.03 mol) with stirring.

  • Heat the mixture to boiling and then add a solution of 4-methoxy-o-phenylenediamine (0.03 mol) in ethanol (20 mL) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • After reflux, remove the ethanol by distillation.

  • Dissolve the resulting white residue in water and precipitate the product by adding dilute acetic acid (50%).

  • Filter the precipitate, wash with water, and recrystallize from a water-ethanol mixture (1:1) to yield pure 5-methoxy-1H-benzimidazole-2-thiol.

Oxidation to this compound

The synthesized 2-thiol can be oxidized to the target sulfonic acid using a strong oxidizing agent like potassium permanganate in an alkaline medium.

Experimental Protocol: Synthesis of this compound

  • Prepare a boiling solution of 5-methoxy-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL).

  • Add 50% sodium hydroxide (17 mL) to the solution.

  • Add a solution of potassium permanganate (0.11 mol) in water (275 mL) in small portions with vigorous stirring.

  • After the complete addition of potassium permanganate, reflux the reaction mixture for an additional 45 minutes.

  • Filter off the formed manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of 1.

  • Collect the resulting precipitate of this compound by filtration and wash with water.

Derivatization: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamides

The sulfonic acid group is a gateway to a vast array of derivatives. A key transformation is its conversion to a sulfonyl chloride, a highly reactive intermediate that can readily react with primary and secondary amines to form sulfonamides.

G cluster_1 Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamides Sulfonic_Acid This compound Chlorination Chlorination Sulfonic_Acid->Chlorination Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Chlorination Sulfonyl_Chloride 5-methoxy-1H-benzimidazole-2-sulfonyl chloride Amination Amination Sulfonyl_Chloride->Amination Amine Primary/Secondary Amine (R1R2NH) Amine->Amination Sulfonamide 5-methoxy-1H-benzimidazole-2-sulfonamide Derivative Chlorination->Sulfonyl_Chloride Formation of reactive intermediate Amination->Sulfonamide Nucleophilic substitution

Caption: General synthetic route to 5-methoxy-1H-benzimidazole-2-sulfonamides.

Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride can be achieved using reagents like thionyl chloride or phosphorus pentachloride.[4]

Experimental Protocol: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonyl Chloride (Representative Protocol)

  • To a stirred suspension of this compound (10 mmol) in an inert solvent such as dichloromethane (50 mL), add thionyl chloride (30 mmol) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-1H-benzimidazole-2-sulfonyl chloride, which can be used in the next step without further purification.

Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamide Derivatives

The reactive sulfonyl chloride is then reacted with a variety of primary or secondary amines to generate a library of sulfonamide derivatives.

Experimental Protocol: General Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamides

  • Dissolve the crude 5-methoxy-1H-benzimidazole-2-sulfonyl chloride (5 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (30 mL).

  • To this solution, add the desired primary or secondary amine (5.5 mmol) and a base such as triethylamine or pyridine (6 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Potential Applications and Biological Activities

While specific biological data for derivatives of this compound are not extensively reported, the known activities of structurally similar benzimidazole-sulfonamides provide a strong rationale for their investigation in several therapeutic areas.

Carbonic Anhydrase Inhibition

Benzimidazole-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[3][5] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[5] For instance, a series of 2-substituted-benzimidazole-6-sulfonamides have been shown to be potent inhibitors of human CA isoforms I, II, IX, and XII, with some derivatives exhibiting promising selectivity for the tumor-associated isoforms CA IX and XII.[5]

Mechanism of Action: The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the carbon dioxide hydration reaction. This binding blocks the catalytic activity of the enzyme. The benzimidazole scaffold contributes to the overall binding affinity and can be modified to achieve isoform selectivity.

Compound (Analogous Benzimidazole-6-sulfonamides) hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Derivative A1508.5154.2
Derivative B985.29.83.1
Data is representative of analogous compounds and serves for illustrative purposes.
Antimicrobial Activity

The benzimidazole nucleus is a common feature in many antimicrobial agents. The incorporation of a sulfonamide moiety can enhance this activity.[2] Benzimidazole-sulfonyl derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Mechanism of Action: The antimicrobial action of benzimidazoles can be multifaceted. They are known to inhibit microbial DNA and protein synthesis by competing with purines.[6] The sulfonamide component can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This dual mechanism of action could be beneficial in overcoming drug resistance.

Structure-Activity Relationship (SAR): For antimicrobial benzimidazoles, the nature and position of substituents on the benzimidazole ring and any appended aromatic rings significantly influence activity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the benzimidazole core has been shown to enhance antibacterial activity.[3]

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, induction of apoptosis, and inhibition of key signaling pathways.[7][8] The sulfonamide group can also contribute to the anticancer profile, as seen in some carbonic anhydrase inhibitors that target tumor-associated isoforms.

Mechanism of Action: The anticancer effects of benzimidazole derivatives are diverse. Some act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Others can inhibit protein kinases involved in cancer cell proliferation and survival. The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) by sulfonamide-containing benzimidazoles can disrupt the pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear pathway for the generation of a diverse library of derivatives, particularly sulfonamides. Based on the well-documented biological activities of related benzimidazole-sulfonamide compounds, these new derivatives hold significant potential as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer drugs.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 5-methoxy-1H-benzimidazole-2-sulfonamide derivatives. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, elucidating the precise mechanisms of action of the most promising compounds will be essential for their advancement as clinical candidates. The versatility of the benzimidazole scaffold, combined with the therapeutic potential of the sulfonamide group, makes this an exciting area for further investigation in the field of drug discovery.

References

An In-Depth Technical Guide to 5-Methoxy-1H-benzimidazole-2-sulfonic Acid (CAS 106135-28-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 5-Methoxy-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of significant interest in pharmaceutical sciences. We will delve into its chemical and physical properties, explore its primary applications as a key intermediate and a reference standard in drug manufacturing, and discuss its potential in emerging research areas. This document is intended to be a valuable resource for professionals engaged in drug discovery, development, and quality control.

Introduction

This compound, identified by the CAS number 106135-28-8, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, which has led to extensive research into its derivatives for various therapeutic applications. This particular sulfonic acid derivative has gained importance primarily due to its role as a process impurity and degradation product in the synthesis of Omeprazole, a widely used proton pump inhibitor.[1] A thorough understanding of its properties and formation is therefore crucial for the quality control and stability studies of Omeprazole and related drugs.

Beyond its significance in pharmaceutical quality assurance, the inherent chemical functionalities of this compound—the benzimidazole core, the methoxy group, and the sulfonic acid moiety—suggest potential applications in medicinal chemistry and materials science, including the development of novel therapeutic agents and functional dyes.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 106135-28-8[4][5]
Molecular Formula C₈H₈N₂O₄S[4][5]
Molecular Weight 228.23 g/mol [4][5]
IUPAC Name This compound[4]
Melting Point 335 °C (with decomposition)[5]
Appearance White to off-white solid
Solubility Information not widely available, but the sulfonic acid group suggests potential solubility in polar solvents.
pKa -1.53 ± 0.40 (Predicted)

Synthesis and Characterization

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds. The most probable pathway involves a two-step process starting from 4-methoxy-1,2-phenylenediamine.

Proposed Synthetic Pathway

The synthesis likely proceeds via the formation of a thiol intermediate, followed by oxidation to the sulfonic acid.

Synthesis_Pathway 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine 5-methoxy-1H-benzimidazole-2-thiol 5-methoxy-1H-benzimidazole-2-thiol 4-methoxy-1,2-phenylenediamine->5-methoxy-1H-benzimidazole-2-thiol CS2, KOH This compound This compound 5-methoxy-1H-benzimidazole-2-thiol->this compound Oxidizing agent (e.g., KMnO4, H2O2)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Inferred)

The following is an inferred, step-by-step methodology based on established procedures for similar benzimidazole syntheses.

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

  • Dissolve 4-methoxy-1,2-phenylenediamine in a suitable alcoholic solvent.

  • Add an equimolar amount of potassium hydroxide (KOH) and stir until dissolved.

  • Slowly add a slight excess of carbon disulfide (CS₂) to the reaction mixture at room temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Filter, wash with water, and dry the crude 5-methoxy-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

  • Suspend the synthesized 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution.

  • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), while controlling the temperature.

  • Stir the reaction mixture until the oxidation is complete.

  • Work up the reaction mixture to isolate the final product. This may involve filtration to remove manganese dioxide (if KMnO₄ is used) and subsequent crystallization.

Characterization

Due to the lack of publicly available spectral data for this compound, researchers should perform comprehensive characterization of the synthesized product using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C-H, C=N, S=O, and O-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula.

Applications and Uses

The primary and most well-documented application of this compound is in the pharmaceutical industry, specifically in the context of the proton pump inhibitor Omeprazole.

Omeprazole Impurity and Degradation Product

This compound is recognized as an impurity that can form during the synthesis of Omeprazole.[4] Additionally, it is a potential degradation product of Omeprazole, particularly under oxidative stress conditions.[1] The presence of this and other impurities is strictly regulated in pharmaceutical formulations to ensure the safety and efficacy of the final drug product. Therefore, highly purified this compound serves as a critical reference standard for:

  • Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of this impurity in Omeprazole drug substance and drug products.

  • Quality Control: As a standard in routine quality control testing to ensure that the levels of this impurity in commercial batches of Omeprazole are below the specified limits.

  • Stability Studies: To monitor the formation of this degradation product during stability testing of Omeprazole formulations under various storage conditions.

Omeprazole_Degradation Omeprazole Omeprazole This compound This compound Omeprazole->this compound Oxidative Degradation Other Degradation Products Other Degradation Products Omeprazole->Other Degradation Products

Caption: Formation of this compound as a degradation product of Omeprazole.

Potential as a Fluorescent Probe

Benzimidazole derivatives are known to exhibit interesting photophysical properties, and several have been developed as fluorescent probes for various applications, including pH sensing and ion detection.[3][6] The sulfonic acid group in this compound can enhance water solubility, a desirable characteristic for biological probes. The methoxy group, being an electron-donating group, can also influence the fluorescence properties of the benzimidazole core. While specific studies on the use of this particular compound as a fluorescent probe are limited, its structural features suggest that it could be a promising candidate for further investigation in this area.

Potential Biological Activities

The benzimidazole scaffold is a well-established pharmacophore, and its derivatives have been reported to possess a wide range of biological activities.

  • Antifungal Activity: Numerous benzimidazole derivatives have demonstrated potent antifungal activity against a variety of fungal pathogens.[7]

  • Antiviral Activity: The benzimidazole nucleus is a key component of several antiviral drugs, and research continues to explore new derivatives for their antiviral potential.

  • Anti-inflammatory Activity: Certain benzimidazole derivatives have been shown to exhibit anti-inflammatory properties by targeting various inflammatory pathways.

While the biological activities of this compound have not been extensively studied, its structural similarity to other biologically active benzimidazoles makes it a compound of interest for screening in various biological assays.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant importance in the pharmaceutical industry, primarily as a reference standard for the quality control of Omeprazole. Its synthesis, while not widely published, can be reasonably inferred from established chemical principles. Beyond its current application, its structural features suggest a potential for development in other areas, such as fluorescent probes and as a scaffold for new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this compound and highlights the need for further research to fully elucidate its properties and potential applications.

References

The Core Mechanism of Action of Benzimidazole Sulfonic Acid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanisms of action for benzimidazole sulfonic acid compounds, a class of molecules with significant therapeutic applications. We will delve into the well-established role of these compounds as proton pump inhibitors and explore emerging research into their broader biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Versatile Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This structure provides a unique platform for drug design due to its ability to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic and π-π stacking interactions with biological targets.[][2] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including anthelmintics, antihypertensives, and, most notably, inhibitors of gastric acid secretion.[][3] The addition of a sulfonic acid or sulfonyl group to the benzimidazole core can significantly modulate the compound's physicochemical properties and biological activity, leading to a diverse range of pharmacological effects.[3][4][5]

The Primary Mechanism: Irreversible Inhibition of the Gastric H+/K+-ATPase (Proton Pump)

A major class of benzimidazole derivatives, which includes blockbuster drugs like omeprazole and lansoprazole, functions as proton pump inhibitors (PPIs).[6][7] These drugs are highly effective in treating acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[7] The core of their mechanism lies in the irreversible covalent inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[8][9][10]

The Prodrug Concept and Acid-Catalyzed Activation

Benzimidazole PPIs are administered as inactive prodrugs.[8][11] Their activation is a fascinating example of targeted drug delivery, as it occurs specifically in the highly acidic environment of the secretory canaliculi of gastric parietal cells.[8][11] This acid-catalyzed activation involves a two-step protonation process.[8][11] The first protonation occurs on the pyridine ring, allowing the drug to accumulate in the acidic space.[11] A second protonation on the benzimidazole ring makes the C-2 position highly electrophilic.[8][11] This leads to an intramolecular reaction, converting the prodrug into a reactive thiophilic cationic sulfenic acid or sulfenamide intermediate.[8][11][12]

PPI_Activation Prodrug Benzimidazole Prodrug (Inactive) Accumulation Accumulation in Acidic Canaliculi Prodrug->Accumulation Weak Base Property Protonation1 First Protonation (Pyridine Ring) Accumulation->Protonation1 Low pH Protonation2 Second Protonation (Benzimidazole Ring) Protonation1->Protonation2 Low pH Rearrangement Intramolecular Rearrangement Protonation2->Rearrangement Active_Metabolite Reactive Sulfenamide/ Sulfenic Acid (Active) Rearrangement->Active_Metabolite

Caption: Acid-catalyzed activation of benzimidazole proton pump inhibitors.

Covalent Modification of the Proton Pump

The activated sulfenamide/sulfenic acid metabolite is the key to the irreversible inhibition of the H+/K+-ATPase.[9] This reactive species forms a covalent disulfide bond with one or more cysteine residues on the exoplasmic (luminal) surface of the alpha-subunit of the proton pump.[8][9][12] While several cysteine residues are accessible, studies have identified Cys813 as a primary target for many PPIs, with some, like pantoprazole, also binding to Cys822.[13][14] This covalent modification locks the enzyme in an inactive conformation, thereby blocking the transport of H+ ions into the gastric lumen and effectively halting acid secretion.[][6] The long duration of action of PPIs is attributed to the fact that restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes.[13]

Emerging Mechanisms of Action: Beyond Proton Pump Inhibition

While the PPI mechanism is the most well-documented, research has revealed that benzimidazole sulfonic acid compounds possess a wider range of biological activities. These findings open up new avenues for the therapeutic application of this versatile scaffold.

Anticancer and Anti-Angiogenic Effects

Recent studies have highlighted the potential of certain benzimidazole sulfonic acid derivatives as anticancer agents. For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), a compound used in sunscreens, has demonstrated significant anti-cancer and anti-angiogenic properties in ovarian cancer models.[15]

The proposed mechanism for PBSA's anticancer activity involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, PBSA has been shown to suppress the activity of the MKK3/6-p38MAPK cascade.[15] This inhibition leads to a series of downstream effects that collectively hinder cancer progression:

  • Inhibition of Cell Invasion: PBSA treatment downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor cell invasion.[15]

  • Induction of Cell Cycle Arrest: The compound suppresses the activity of cyclin-dependent kinases (Cdks), leading to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 phase cell cycle arrest.[15]

  • Anti-Angiogenic Effects: PBSA has been found to suppress the expression and secretion of vascular endothelial growth factor (VEGF), a key signaling protein that promotes the formation of new blood vessels (angiogenesis) to supply tumors with nutrients.[15] This leads to the inhibition of capillary-like tube formation in vitro and angiogenic sprouting ex vivo.[15]

PBSA_Mechanism PBSA PBSA (2-phenylbenzimidazole-5-sulphonic acid) p38MAPK p38 MAPK PBSA->p38MAPK Inhibits MKK3_6 MKK3/6 MMPs MMP-2, MMP-9 Expression & Activity p38MAPK->MMPs Cdks Cdk2, Cdk4 Activity p38MAPK->Cdks VEGF VEGF Expression & Secretion p38MAPK->VEGF Invasion Cell Invasion MMPs->Invasion Promotes Proliferation Cell Proliferation (G1 Arrest) Cdks->Proliferation Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Proposed anti-cancer mechanism of PBSA via p38 MAPK inhibition.

Broad-Spectrum Biological Activities

Beyond the well-defined mechanisms of PPIs and the emerging anti-cancer properties of specific derivatives, the benzimidazole-sulfonyl/sulfonic acid scaffold has been associated with a wide range of other biological activities. These include:

  • Antibacterial and Antifungal Activity: Numerous studies have reported the efficacy of these compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4][16]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[3][4]

  • Carbonic Anhydrase Inhibition: Some benzimidazole-sulfonyl hybrids have been identified as inhibitors of carbonic anhydrase.[4][5]

The precise mechanisms underlying these activities are varied and often depend on the specific substitutions on the benzimidazole core. Further research is needed to fully elucidate the molecular targets and signaling pathways involved in each of these effects.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of benzimidazole sulfonic acid compounds requires robust experimental methodologies. The following protocols are fundamental for assessing their activity as PPIs and for exploring their broader biological effects.

In Vitro Assessment of Proton Pump Inhibition: [14C]-Aminopyrine Accumulation Assay

This assay is a cornerstone for evaluating the efficacy of PPIs by indirectly measuring the inhibition of acid secretion in isolated gastric glands.[17]

  • Objective: To determine the potency of benzimidazole derivatives in inhibiting acid secretion.[17]

  • Principle: [14C]-aminopyrine is a weak base that freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radiolabeled aminopyrine is directly proportional to the degree of acid secretion.[17]

  • Methodology:

    • Isolation of Gastric Glands: Gastric glands are isolated from the stomach mucosa of a suitable animal model (e.g., rabbit) via enzymatic digestion with collagenase. The isolated glands are then washed and suspended in a buffered medium.[17]

    • Incubation with Inhibitors: Aliquots of the gastric gland suspension are pre-incubated with varying concentrations of the test compounds or a vehicle control.[17]

    • Stimulation of Acid Secretion: Acid secretion is stimulated by adding a secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP). [14C]-aminopyrine is added to the incubation mixture.[17]

    • Measurement of Accumulation: After a defined incubation period, the glands are separated from the incubation medium by centrifugation. The radioactivity in the gland pellet and the supernatant is measured using a liquid scintillation counter.[17]

    • Data Analysis: The ratio of [14C]-aminopyrine concentration in the glands to that in the medium is calculated. The percentage inhibition of aminopyrine accumulation at each inhibitor concentration is determined relative to the stimulated control, and the IC50 value is calculated from the concentration-response curve.[17]

CompoundIC50 (µM) for Inhibition of [14C]-Aminopyrine Accumulation
Ro 18-53640.034
Lansoprazole0.007
Omeprazole0.012
Rabeprazole0.018
Pantoprazole0.050
Data sourced from a comparative study on antisecretory agents.[17]

Workflow for Investigating Novel Mechanisms (e.g., Anti-Cancer)

Investigation_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Models Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Invasion Cell Invasion Assay (e.g., Transwell) Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Invasion->Western_Blot Investigate Pathways Zymography Gelatin Zymography (MMP Activity) Western_Blot->Zymography Confirm Enzyme Activity Tube_Formation Tube Formation Assay (Angiogenesis) Aortic_Ring Aortic Ring Assay (Angiogenic Sprouting) Tube_Formation->Aortic_Ring Validate Angiogenesis Tumor_Xenograft Tumor Xenograft Model (Tumor Growth) Aortic_Ring->Tumor_Xenograft Confirm in Living System Initial_Screening Initial Screening with Benzimidazole Sulfonic Acid Compound Initial_Screening->Cell_Proliferation Initial_Screening->Cell_Invasion Initial_Screening->Tube_Formation

Caption: Experimental workflow for elucidating novel anti-cancer mechanisms.

Conclusion

The benzimidazole sulfonic acid scaffold is a cornerstone of modern medicinal chemistry. Its most prominent application as proton pump inhibitors relies on a sophisticated mechanism of targeted, acid-catalyzed activation and subsequent irreversible covalent inhibition of the gastric H+/K+-ATPase. However, the therapeutic potential of this class of compounds is not limited to acid suppression. Emerging research continues to uncover novel mechanisms of action, including the modulation of key signaling pathways in cancer and angiogenesis. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of the next generation of benzimidazole-based therapeutics.

References

A Senior Application Scientist's Guide to 5-methoxy-1H-benzimidazole-2-sulfonic acid: From Synthesis to Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-methoxy-1H-benzimidazole-2-sulfonic acid, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. We will explore its fundamental properties, detail its synthetic pathways, and illuminate its primary role as a crucial intermediate in the development of high-value therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their discovery pipelines.

Introduction: The Benzimidazole Scaffold and the Significance of a Key Intermediate

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications[1]. Compounds bearing this core structure are known to exhibit activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties[1][2].

Within this important class of compounds, this compound (CAS: 106135-28-8) emerges not as a final drug product, but as a pivotal synthetic intermediate[2]. Its true value lies in the strategic placement of its functional groups: the methoxy group, which modulates electronic properties and metabolic stability, and the sulfonic acid group at the C2 position. The sulfonic acid moiety serves as an excellent leaving group, paving the way for nucleophilic substitution reactions to build more complex and pharmacologically active molecules[3][4]. Its most notable application is in the synthesis of proton pump inhibitors (PPIs) like omeprazole, which are blockbuster drugs for treating acid-related gastrointestinal disorders.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄SPubChem[5]
Molecular Weight 228.23 g/mol PubChem[5], Matrix Scientific[6]
CAS Number 106135-28-8ChemicalBook[7], PubChem[5]
IUPAC Name 6-methoxy-1H-benzimidazole-2-sulfonic acidPubChem[5]
Melting Point 335°C (decomposes)Matrix Scientific[6]
Synonyms 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid, Omeprazole Impurity 59PubChem[5], MySkinRecipes[2]
Appearance Solid (form may vary)N/A
Storage Room temperature, sealed, dry conditionsMySkinRecipes[2]
Hazard IrritantMatrix Scientific[6]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is not a single-step process but a multi-stage pathway. While direct synthesis literature for this specific molecule is sparse, a robust and logical pathway can be constructed based on established methods for analogous benzimidazole derivatives[3][4]. The most common route involves the oxidation of the corresponding thiol precursor, 5-methoxy-1H-benzimidazole-2-thiol.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization to Thiol cluster_2 Step 3: Oxidation to Sulfonic Acid A p-Anisidine B 4-Methoxy-2-nitroaniline A->B Nitration C 4-Methoxy-1,2-phenylenediamine B->C Reduction D 5-Methoxy-1H-benzimidazole-2-thiol C->D CS₂ / KOH (Cyclization) E This compound D->E KMnO₄ / NaOH (Oxidation)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Thiol Oxidation

This protocol is adapted from established procedures for the synthesis of 1H-benzimidazole-2-sulfonic acid[3][4][8].

Objective: To synthesize this compound by oxidizing 5-methoxy-1H-benzimidazole-2-thiol.

Materials:

  • 5-Methoxy-1H-benzimidazole-2-thiol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus

Step-by-Step Procedure:

  • Preparation of Oxidizing Agent: Prepare an alkaline solution of potassium permanganate by dissolving an appropriate molar excess of KMnO₄ in a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve the starting material, 5-methoxy-1H-benzimidazole-2-thiol, in an alkaline solution (e.g., 50% sodium hydroxide) with stirring.

  • Oxidation Reaction: Slowly add the prepared KMnO₄ solution dropwise to the stirred solution of the thiol at room temperature. The reaction is exothermic; maintain the temperature with an ice bath if necessary. Stirring is continued for approximately 1-2 hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Work-up: Remove the manganese dioxide (MnO₂) byproduct by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the combined filtrate in an ice bath. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1. The target product, this compound, will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Core Application: A Gateway to Pharmaceutical Agents

The primary utility of this compound is its role as a versatile intermediate for creating more elaborate molecules. The sulfonic acid group is an outstanding leaving group for nucleophilic substitution, allowing for the introduction of various functional side chains at the C2 position.

This reactivity is central to the synthesis of numerous biologically active compounds, particularly those targeting specific enzymes or receptors. Its structure provides a platform for developing derivatives with potential applications as antifungal, antiviral, and anti-inflammatory agents[2].

G cluster_0 Nucleophilic Substitution cluster_1 Potential Therapeutic Classes Core 5-Methoxy-1H-benzimidazole -2-sulfonic acid Nu Nucleophile (Nu-H) e.g., Hydrazine, Amine, Thiol Deriv C2-Substituted Benzimidazole (Core-Nu) Nu->Deriv SO₃H is replaced PPI Proton Pump Inhibitors (e.g., Omeprazole analogs) Deriv->PPI Antiviral Antiviral Agents Deriv->Antiviral Antioxidant Antioxidant / Anticancer (e.g., Hydrazone derivatives) Deriv->Antioxidant

Caption: Role as a versatile intermediate for synthesizing diverse therapeutic agents.

Case Study: Synthesis of Benzimidazole Hydrazone Derivatives

Research has shown that converting 1H-benzimidazole-2-sulfonic acid into its corresponding hydrazine, followed by condensation with various aldehydes, yields 1H-benzimidazole-2-yl hydrazones. These derivatives have demonstrated significant antioxidant, anticancer, and antiparasitic activities[3][4][8]. The methoxy group on the benzimidazole ring in our target compound is expected to modulate these properties favorably.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

Objective: To convert this compound into a hydrazone derivative.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • A substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Hydrazine Substitution: In a round-bottom flask, reflux a mixture of this compound and an excess of hydrazine hydrate for 3-4 hours. This reaction replaces the sulfonic acid group with a hydrazinyl group (-NHNH₂) to form 2-hydrazinyl-5-methoxy-1H-benzimidazole[4]. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into cold water to precipitate the product. The solid is filtered, washed with water, and dried.

  • Condensation Reaction: Dissolve the isolated 2-hydrazinyl-5-methoxy-1H-benzimidazole and one molar equivalent of the chosen substituted benzaldehyde in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction and Precipitation: Reflux the mixture for 2-3 hours. Upon cooling, the target hydrazone derivative will typically precipitate from the solution.

  • Purification: The crude product is collected by filtration and can be recrystallized from ethanol to yield the pure hydrazone. The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR)[4].

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose importance is defined by the chemical reactivity of its sulfonic acid group. While it does not possess significant biological activity itself, it serves as a critical and versatile scaffold for the construction of a wide range of pharmacologically relevant molecules. Its established role in the synthesis of proton pump inhibitors and its potential for creating novel anticancer, antioxidant, and antiparasitic agents underscore its continued relevance in modern drug discovery[2][3]. As researchers continue to explore the vast chemical space of benzimidazole derivatives, this compound will remain a cornerstone for building the next generation of targeted therapeutics.

References

Methodological & Application

"experimental protocol for the synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound. This compound serves as a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The synthesis commences with the formation of a benzimidazole-2-thione precursor via the condensation of 4-methoxy-o-phenylenediamine with carbon disulfide. This intermediate is subsequently oxidized to the target sulfonic acid. The protocol herein is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including proton pump inhibitors like omeprazole. The title compound, this compound, is a key building block that allows for further functionalization at the sulfonic acid moiety. For instance, these sulfonic acids can be converted into 2-aminobenzimidazoles or 2-hydrazinobenzimidazoles, expanding their synthetic utility.[2] This guide presents a reliable and well-documented pathway for its preparation, beginning with the synthesis of 2-mercapto-5-methoxybenzimidazole.[3]

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Formation of 5-methoxy-1H-benzimidazole-2-thiol from 4-methoxy-1,2-phenylenediamine.

  • Step 2: Oxidation of the 2-thiol intermediate to this compound.

Synthesis_Workflow cluster_0 Step 1: Thione Formation cluster_1 Step 2: Oxidation A 4-methoxy-1,2-phenylenediamine C Condensation & Cyclization A->C B Carbon Disulfide (CS2) Potassium Hydroxide (KOH) B->C D 5-methoxy-1H-benzimidazole-2-thiol C->D F Oxidation D->F Intermediate E Potassium Permanganate (KMnO4) Sodium Hydroxide (NaOH) E->F G This compound F->G

Caption: Workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol (Intermediate S1)

Mechanistic Principle

This reaction proceeds via the condensation of 4-methoxy-1,2-phenylenediamine with carbon disulfide in a basic medium.[4] The potassium hydroxide deprotonates one of the amine groups, which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular cyclization and elimination of hydrogen sulfide gas (H₂S) yields the stable benzimidazole-2-thione ring system.[5][6]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesQuantityPurity
4-methoxy-1,2-phenylenediamineC₇H₁₀N₂O138.170.05 mol6.91 g≥98%
Potassium Hydroxide (KOH)KOH56.110.055 mol3.09 g≥85%
Carbon Disulfide (CS₂)CS₂76.130.055 mol4.19 g (3.32 mL)≥99%
Ethanol (EtOH)C₂H₅OH46.07-75 mL95%
Deionized Water (H₂O)H₂O18.02-15 mL + for washing-
Glacial Acetic AcidCH₃COOH60.05-~15 mL (for work-up)≥99%
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.09 g) in a mixture of ethanol (75 mL) and deionized water (15 mL). Stir until the KOH is fully dissolved.

  • Addition of Reagents: To the warm alkaline solution, add 4-methoxy-1,2-phenylenediamine (6.91 g). Stir for 10 minutes to ensure complete dissolution.

  • Thione Formation: Carefully add carbon disulfide (3.32 mL) to the mixture. Caution: This step is exothermic and will generate toxic hydrogen sulfide (H₂S) gas. The reaction must be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[3] The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 200 mL of warm water (~60-70°C).[4]

  • Acidification: Slowly add glacial acetic acid dropwise with constant stirring until the solution reaches a pH of approximately 5-6. A precipitate will form.

  • Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight. The product, 5-methoxy-1H-benzimidazole-2-thiol (S1), should be an off-white to light brown powder. A typical yield is in the range of 80-90%.

Part 2: Synthesis of this compound (Final Product)

Mechanistic Principle

This step involves the strong oxidation of the C=S (thione) group of the intermediate to a sulfonic acid (-SO₃H) group. Potassium permanganate (KMnO₄) in a basic solution acts as the oxidizing agent.[7] The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, which is removed by filtration. The desired product is water-soluble as its sodium salt and is precipitated by acidifying the solution.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesQuantityPurity
5-methoxy-1H-benzimidazole-2-thiol (S1)C₈H₈N₂OS180.230.02 mol3.60 g-
Sodium Hydroxide (NaOH)NaOH40.00~0.2 mol8.0 g≥97%
Potassium Permanganate (KMnO₄)KMnO₄158.030.06 mol9.48 g≥99%
Deionized Water (H₂O)H₂O18.02-200 mL + for washing-
Hydrochloric Acid (HCl)HCl36.46-As needed (for work-up)37%
Experimental Protocol
  • Reaction Setup: In a 500 mL beaker placed in an ice-water bath, dissolve sodium hydroxide (8.0 g) in 150 mL of deionized water.

  • Dissolution of Intermediate: Once the NaOH solution has cooled, add the 5-methoxy-1H-benzimidazole-2-thiol (3.60 g) from Part 1 and stir until it is completely dissolved.

  • Oxidation: While maintaining the temperature below 10°C, slowly add potassium permanganate (9.48 g) in small portions over 1 hour. Caution: The reaction is highly exothermic. A vigorous reaction and temperature increase will occur if KMnO₄ is added too quickly. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion of Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[7]

  • Work-up - Removal of MnO₂: Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the fine brown MnO₂ precipitate. Wash the filter cake with a small amount of hot deionized water (~50 mL).

  • Precipitation of Product: Transfer the clear, colorless filtrate to a clean beaker and cool it in an ice bath.

  • Acidification: Slowly and carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the sulfonic acid will form.

  • Isolation and Drying: Filter the white precipitate, wash it with a small amount of ice-cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 80°C. The final product has a reported melting point of 335°C with decomposition.

Safety and Handling

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle only in a chemical fume hood. Avoid sparks and open flames.

  • Hydrogen Sulfide (H₂S): Toxic and flammable gas with a characteristic rotten egg smell. The reaction generating H₂S must be conducted in a well-ventilated fume hood.

  • Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

  • Acids and Bases (HCl, NaOH, KOH): Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Benzimidazole Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzimidazole Sulfonic Acids

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1][2] The introduction of a sulfonic acid moiety (-SO₃H) onto the benzimidazole scaffold significantly enhances its utility, imparting properties such as increased water solubility, acidity, and the ability to act as a proton conductor. These characteristics make benzimidazole sulfonic acids valuable in various applications, including as pharmaceutical intermediates, proton exchange membranes in fuel cells, and specialized dyes.[3][4]

This application note provides a detailed guide to the synthesis of benzimidazole sulfonic acid derivatives, focusing on practical, step-by-step protocols and the chemical principles that underpin these methodologies. We will explore two primary synthetic strategies: the direct sulfonation of a pre-formed benzimidazole ring and the synthesis from precursors already bearing the sulfonic acid group.

Synthetic Strategies and Methodologies

The synthesis of benzimidazole sulfonic acid derivatives can be broadly approached via two distinct routes, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the available starting materials.

Strategy 1: Post-Synthetic Sulfonation of the Benzimidazole Core

This approach involves the initial synthesis of the benzimidazole ring, followed by the introduction of the sulfonic acid group. This is a common and versatile method, particularly for the preparation of benzimidazole-5(6)-sulfonic acids.

A Step 1: Benzimidazole Synthesis B o-phenylenediamine + Carboxylic Acid/Aldehyde C Cyclocondensation B->C Catalyst (e.g., p-TSA, HCl) D Benzimidazole Core C->D G Electrophilic Aromatic Substitution D->G Reaction with Sulfonating Agent E Step 2: Sulfonation F Sulfonating Agent (e.g., H₂SO₄, Oleum) F->G H Benzimidazole Sulfonic Acid G->H

Caption: General workflow for post-synthetic sulfonation of benzimidazoles.

This protocol describes the synthesis of 2-phenyl-1H-benzimidazole followed by its direct sulfonation to yield 2-phenyl-1H-benzimidazole-5-sulfonic acid.[5][6]

Part A: Synthesis of 2-Phenyl-1H-benzimidazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.05 mol, 5.4 g) and benzoic acid (0.05 mol, 6.1 g).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.5 g).

  • Reaction: Heat the mixture at 150-160 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add a 10% sodium carbonate solution to the reaction mixture until it is alkaline. This neutralizes the excess acid and the catalyst.

  • Isolation: The crude 2-phenyl-1H-benzimidazole will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.

Part B: Sulfonation of 2-Phenyl-1H-benzimidazole

  • Reaction Setup: In a 100 mL flask, carefully add 2-phenyl-1H-benzimidazole (0.02 mol, 3.88 g) in portions to fuming sulfuric acid (oleum, 20 mL) while stirring and cooling in an ice bath.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 4-6 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The benzimidazole sulfonic acid derivative will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting material.

  • Purification: The product can be further purified by recrystallization from hot water.

Causality and Experimental Choices:

  • The use of p-TSA in the initial cyclocondensation serves as an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic for the nucleophilic attack by the amino group of o-phenylenediamine.[7][8]

  • Fuming sulfuric acid (oleum) is a more potent sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃), which is the active electrophile in this electrophilic aromatic substitution reaction.[6]

  • Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the water-soluble sulfonic acid product by decreasing its solubility at low temperatures.

Strategy 2: Synthesis from Sulfonated Precursors

This strategy involves building the benzimidazole ring from starting materials that already contain the sulfonic acid group. A highly efficient method in this category is the oxidation of benzimidazole-2-thiones.

A Step 1: Thione Synthesis B o-phenylenediamine + CS₂/Potassium Ethylxanthate C Cyclization B->C D Benzimidazole-2-thione C->D G Oxidation of Thione D->G Reaction with Oxidizing Agent E Step 2: Oxidation F Oxidizing Agent (e.g., KMnO₄, Sodium Percarbonate) F->G H Benzimidazole-2-sulfonic acid G->H

Caption: Synthesis of benzimidazole-2-sulfonic acid via oxidation of benzimidazole-2-thione.

This protocol is based on an improved and scalable method using sodium percarbonate as the oxidizing agent.[9][10]

Part A: Synthesis of Benzimidazole-2-thione

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve o-phenylenediamine (0.1 mol, 10.8 g) and potassium hydroxide (0.11 mol, 6.2 g) in ethanol (200 mL).

  • Reagent Addition: While stirring, add carbon disulfide (CS₂) (0.12 mol, 7.2 mL) dropwise to the solution.

  • Reaction: Reflux the mixture for 3 hours. A precipitate of the potassium salt of the product will form.

  • Isolation: Cool the mixture, collect the precipitate by filtration, and wash with cold ethanol.

  • Acidification: Dissolve the precipitate in hot water and acidify with acetic acid. The benzimidazole-2-thione will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry.

Part B: Oxidation to Benzimidazole-2-sulfonic Acid

  • Reaction Setup: In a 1 L beaker, suspend benzimidazole-2-thione (0.05 mol, 7.5 g) in water (300 mL).

  • Oxidant Addition: Add sodium percarbonate (0.15 mol, 23.6 g) in portions to the suspension with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any insoluble byproducts.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. The benzimidazole-2-sulfonic acid will precipitate.

  • Purification: Cool the mixture in an ice bath, collect the product by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Causality and Experimental Choices:

  • Carbon disulfide is used as the C1 source in the formation of the benzimidazole-2-thione. The reaction proceeds through a dithiocarbamate intermediate.

  • Sodium percarbonate is a convenient and environmentally friendly oxidizing agent. In water, it releases hydrogen peroxide, which is the active oxidant that converts the thione group to a sulfonic acid. This method avoids the formation of large quantities of manganese dioxide waste associated with potassium permanganate oxidation.[9]

Data Summary

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Protocol 1 o-phenylenediamine, benzoic acidp-TSA, Fuming H₂SO₄70-85%Versatile for various 2-aryl derivatives.Harsh reaction conditions (oleum), potential for polysulfonation.
Protocol 2 o-phenylenediamine, CS₂KOH, Sodium Percarbonate85-95%High yield, milder conditions, scalable, clean reaction.Limited to 2-sulfonic acid derivatives.

Characterization of Benzimidazole Sulfonic Acid Derivatives

The successful synthesis of the target compounds should be confirmed through standard analytical techniques:

  • Melting Point: To determine the purity of the synthesized compounds.

  • FT-IR Spectroscopy: To identify the characteristic functional groups. Look for strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of the sulfonic acid group on the benzimidazole ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Conclusion

The synthetic protocols outlined in this application note provide reliable and reproducible methods for the preparation of benzimidazole sulfonic acid derivatives. The choice between post-synthetic sulfonation and synthesis from a sulfonated precursor will depend on the specific target molecule and desired substitution pattern. The oxidation of benzimidazole-2-thiones represents a particularly efficient and scalable route to benzimidazole-2-sulfonic acids. These detailed procedures, grounded in established chemical principles, should serve as a valuable resource for researchers in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Analysis of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the analytical characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its purity and characterization are critical for ensuring the quality and safety of final drug products. This document outlines robust analytical methods for its comprehensive analysis.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄SPubChem[1]
Molecular Weight228.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number106135-28-8Matrix Scientific[2]
Melting Point335°C (decomposes)Matrix Scientific[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. Due to the polar nature of the sulfonic acid group, a polar-modified stationary phase or ion-pair chromatography is often employed to achieve adequate retention and symmetrical peak shapes. The addition of an acid to the mobile phase suppresses the ionization of the sulfonic acid group, improving retention on a reversed-phase column.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare sample solution (1 mg/mL in mobile phase A) mp_prep Prepare mobile phases A and B hplc_system Equilibrate HPLC system with initial mobile phase composition mp_prep->hplc_system inject Inject 10 µL of sample solution hplc_system->inject separate Perform chromatographic separation using a gradient inject->separate detect Detect analyte using a UV detector at 280 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on area percentage integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: HPLC Method for Purity Analysis

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample to be analyzed in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms.

  • Data Processing:

    • Integrate the peak areas of all components in the sample chromatogram.

    • Calculate the purity of this compound using the area percent method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Rationale: LC-MS/MS offers superior sensitivity and selectivity for the detection and quantification of compounds at low concentrations.[3] This is particularly useful for identifying and quantifying impurities or for pharmacokinetic studies. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis s_prep Prepare sample by dilution or solid-phase extraction (SPE) lc_separation Chromatographic separation using HPLC s_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Mass analysis and fragmentation (MS/MS) ionization->ms_detection data_acq Acquire data in Multiple Reaction Monitoring (MRM) mode ms_detection->data_acq quant Quantify based on standard curve data_acq->quant

Caption: General workflow for trace analysis using LC-MS/MS.

Protocol: LC-MS/MS Method

Objective: To develop a sensitive and selective method for the quantification of this compound.

Instrumentation and Materials:

  • LC-MS/MS system with an ESI source.

  • HPLC column as described in the HPLC section.

  • Solvents and reagents as described in the HPLC section.

Procedure:

  • Sample Preparation:

    • For trace analysis in complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary.[4]

    • For simpler matrices, a "dilute and shoot" approach may be sufficient.[4]

  • LC Conditions:

    • Use the same chromatographic conditions as the HPLC method, or a faster gradient for higher throughput.

  • MS/MS Parameters (Negative Ion Mode):

    • The following parameters should be optimized for the specific instrument used.

ParameterSuggested Value
Ionization ModeESI Negative
Capillary Voltage-3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transition (Precursor > Product)To be determined experimentally
  • Method Validation:

    • The method should be validated according to relevant guidelines for linearity, accuracy, precision, and limits of detection and quantification.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: The benzimidazole ring system contains a chromophore that absorbs UV radiation. The UV-Vis spectrum can be used for preliminary identification and quantification. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region.[5][6][7][8]

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water).

  • Record the UV-Vis spectrum from 200 to 400 nm.

  • The expected spectrum would show characteristic absorbance maxima for the benzimidazole scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, C=C, and S=O functional groups.[9][10]

Expected Characteristic FTIR Peaks:

Functional GroupWavenumber (cm⁻¹)
O-H (sulfonic acid)3400-2400 (broad)
N-H (imidazole)3300-3100
C-H (aromatic)3100-3000
C-H (methoxy)2950-2850
C=N, C=C (aromatic)1620-1450
S=O (sulfonic acid)1250-1150 and 1080-1010
C-O (methoxy)1275-1200
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methoxy group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H7.0 - 7.8m
N-H (imidazole)12.0 - 13.0br s
O-H (sulfonic acid)10.0 - 12.0br s
-OCH₃~3.8s

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
Aromatic C100 - 160
C=N140 - 150
-OCH₃~56

Note: Actual chemical shifts may vary and should be confirmed by experimental data.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate assessment of purity, identity, and structure, which is paramount in the field of drug development and scientific research.

References

Application Note: A Robust HPLC Method for Purity Analysis of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 5-methoxy-1H-benzimidazole-2-sulfonic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The inherent polarity of the sulfonic acid moiety presents a significant challenge for traditional reversed-phase chromatography.[2][3] This protocol addresses this challenge by employing a polar-endcapped C18 column with an acidic mobile phase gradient, ensuring excellent peak shape, and reliable retention. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate assessment of compound purity.

Introduction and Method Rationale

This compound is a heterocyclic building block whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential.

The primary analytical challenge stems from the molecule's dual nature: a moderately hydrophobic benzimidazole core and a highly polar, strongly acidic sulfonic acid group.[4] In conventional reversed-phase HPLC, such polar compounds are often poorly retained, eluting at or near the solvent front, which compromises resolution from other polar impurities.[2][5] Furthermore, the use of highly aqueous mobile phases ( >95% water) with standard C18 columns can lead to a phenomenon known as "phase collapse" or "dewetting," resulting in a sudden loss of retention and poor reproducibility.[6][7]

To overcome these issues, this method was developed based on the following principles:

  • Stationary Phase Selection: A modern, aqueous-stable (polar-endcapped) C18 column is selected. These columns incorporate polar functional groups near the silica surface, which prevents the bonded phase from collapsing in highly aqueous conditions and provides a secondary retention mechanism for polar analytes.[3][6] This ensures reproducible retention times even when starting with a high percentage of aqueous mobile phase.

  • Mobile Phase pH Control: As a strong acid, the sulfonic acid group will be ionized (negatively charged) across a wide pH range. To ensure consistent interaction with the stationary phase and to achieve sharp, symmetrical peaks, it is crucial to maintain a constant, low pH. This is achieved by acidifying the mobile phase with phosphoric acid, which suppresses the variable ionization of any residual silanol groups on the HPLC column packing.[8][9]

  • Gradient Elution: A gradient elution program is employed to ensure the retention and separation of the highly polar parent compound while also allowing for the effective elution and detection of less polar process impurities or degradation products within a reasonable analysis time.[10]

  • UV Detection: The benzimidazole ring system contains a chromophore that allows for sensitive detection using a UV detector. Based on literature for similar benzimidazole derivatives, a wavelength of 288 nm is chosen for optimal sensitivity.[11][12][13]

This scientifically grounded approach provides a robust and reliable method that adheres to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[14][15][16]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A polar-endcapped/aqueous-stable C18 column (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Phosphoric Acid (H₃PO₄), ~85%, analytical grade.

    • This compound reference standard and sample batches for testing.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for quick reference.

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 288 nm
Injection Volume 10 µL
Run Time 20 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): To 999 mL of HPLC-grade water, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Diluent: A mixture of Water/Acetonitrile (95:5, v/v) is recommended as the diluent to match the initial mobile phase conditions and ensure good peak shape.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample batch to be tested.

Analytical Workflow and System Validation

The overall process from sample handling to final purity determination is outlined below. Adherence to this workflow ensures consistency and data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) sys_equilib Equilibrate System with Initial Conditions prep_mobile->sys_equilib prep_std Prepare Reference Standard (0.5 mg/mL) sys_suit Perform System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) inject_samples Inject Blank, Standard, and Sample Solutions prep_sample->inject_samples sys_equilib->sys_suit sys_suit->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate calc_purity Calculate Purity (Area % Normalization) integrate->calc_purity report Generate Final Report calc_purity->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified for adequate performance. Inject the Reference Standard Solution five times consecutively. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

  • Theoretical Plates (Efficiency): Not less than 5000 for the main peak.

  • Relative Standard Deviation (RSD) for Peak Area: Not more than 2.0%.

Method Validation Principles

This method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Purity Calculation

The purity of the sample is determined by area percent normalization. This calculation assumes that all impurities elute and have a similar UV response at the detection wavelength.

  • Integrate all peaks in the chromatogram for the sample solution, excluding peaks from the blank and those below the LOQ.

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. By utilizing an aqueous-stable C18 column and an optimized acidic mobile phase gradient, this protocol effectively overcomes the challenges associated with analyzing this highly polar compound. The method demonstrates excellent peak shape and resolution, making it suitable for quality control and purity verification in both research and manufacturing environments.

References

Application Note: A Detailed Protocol for the NMR Spectroscopic Characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of 5-methoxy-1H-benzimidazole-2-sulfonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals like proton pump inhibitors.[1] Therefore, rigorous structural verification and purity assessment are critical. This document outlines field-proven protocols for sample preparation, data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR, and a systematic approach to spectral interpretation. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering the technical causality behind experimental choices to ensure reliable and reproducible results.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a benzimidazole core, a methoxy substituent, and a sulfonic acid group.[2][3][4][5] Its structural complexity, with a combination of aromatic, heteroaromatic, and functional group features, makes NMR spectroscopy an indispensable tool for its characterization.[6] This technique provides unambiguous information on the molecular structure by probing the chemical environment of each hydrogen and carbon atom.

This guide moves beyond a simple recitation of steps, delving into the rationale for solvent selection, sample concentration, and the interpretation of expected spectral features, thereby equipping the analyst with a robust framework for structural confirmation.

Predicted Spectral Features of this compound

A proactive analysis of the molecule's structure allows for the prediction of its NMR spectrum, which is a critical step in validating the experimental results.

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 2055059[2])

¹H NMR Predictions: The ¹H NMR spectrum is expected to show signals for five distinct proton environments:

  • N-H Proton: The imidazole N-H proton is acidic and typically appears as a very broad singlet in a highly downfield region (δ 12.0-13.5 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[6] Its broadness is due to quadrupolar relaxation from the adjacent nitrogen and potential chemical exchange.

  • SO₃H Proton: The sulfonic acid proton is also highly acidic and exchangeable. It will likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and residual water content.

  • Aromatic Protons: The benzene ring contains three protons (H-4, H-6, and H-7). Due to the electron-donating methoxy group at the C-5 position, these protons will exhibit a specific splitting pattern. H-4 is adjacent to the methoxy group and will likely appear as a doublet. H-6 is ortho to the methoxy group and meta to the imidazole fusion, and H-7 is adjacent to the imidazole ring fusion. Their signals are expected in the aromatic region (δ 6.5-8.0 ppm).[7]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic and Heteroaromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The C-2 carbon, directly attached to the electron-withdrawing sulfonic acid group and two nitrogen atoms, is expected to be the most downfield of the ring carbons.[8][9] The carbon atoms bonded to oxygen (C-5) and those at the ring junctions (C-3a, C-7a) will also have characteristic shifts.

  • Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is anticipated around δ 55-60 ppm.

Table 1: Predicted NMR Data for this compound in DMSO-d₆
AssignmentPredicted ¹H Chemical Shift (δ, ppm)¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
N-H12.0 - 13.5Broad Singlet-
SO₃HVariable (Broad)Broad Singlet-
Aromatic C-H6.8 - 7.8Multiplets95 - 145
-OCH₃~3.8Singlet~56
C-2--145 - 155
C-3a, C-7a--130 - 145
C-5--150 - 160

Experimental Protocols: From Sample to Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameter selection.

Protocol for Sample Preparation

Causality: The primary goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade magnetic field homogeneity and severely broaden spectral lines.[10]

A. Solvent Selection:

  • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

  • Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving the polar sulfonic acid derivative. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of N-H and O-H protons, allowing for their observation, albeit as broad signals.[6] Using a deuterated solvent is mandatory to prevent the intense signals of protic solvents from overwhelming the analyte signals and to provide a deuterium signal for the spectrometer's field-frequency lock.[11][12]

B. Analyte Concentration:

  • For ¹H NMR: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is optimal. This provides an excellent signal-to-noise ratio (S/N) in a short time without causing significant line broadening from sample viscosity.[10][13]

  • For ¹³C NMR: A higher concentration of 50-100 mg in 0.6-0.7 mL is recommended. This is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[13][14]

C. Internal Standard:

  • Standard: Tetramethylsilane (TMS) should be used as the internal reference for chemical shifts (δ = 0.0 ppm).

  • Rationale: TMS is chemically inert, soluble in most organic solvents, and has a single, sharp resonance peak from its 12 equivalent protons that appears upfield of most organic signals, preventing spectral overlap.[15][16][17][18]

Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ (containing 0.03-0.05% v/v TMS) to the vial. Cap and vortex until the sample is fully dissolved. Gentle warming in a water bath may be required.

  • Filtration: To remove any insoluble particulates, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[19] Cotton wool should be avoided as it can leach impurities.

  • Finalizing: Ensure the sample height in the tube is between 4 and 5 cm.[10] Cap the NMR tube securely and wipe the outside clean. Label the tube clearly.[14]

Protocol for NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and should be optimized as needed.

Step-by-Step Data Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking: Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent. The lock system compensates for magnetic field drift, ensuring spectral stability.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical peaks and high resolution.

  • ¹H Spectrum Acquisition: Load the standard proton experiment parameters (see Table 2). Tune and match the probe for the proton frequency. Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition: Load the standard carbon experiment parameters (see Table 2). Tune and match the probe for the carbon frequency. Acquire the FID.

Table 2: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse Programzg30zgpg30Standard 30° pulse experiment for quantitative ¹H; proton-decoupled experiment for ¹³C to give singlets.
Spectral Width (SW)20 ppm (8000 Hz)240 ppm (24000 Hz)A wide window ensures all expected signals, from TMS to acidic protons, are captured.
Acquisition Time (AQ)~2.0 sec~1.0 secBalances resolution with experimental time.
Relaxation Delay (D1)5.0 sec2.0 secA longer delay for ¹H ensures full relaxation for accurate integration; shorter delay is acceptable for ¹³C.
Number of Scans (NS)8 - 161024 - 4096Sufficient to achieve good S/N for ¹H; significantly more scans needed for the less sensitive ¹³C nucleus.
Temperature298 K (25 °C)298 K (25 °C)Standard ambient temperature for reproducibility.

Data Processing and Structural Verification

The final stage involves converting the raw data into an interpretable spectrum and assigning the signals to confirm the molecular structure.

Workflow for NMR Data Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh & Dissolve in DMSO-d6/TMS B Filter into NMR Tube A->B C Lock & Shim B->C D Acquire FID (¹H and ¹³C) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Reference to TMS (δ = 0.0) F->G H Integration (¹H) G->H I Peak Picking & Multiplicity Analysis H->I J Assign Signals to Molecular Structure I->J

Caption: Workflow from Sample Preparation to Structural Assignment.

A. Processing Steps:

  • Fourier Transform (FT): Convert the time-domain signal (FID) into a frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

  • Integration (¹H only): Integrate the area under each signal to determine the relative ratio of protons in each unique environment.

B. Interpretation and Verification:

  • Compare the experimental spectrum to the predicted data in Table 1.

  • ¹H Spectrum: Verify the presence of a sharp singlet for the -OCH₃ group with an integration of 3H. Confirm the complex multiplet pattern in the aromatic region integrating to 3H. Look for the broad, downfield signal corresponding to the N-H proton.

  • ¹³C Spectrum: Count the number of signals. There should be exactly eight. Compare their chemical shifts to the predicted ranges to assign each carbon atom.

  • Final Confirmation: The congruence between the number of signals, their chemical shifts, their multiplicities (for ¹H), and their integrations (for ¹H) with the known structure of this compound provides definitive structural confirmation.

Conclusion

NMR spectroscopy is a powerful and definitive technique for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this application note, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. This robust analytical framework ensures the confident verification of the compound's identity and purity, which is essential for its application in pharmaceutical development and chemical research.

References

Analysis of Benzimidazole Sulfonic Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole sulfonic acids represent a class of compounds with significant industrial and pharmaceutical relevance, most notably as UV-filtering agents in sunscreens and as potential environmental contaminants. Their accurate quantification in complex matrices requires highly sensitive and selective analytical techniques. This application note presents a detailed protocol for the analysis of benzimidazole sulfonic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, from sample preparation using Solid-Phase Extraction (SPE) to optimization of LC and MS parameters. The characteristic fragmentation patterns are discussed to provide a robust framework for confident identification and quantification.

Introduction and Scientific Rationale

The benzimidazole scaffold is a cornerstone in medicinal chemistry, while the addition of a sulfonic acid group significantly increases the polarity and water solubility of these molecules. A prime example is 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a widely used UV-B absorbent in cosmetic formulations.[1][2] Given their prevalence, regulatory bodies and environmental agencies require reliable methods to monitor their presence in commercial products, wastewater, and environmental samples.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled advantages for this application. The sulfonic acid moiety is strongly acidic and readily deprotonates, making it exceptionally well-suited for analysis by Electrospray Ionization (ESI) in the negative ion mode.[3][4] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through Multiple Reaction Monitoring (MRM), enabling the detection of trace-level analytes even in challenging sample matrices.[5] This guide explains the causality behind the chosen analytical strategy, ensuring a reproducible and trustworthy method.

Principle of the Analytical Workflow

The analysis workflow is a multi-stage process designed to isolate the target analyte from interferents and achieve sensitive detection. It involves an initial sample clean-up and concentration step, followed by chromatographic separation and, finally, mass spectrometric detection.

The core of the detection method relies on the unique fragmentation of the target molecule. The parent ion (precursor) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product) is monitored in the third quadrupole. This precursor-to-product transition is a unique signature of the analyte.

Figure 1: General workflow for the analysis of benzimidazole sulfonic acids.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standard of 2-phenylbenzimidazole-5-sulfonic acid (PBSA, CAS 27503-81-7).[6]

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥98%) and ammonium hydroxide.

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 500 mg, 6 mL).[7][8]

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is optimized for concentrating benzimidazole sulfonic acids from aqueous samples, such as river or wastewater. The rationale for using SPE is to remove salts, polar and non-polar interferences that can cause ion suppression in the ESI source, and to enrich the analyte to improve detection limits.[8]

  • Sample Pre-treatment: Filter 100 mL of the water sample through a 0.45 µm filter to remove particulate matter. Adjust the sample pH to ~4-7 if necessary.

  • Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 100 mL water sample through the conditioned cartridge at a steady flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the target analytes with 5 mL of methanol. For some benzimidazoles, elution with methanol containing a small percentage of ammonium hydroxide (e.g., 2-4%) can improve recovery by ensuring the analyte is in its neutral or deprotonated state.[7]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The chromatographic separation is performed using a reversed-phase C18 column. A gradient elution is employed to ensure good peak shape and separation from any remaining matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ESI mode.

Table 1: Optimized Liquid Chromatography Parameters

Parameter Value Rationale
Column C18, 2.6 µm, 3.0 x 100 mm Standard reversed-phase chemistry provides good retention for aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for positive mode but also helps with peak shape in negative mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/min A standard flow rate for this column dimension, balancing speed and separation efficiency.
Injection Volume 5 µL Small volume to prevent peak distortion.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Gradient | 0-2 min (10% B), 2-15 min (10-95% B), 15-17 min (95% B), 17.1-20 min (10% B) | A gradient is essential to elute the analyte with good resolution and then wash the column. |

Table 2: Optimized Mass Spectrometry Parameters for PBSA

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The sulfonic acid group is highly acidic and readily forms [M-H]⁻ ions, providing high sensitivity.[3][4]
Capillary Voltage -3.5 kV Optimized voltage to promote efficient spray and ion formation.
Source Temp. 150 °C Helps in desolvation of droplets.
Desolvation Temp. 350 °C Ensures complete desolvation of ions entering the mass analyzer.
Scan Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z 273.0 Corresponds to the deprotonated molecule of PBSA, [C₁₃H₁₀N₂O₃S - H]⁻.
Product Ion 1 (Q3) m/z 193.0 (Quantifier) Characteristic fragment corresponding to the loss of sulfur trioxide (SO₃).
Product Ion 2 (Q3) m/z 80.0 (Qualifier) Characteristic fragment corresponding to the [SO₃]⁻• radical anion.[1]

| Collision Energy | Optimized empirically (~ -30 to -55 V) | Energy required to induce fragmentation of the precursor ion. Must be optimized for each instrument. |

Results: Fragmentation and Interpretation

The key to a trustworthy MS method is understanding the fragmentation pathway. For benzimidazole sulfonic acids like PBSA, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 273.0) yields characteristic product ions. The most prominent fragmentation pathway involves the neutral loss of SO₃ (80 Da), resulting in a stable product ion at m/z 193.0.[1][6] A secondary, yet highly characteristic, fragment is the sulfite radical anion ([SO₃]⁻•) at m/z 80. Monitoring both transitions provides high confidence in analyte identification. The loss of SO₂ (64 Da) is also a known fragmentation pathway for aromatic sulfonic acids and sulfonamides.[9][10]

G cluster_frag Collision-Induced Dissociation (CID) Pathway Precursor [M-H]⁻ PBSA m/z 273.0 Product1 [M-H-SO₃]⁻ m/z 193.0 (Quantifier Ion) Precursor->Product1 Neutral Loss Product2 [SO₃]⁻• m/z 80.0 (Qualifier Ion) Precursor->Product2 Charge Retention NeutralLoss - SO₃ (80 Da)

Figure 2: Primary fragmentation pathway of deprotonated PBSA.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of benzimidazole sulfonic acids using LC-MS/MS. The detailed steps for sample preparation and the optimized instrumental parameters form a robust method applicable to various matrices. By understanding the principles of ionization and the characteristic fragmentation patterns, researchers can confidently implement this method for sensitive and selective quantification, ensuring accuracy in environmental monitoring, quality control of consumer products, and other research applications.

References

Application Notes and Protocols for the Purification of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Key Benzimidazole Intermediate

5-methoxy-1H-benzimidazole-2-sulfonic acid is a crucial heterocyclic intermediate in pharmaceutical synthesis, notably identified as a process-related impurity in the production of the proton pump inhibitor, Omeprazole. Its structural similarity to the active pharmaceutical ingredient (API) and other intermediates necessitates robust purification strategies to ensure the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview of the theoretical principles and practical protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development.

The inherent properties of this compound, possessing both a basic benzimidazole moiety and a strongly acidic sulfonic acid group, present unique challenges and opportunities for purification. This document will explore various techniques, including recrystallization, acid-base extraction, and preparative chromatography, offering detailed, step-by-step methodologies.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The synthetic route to this compound typically involves the oxidation of the corresponding 2-mercaptobenzimidazole precursor. Potential impurities arising from this process may include:

  • Unreacted Starting Material: Residual 5-methoxy-2-mercaptobenzimidazole.

  • Over-oxidation Products: Formation of sulfone or other oxidized species.

  • Isomeric Byproducts: Sulfonation at different positions on the benzimidazole ring, though the 2-position is generally favored.

  • Residual Reagents and Solvents: Inorganic salts and organic solvents from the reaction and initial work-up.

A thorough understanding of these potential contaminants is essential for selecting the most appropriate purification technique.

Purification Strategies and Protocols

This section details three primary methods for the purification of this compound, each with its own advantages and specific applications.

Recrystallization: The Cornerstone of Bulk Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is paramount and is guided by the solubility profile of the target molecule and its impurities. Given the polar nature of the sulfonic acid group, polar solvents are generally the most effective.

Protocol 1: Aqueous Recrystallization

This method leverages the high polarity of water and the zwitterionic nature of the compound to achieve purification.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for color removal)

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a flask, add the crude this compound to a minimal amount of deionized water.

  • Heat the suspension to 80-90°C with vigorous stirring to dissolve the solid. Add more water portion-wise if necessary to achieve complete dissolution.

  • If colored impurities are present, add a small amount of activated carbon and stir for 10-15 minutes at temperature.

  • Hot-filter the solution through a pre-heated Büchner funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Causality: The solubility of this compound increases with temperature in water. As the solution cools, the solubility decreases, leading to the crystallization of the pure compound while impurities remain in the mother liquor.

Acid-Base Extraction: Exploiting Amphoteric Properties

The presence of both an acidic sulfonic acid group and a basic benzimidazole nitrogen allows for purification via acid-base extraction. This technique is particularly effective for separating the target compound from neutral impurities or compounds with significantly different pKa values.

Protocol 2: Selective Precipitation via pH Adjustment

This protocol involves dissolving the crude material in a basic solution and then selectively precipitating the purified product by adjusting the pH.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude material in a 1 M NaOH solution, adjusting the volume to ensure complete dissolution. This will form the sodium salt of the sulfonic acid.

  • Filter the solution to remove any insoluble impurities.

  • While stirring, slowly add 1 M HCl to the filtrate to lower the pH. The this compound will begin to precipitate as it reaches its isoelectric point.

  • Monitor the pH closely and continue adding HCl until precipitation is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Causality: In a basic solution, the sulfonic acid is deprotonated, forming a water-soluble salt. Neutral impurities remain insoluble and can be filtered off. Upon acidification, the sulfonic acid is protonated, and the compound becomes less soluble, leading to its precipitation, while more basic or more acidic impurities may remain in solution.

Preparative High-Performance Liquid Chromatography (HPLC): For High-Purity Requirements

For applications demanding the highest purity, such as the preparation of analytical standards, preparative HPLC is the method of choice. The methodology is based on analytical HPLC methods developed for the separation of Omeprazole and its impurities.

Protocol 3: Reversed-Phase Preparative HPLC

This protocol utilizes a C18 stationary phase and a buffered mobile phase to achieve high-resolution separation.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate or ammonium formate (for MS-compatible methods)

  • Deionized water (HPLC grade)

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale): Initially, develop an analytical scale HPLC method to optimize the separation of the target compound from its impurities. A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium bicarbonate, pH 8).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative Run: Scale up the optimized analytical method to a preparative scale. Inject the prepared sample onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the elution of the pure this compound, as monitored by the UV detector.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Causality: The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (C18) and the polar mobile phase. By carefully controlling the mobile phase composition and gradient, high-purity fractions of the target compound can be isolated.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Aqueous Recrystallization>98%Cost-effective, scalable, good for removing minor impurities.May not be effective for impurities with similar solubility profiles.
Acid-Base Extraction>97%Excellent for removing neutral impurities, scalable.Requires careful pH control, may not separate from other acidic/basic impurities.
Preparative HPLC>99.5%Highest purity achievable, excellent for separating closely related impurities.Expensive, lower throughput, requires specialized equipment.

Experimental Workflow Visualizations

Diagram 1: Recrystallization Workflow

G A Crude Solid in Minimal Hot Solvent B Dissolution A->B C Hot Filtration (optional, with activated carbon) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for purification by recrystallization.

Diagram 2: Acid-Base Extraction Workflow

G A Crude Solid B Dissolve in Aqueous Base (e.g., NaOH) A->B C Filter Insoluble Impurities B->C D Acidify Filtrate (e.g., with HCl) C->D E Precipitation of Pure Compound D->E F Vacuum Filtration E->F G Wash with Water F->G H Drying G->H I Purified Product H->I

Caption: Workflow for purification via acid-base extraction.

Conclusion

The purification of this compound is a critical step in ensuring the quality of pharmaceutical products. The choice of purification method depends on the initial purity of the crude material and the final purity requirements. For bulk purification, recrystallization and acid-base extraction offer scalable and cost-effective solutions. For the highest purity standards, preparative HPLC is the preferred technique. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently purify this important benzimidazole derivative.

Application Notes: 5-Methoxy-1H-benzimidazole-2-sulfonic Acid in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Platform for Fluorescent Sensing

The benzimidazole heterocycle is a cornerstone in the design of fluorescent chemosensors due to its structural rigidity, favorable photophysical properties, and versatile coordination chemistry.[1][2] Structurally analogous to naturally occurring nucleotides, the benzimidazole core can be readily functionalized to create probes for a diverse array of analytes, including metal ions, anions, and biologically relevant small molecules.[1][2] The incorporation of specific substituents onto the benzimidazole ring allows for the fine-tuning of the probe's electronic properties and, consequently, its fluorescence response.

This guide focuses on the application of a specific derivative, 5-methoxy-1H-benzimidazole-2-sulfonic acid , as a core building block for developing novel fluorescent probes. The unique combination of a methoxy group and a sulfonic acid moiety offers several advantageous features:

  • Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic structure of the benzimidazole system, often leading to enhanced fluorescence quantum yields and red-shifted emission spectra.[3]

  • Sulfonic Acid Group: This highly polar functional group imparts significant water solubility to the probe, a critical feature for applications in biological media.[4][5] Furthermore, the ionizable nature of the sulfonic acid group can be exploited as a recognition site for specific analytes or as a pH-sensitive trigger.[6][7]

This document provides a comprehensive overview of the design, synthesis, and application of a hypothetical fluorescent probe based on this compound for the ratiometric sensing of pH.

Probe Design and Sensing Mechanism

For this application note, we propose the design of a novel pH-sensitive fluorescent probe, BIM-S-Coumarin , which covalently links the this compound scaffold to a coumarin fluorophore. The proposed sensing mechanism is based on the modulation of an intramolecular charge transfer (ICT) process in response to changes in pH.

In its deprotonated form (at higher pH), the benzimidazole nitrogen and the sulfonic acid group will be anionic, enhancing the electron-donating ability of the benzimidazole moiety. This will promote a strong ICT to the electron-accepting coumarin fluorophore, resulting in a specific fluorescence emission. Upon protonation (at lower pH), the electron-donating capacity of the benzimidazole is reduced, leading to a change in the ICT character and a corresponding shift in the fluorescence emission, allowing for ratiometric pH sensing.

Caption: Proposed pH sensing mechanism for BIM-S-Coumarin.

Experimental Protocols

Part 1: Synthesis of the BIM-S-Coumarin Probe

This protocol outlines a plausible synthetic route for the proposed probe.

Materials:

  • 5-methoxy-1H-benzimidazole-2-thiol

  • Hydrogen peroxide (30%)

  • Potassium hydroxide

  • Thionyl chloride (SOCl₂)

  • 7-Amino-4-methylcoumarin

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step 1: Synthesis of this compound

This step is adapted from the general synthesis of benzimidazole-2-sulfonic acids via oxidation of the corresponding thiol.[8]

  • Dissolve 5-methoxy-1H-benzimidazole-2-thiol (1.0 g, 5.15 mmol) in a solution of potassium hydroxide (0.87 g, 15.5 mmol) in 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.3 mL, 20.6 mmol) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the solution with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonyl chloride

  • Suspend the synthesized this compound (0.5 g, 2.19 mmol) in thionyl chloride (5 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux the mixture for 4 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Wash the crude product with cold hexane and dry under vacuum to obtain the sulfonyl chloride. Use this product immediately in the next step.

Step 3: Coupling with 7-Amino-4-methylcoumarin to form BIM-S-Coumarin

  • Dissolve 7-amino-4-methylcoumarin (0.38 g, 2.19 mmol) in 15 mL of anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the freshly prepared 5-methoxy-1H-benzimidazole-2-sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitate, wash with water, and purify by silica gel column chromatography (e.g., using a DCM:Methanol gradient) to obtain the final probe, BIM-S-Coumarin .

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Caption: Synthetic workflow for the BIM-S-Coumarin probe.

Part 2: Protocol for pH Titration and pKa Determination

Materials:

  • BIM-S-Coumarin probe stock solution (1 mM in DMSO)

  • Phosphate buffer solutions (0.1 M) with a range of pH values (e.g., from 3.0 to 10.0)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a series of 2 mL buffer solutions with varying pH values in cuvettes.

  • To each cuvette, add 2 µL of the 1 mM BIM-S-Coumarin stock solution to achieve a final concentration of 1 µM.

  • Mix well and incubate for 5 minutes at room temperature.

  • Measure the fluorescence emission spectra for each sample. Excite at the wavelength corresponding to the isosbestic point determined from the absorption spectra at different pH values.

  • Record the emission intensities at the two emission maxima (λ1 and λ2).

  • Plot the ratio of fluorescence intensities (Iλ1 / Iλ2) against the pH values.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Part 3: Selectivity and Interference Study

Procedure:

  • Prepare a solution of the BIM-S-Coumarin probe (1 µM) in a buffer at a pH value near its pKa.

  • Add various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) and anions (e.g., Cl⁻, HCO₃⁻, HPO₄²⁻) at high concentrations (e.g., 100-fold excess).

  • Record the fluorescence emission spectrum after each addition.

  • Compare the fluorescence ratio change with that observed for a pH change to assess the selectivity of the probe.

Data Presentation

Table 1: Photophysical Properties of BIM-S-Coumarin at Different pH Values

PropertypH 4.0 (Protonated)pH 9.0 (Deprotonated)
Absorption λmax (nm)Hypothetical valueHypothetical value
Emission λ1 (nm)Hypothetical valueHypothetical value
Emission λ2 (nm)Hypothetical valueHypothetical value
Quantum Yield (Φ)Hypothetical valueHypothetical value
Stokes Shift (nm)Hypothetical valueHypothetical value
pKa\multicolumn{2}{c}{Determined from titration}

Application in Cellular Imaging (Hypothetical)

The BIM-S-Coumarin probe, with its anticipated good water solubility and ratiometric pH response in the physiological range, could be a valuable tool for monitoring pH changes in cellular compartments like lysosomes or endosomes.[7][9]

Protocol Outline:

  • Culture cells (e.g., HeLa cells) on a glass-bottom dish.

  • Incubate the cells with a low concentration of the BIM-S-Coumarin probe (e.g., 1-5 µM) in cell culture medium for 30 minutes.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Perform fluorescence imaging using a confocal microscope equipped with two emission channels corresponding to the protonated and deprotonated forms of the probe.

  • Generate a ratiometric image by dividing the images from the two channels pixel by pixel.

  • Calibrate the intracellular pH by treating the cells with nigericin in buffers of known pH.

Caption: General workflow for probe characterization and application.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, platform for the development of water-soluble fluorescent probes. The hypothetical BIM-S-Coumarin probe detailed here illustrates a rational design strategy for creating a ratiometric pH sensor. The synthetic and application protocols provided offer a solid foundation for researchers to explore this and other related benzimidazole derivatives for various sensing applications, including the detection of metal ions where the sulfonic acid and benzimidazole nitrogens could act as a chelation site.[10][11] Further derivatization of this core structure could lead to a new generation of highly sensitive and selective probes for advanced bioimaging and diagnostic applications.

References

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 5-Methoxy-1H-benzimidazole-2-sulfonic Acid as a Coupling Component

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and chemical development professionals on the synthesis of novel azo dyes using 5-methoxy-1H-benzimidazole-2-sulfonic acid as a key intermediate. Benzimidazole derivatives are a cornerstone in the development of high-performance colorants, valued for their structural rigidity and photostability. The inclusion of a sulfonic acid group is a critical design element, imparting water solubility essential for textile dyeing processes and enhancing the dye's affinity for protein-based fibers like wool and nylon through electrostatic interactions.[1][2] This guide is structured in two primary parts: the synthesis of the core intermediate, this compound, from commercially available precursors, followed by its application as a coupling component in a classic azo dye synthesis. We will elucidate the causality behind experimental choices and provide self-validating protocols that include detailed characterization steps to ensure scientific integrity.

Introduction: The Strategic Role of Benzimidazole Sulfonic Acids in Dye Chemistry

The synthesis of high-performance dyes is a field of continuous innovation, driven by the demand for colorants with superior brightness, fastness, and application-specific properties. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic dyes, covering the entire spectrum of colors.[1][3] The performance of an azo dye is intrinsically linked to the chemical architecture of its diazo and coupling components.

The benzimidazole moiety is a privileged scaffold in medicinal chemistry and material science, a status that extends to dye chemistry. Its rigid, aromatic structure contributes to the chromophore's stability. When functionalized as an intermediate, it opens pathways to a diverse range of colorants. Specifically, this compound serves as an excellent coupling component. The electron-donating methoxy group and the inherent aromaticity of the benzimidazole ring activate it for electrophilic attack by a diazonium salt. The sulfonic acid group (–SO₃H) is not merely a passive substituent; it is a crucial functional group that ensures the final dye is water-soluble, a prerequisite for most textile dyeing applications from aqueous baths.[2][4]

This guide provides a robust, two-stage workflow for the synthesis and application of this key intermediate.

PART 1: Synthesis of the Intermediate: this compound

The synthesis of the target intermediate is achieved via a reliable two-step process, beginning with the cyclization of a substituted o-phenylenediamine to form a mercapto-benzimidazole, followed by a controlled oxidation of the mercapto group to the desired sulfonic acid.

Workflow for Intermediate Synthesis

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation A 4-Methoxy-o-phenylenediamine + Carbon Disulfide (CS₂) B Protocol 1.1: Cyclization Reaction A->B C 2-Mercapto-5-methoxy- 1H-benzimidazole B->C D Protocol 1.2: Oxidation of Thiol C->D Purified Intermediate E 5-Methoxy-1H-benzimidazole- 2-sulfonic acid D->E

Caption: Workflow for the two-step synthesis of the target intermediate.

Protocol 1.1: Synthesis of 2-Mercapto-5-methoxy-1H-benzimidazole

This procedure is based on the well-established reaction of an o-phenylenediamine with carbon disulfide in an alkaline medium to form the benzimidazole-2-thiol ring system.[5]

  • Principle: The reaction proceeds via the initial formation of a dithiocarbamate intermediate from the diamine and CS₂. Intramolecular cyclization, driven by the basic conditions provided by potassium hydroxide, and subsequent elimination of water yields the stable heterocyclic thiol.

  • Materials & Equipment:

    • 4-Methoxy-o-phenylenediamine

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol (95%)

    • Water (Deionized)

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Standard filtration apparatus (Büchner funnel)

  • Step-by-Step Protocol:

    • Set up a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Prepare a solution of potassium hydroxide (0.15 mol) in a mixture of ethanol (100 mL) and water (100 mL). Stir until the KOH is fully dissolved.

    • To this alkaline solution, add carbon disulfide (0.15 mol) slowly with continuous stirring. The mixture may warm up slightly.

    • Gently heat the mixture to reflux.

    • In a separate beaker, dissolve 4-methoxy-o-phenylenediamine (0.10 mol) in ethanol (50 mL).

    • Add the diamine solution dropwise to the refluxing KOH/CS₂ mixture over a period of 30 minutes.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly acidify the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6. This neutralizes the excess base and protonates the thiol, causing the product to precipitate.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.

    • Dry the product under vacuum at 60°C to a constant weight.

Protocol 1.2: Oxidation to this compound

This step converts the thiol group into a sulfonic acid using a strong oxidizing agent. The choice of potassium permanganate in an alkaline medium is effective for this transformation.[6]

  • Principle: The mercapto group (-SH) is oxidized to a sulfonic acid group (-SO₃H). The reaction is performed in an aqueous basic solution to maintain the substrate's solubility and facilitate the oxidation process. Subsequent acidification precipitates the final product.

  • Materials & Equipment:

    • 2-Mercapto-5-methoxy-1H-benzimidazole (from Protocol 1.1)

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Large beaker (2L)

    • Mechanical stirrer

  • Step-by-Step Protocol:

    • In a 2L beaker, dissolve the 2-mercapto-5-methoxy-1H-benzimidazole (0.05 mol) in a 50% aqueous sodium hydroxide solution (200 mL). Stir until a clear solution is obtained.

    • Cool the solution in an ice bath to below 10°C.

    • In a separate flask, prepare a solution of potassium permanganate (approx. 0.15 mol) in water.

    • Slowly add the KMnO₄ solution to the stirred benzimidazole solution, maintaining the temperature below 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of dilute NaOH solution.

    • Combine the filtrate and washings. Cool the clear filtrate in an ice bath.

    • Carefully acidify the filtrate with concentrated HCl to pH 1. The sulfonic acid product will precipitate as a solid.

    • Stir for 30 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Characterization of the Intermediate

Validation of the intermediate's structure and purity is critical before proceeding.

ParameterExpected Value/ObservationReference
Molecular Formula C₈H₈N₂O₄S[7][8]
Molecular Weight 228.23 g/mol [7][8]
Melting Point >300°C (decomposes)[9]
FT-IR (cm⁻¹) ~3400 (N-H stretch), ~1620 (C=N stretch), ~1250 (Ar-O-C stretch), ~1180 & ~1050 (S=O stretch)General
¹H NMR (DMSO-d₆) Singlet ~3.8 ppm (OCH₃), Multiplets ~6.8-7.5 ppm (Aromatic H), Broad singlet >12 ppm (N-H, SO₃H)General

PART 2: Synthesis of a Representative Azo Dye

With the intermediate in hand, we can proceed to the synthesis of an azo dye. Here, the this compound acts as the coupling component . We will use p-toluidine as a representative diazo component .

Reaction Scheme for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling p_toluidine p-Toluidine diazonium p-Tolyldiazonium Chloride p_toluidine->diazonium NaNO₂, HCl 0-5 °C azo_dye_node Final Azo Dye diazonium->azo_dye_node + intermediate 5-Methoxy-1H-benzimidazole- 2-sulfonic acid intermediate->azo_dye_node pH 8-9 azo_dye Final Azo Dye diazonium_copy p-Tolyldiazonium Chloride intermediate_copy 5-Methoxy-1H-benzimidazole- 2-sulfonic acid

Caption: Reaction scheme for the synthesis of an azo dye.

Protocol 2.1: Diazotization of p-Toluidine
  • Principle: A primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This electrophile is highly reactive and unstable at warmer temperatures, making strict temperature control (0-5°C) imperative to prevent decomposition and unwanted side reactions.

  • Materials & Equipment:

    • p-Toluidine

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Beakers, Ice bath, Thermometer

  • Step-by-Step Protocol:

    • In a 250 mL beaker, add p-toluidine (0.01 mol) followed by water (20 mL) and concentrated HCl (3 mL). Stir until the amine hydrochloride salt dissolves completely.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (0.011 mol) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes, ensuring the temperature does not rise above 5°C.

    • Stir the mixture for an additional 20 minutes at 0-5°C. The resulting clear solution contains the p-tolyldiazonium chloride and is ready for the coupling reaction.

Protocol 2.2: Azo Coupling Reaction
  • Principle: The electrophilic diazonium salt attacks the electron-rich benzimidazole ring (the coupling component) in an electrophilic aromatic substitution reaction. The reaction is typically carried out under slightly alkaline conditions (pH 8-9) to deprotonate the coupling component, which enhances its nucleophilicity and facilitates the coupling.

  • Materials & Equipment:

    • This compound (from Part 1)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

    • Sodium chloride (NaCl)

    • The diazonium salt solution from Protocol 2.1

  • Step-by-Step Protocol:

    • In a 500 mL beaker, dissolve the this compound (0.01 mol) in 100 mL of water containing sodium carbonate (0.015 mol). Stir until a clear solution is formed.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 2.1) to the stirred coupling component solution.

    • Maintain the temperature at 0-5°C and stir the mixture. The color of the solution should change dramatically as the dye is formed.

    • After the addition is complete, continue stirring for 1-2 hours in the ice bath.

    • The dye can be isolated by "salting out". Add sodium chloride (NaCl) to the reaction mixture until the dye precipitates.

    • Collect the solid dye by vacuum filtration. Wash with a saturated NaCl solution to remove impurities.

    • Dry the dye product in an oven at 70-80°C.

Characterization of the Final Dye
ParameterExpected Observation/TechniquePurpose
Appearance Intensely colored solidConfirmation of chromophore formation
UV-Visible Spectroscopy Determine λmax (wavelength of maximum absorbance)Quantifies the color and intensity of the dye
FT-IR (cm⁻¹) Appearance of a peak around 1450-1500 for -N=N- stretchConfirmation of the azo linkage
Solubility Soluble in waterValidates the function of the sulfonic acid group

PART 3: Application & Performance Evaluation

The synthesized dye can be applied to textile substrates to evaluate its performance characteristics.

Protocol 3.1: Dyeing of Nylon 6,6 Fabric
  • Principle: The anionic sulfonate group on the dye molecule forms an ionic bond with the protonated amine groups in the nylon polymer under acidic conditions. This interaction is the basis for the dyeing of polyamide fibers with acid dyes.

  • Procedure Outline:

    • Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), water, and acetic acid to achieve a pH of 4-5.

    • Introduce a pre-wetted nylon 6,6 fabric swatch into the dye bath at room temperature.

    • Slowly raise the temperature of the dye bath to near boiling (95-100°C) over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.

    • Cool the bath, remove the fabric, and rinse thoroughly with cold water.

    • Perform a final wash with a non-ionic detergent to remove any unfixed surface dye, then rinse and air dry.

Performance Data (Expected)

The performance of benzimidazole-derived azo dyes on nylon has been reported to be good to excellent.[10]

Performance MetricExpected ResultSignificance
Dye Exhaustion 60-90%Efficiency of dye uptake by the fabric from the bath.
Wash Fastness Good to Very Good (Grade 3-4)Resistance of the color to fading or running during washing.
Light Fastness Fair to Good (Grade 3-5)Resistance of the color to fading upon exposure to light.
Perspiration Fastness Very Good to Excellent (Grade 4-5)Resistance of the color to perspiration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines, carbon disulfide, and strong acids/bases are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Diazonium salts are unstable and potentially explosive when dry. Always keep them in a cold aqueous solution and use them immediately after preparation.

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-methoxy-1H-benzimidazole-2-sulfonic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid. Our approach is grounded in established chemical principles and field-proven insights to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from the quality of starting materials to the specifics of the reaction workup. This guide provides a systematic approach to identifying and addressing the root cause of this issue.

Question: My synthesis of this compound is resulting in a significantly lower yield than expected. What are the most common causes and how can I address them?

Low yields in this synthesis can typically be traced back to one of three main areas: issues with the starting materials, suboptimal reaction conditions, or losses during product isolation and purification.

The quality of your starting materials is paramount. The primary precursor, 5-methoxy-1H-benzimidazole, can be susceptible to degradation.

  • Purity of 5-methoxy-1H-benzimidazole: Impurities in this starting material can interfere with the sulfonation reaction. It is crucial to ensure its purity before proceeding.

    • Recommendation: Analyze your 5-methoxy-1H-benzimidazole by NMR or LC-MS to confirm its identity and purity. If impurities are detected, recrystallization or column chromatography is recommended.

  • Moisture Content: The presence of water in the reaction mixture can lead to the formation of unwanted byproducts and may affect the activity of the sulfonating agent.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store starting materials in a desiccator.

The sulfonation of benzimidazoles requires careful control of reaction parameters to prevent side reactions and ensure complete conversion.

  • Choice of Sulfonating Agent: The reactivity of the sulfonating agent is a critical factor.

    • Common Agents: Fuming sulfuric acid (oleum), chlorosulfonic acid, or sulfur trioxide-dioxane complex are typically used.

    • Expert Insight: While oleum is a strong sulfonating agent, it can lead to charring and the formation of sulfones, especially at elevated temperatures. A milder agent like a sulfur trioxide-dioxane complex may offer better control and higher yields.

  • Reaction Temperature and Time: These two parameters are intrinsically linked and must be optimized.

    • Causality: Insufficient temperature or time can lead to an incomplete reaction, leaving unreacted starting material. Conversely, excessive temperature or prolonged reaction times can promote the formation of degradation products and polysulfonated species.

    • Recommended Workflow:

      • Start with a lower temperature (e.g., 0-10 °C) and slowly warm the reaction to room temperature.

      • Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

      • The reaction is complete when the starting material spot on the TLC plate has disappeared.

  • Solvent Selection: The choice of solvent can influence the solubility of the reactants and the overall reaction rate.

    • Considerations: For sulfonations using sulfur trioxide complexes, aprotic solvents like dichloromethane or 1,2-dichloroethane are often employed. When using fuming sulfuric acid, the acid itself often serves as the solvent.

The workup and purification steps are often where significant product loss occurs. This compound is a polar, water-soluble compound, which can make its isolation challenging.

  • Precipitation and Filtration: The product is typically isolated by precipitation from the reaction mixture.

    • Common Pitfall: Incomplete precipitation will result in a loss of product in the filtrate.

    • Troubleshooting:

      • Ensure the pH of the solution is adjusted correctly to minimize the solubility of the sulfonic acid.

      • Cool the mixture thoroughly in an ice bath to maximize precipitation.

      • Use a suitable anti-solvent to induce further precipitation, if necessary.

  • Recrystallization: This is a crucial step for obtaining a pure product.

    • Solvent System: Finding an appropriate solvent system is key. A mixture of polar protic solvents (e.g., water, ethanol) and less polar organic solvents is often effective.

    • Technique: Slow cooling and minimizing the volume of the recrystallization solvent are essential to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the sulfonation of 5-methoxy-1H-benzimidazole?

The sulfonation of 5-methoxy-1H-benzimidazole is an electrophilic aromatic substitution reaction. The methoxy group at the 5-position is an activating group, directing the incoming electrophile (SO3) to the ortho and para positions. However, the most acidic proton in the benzimidazole ring system is at the 2-position, making it susceptible to electrophilic attack. The reaction likely proceeds through the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point for developing a TLC system.

  • Visualization: The spots can be visualized under UV light (254 nm). The product, being a sulfonic acid, will likely have a different Rf value than the starting material.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Are there any common side reactions I should be aware of?

Yes, several side reactions can lead to the formation of impurities and a decrease in the yield of the desired product.

  • Polysulfonation: The introduction of more than one sulfonic acid group onto the benzimidazole ring can occur, especially under harsh reaction conditions (e.g., high temperatures, excess sulfonating agent).

  • Oxidation: Strong sulfonating agents can also act as oxidizing agents, leading to the formation of colored byproducts.

  • Hydrolysis: If water is present in the reaction mixture, the sulfonating agent can be hydrolyzed, reducing its effectiveness.

Q4: What are the safety precautions I should take when working with sulfonating agents?

Sulfonating agents like fuming sulfuric acid and chlorosulfonic acid are highly corrosive and reactive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: Quench the reaction mixture carefully by slowly adding it to ice to control the exothermic reaction.

Data and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Sulfonating Agent Sulfur trioxide-dioxane complexMilder, more selective, and reduces charring compared to oleum.
Solvent Dichloromethane (anhydrous)Aprotic, inert solvent that facilitates the reaction.
Temperature 0 °C to Room TemperatureAllows for better control of the reaction and minimizes side products.
Reaction Time 2-6 hours (monitor by TLC)Ensures complete conversion without significant degradation.
Experimental Protocol: Synthesis of this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxy-1H-benzimidazole (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add a solution of sulfur trioxide-dioxane complex (1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

  • Isolation: Adjust the pH of the aqueous solution to 1-2 with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start_node Low Yield Observed decision_node1 Starting Material Purity? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Analyze by NMR/LC-MS decision_node1->process_node1 No decision_node2 Reaction Complete? decision_node1->decision_node2 Yes solution_node1 solution_node1 process_node1->solution_node1 Purify (Recrystallize/ Column Chromatography) process_node2 Optimize Reaction Conditions (Temp, Time, Reagent) decision_node2->process_node2 No decision_node3 Significant Product in Filtrate? decision_node2->decision_node3 Yes solution_node2 solution_node2 process_node2->solution_node2 Re-run with optimized parameters process_node3 Optimize Workup (pH adjustment, cooling, anti-solvent) decision_node3->process_node3 Yes solution_node4 Yield Issue Resolved decision_node3->solution_node4 No solution_node3 solution_node3 process_node3->solution_node3 Implement improved isolation protocol

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

"common side reactions in the sulfonation of 5-methoxy-1H-benzimidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonation of 5-Methoxy-1H-benzimidazole

Welcome to the technical support center for the sulfonation of 5-methoxy-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the sulfonation of 5-methoxy-1H-benzimidazole, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Sulfonated Product

Question: I am getting a very low yield of my desired 5-methoxy-1H-benzimidazole sulfonic acid. What are the likely causes and how can I improve it?

Answer:

A low yield in this sulfonation reaction can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction: The sulfonation of benzimidazoles is a reversible process.[1] To drive the equilibrium towards the product side, a significant excess of the sulfonating agent is often required.[1]

    • Solution: Increase the molar ratio of the sulfonating agent (e.g., concentrated sulfuric acid or oleum) to the 5-methoxy-1H-benzimidazole substrate. A molar ratio of sulfonating agent to substrate in the range of 1: (0.12-0.15) has been reported to be effective in promoting the forward reaction.[1]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in sulfonation. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and degradation.[2][3]

    • Solution: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to initiate and sustain the reaction. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to determine the optimal temperature profile for your specific setup.

  • Product Degradation: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the desired product can undergo desulfonation, reverting to the starting material, or even degradation of the benzimidazole ring.[4]

    • Solution: Once the reaction has reached completion (as determined by monitoring), it is crucial to work up the reaction promptly. Avoid unnecessarily long reaction times.

Issue 2: Formation of Multiple Products - The Challenge of Regioisomers

Question: My crude product shows multiple spots on TLC/peaks in HPLC, suggesting the formation of isomers. How can I control the regioselectivity of the sulfonation?

Answer:

The formation of regioisomers is a common and significant challenge in the sulfonation of substituted benzimidazoles.[1] For 5-methoxy-1H-benzimidazole, you are likely forming a mixture of the desired 6-methoxy-1H-benzimidazole-sulfonic acid and the undesired 4-methoxy and 7-methoxy isomers. The methoxy group is an ortho-, para-directing group, which influences the position of the incoming sulfonic acid group.

  • Understanding the Cause: The electronic nature and position of the methoxy group on the benzimidazole ring direct the electrophilic substitution. The positions ortho and para to the methoxy group are activated. This can lead to sulfonation at positions 4, 6, and 7.

  • Strategies for Improving Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity towards the thermodynamically more stable isomer.

    • Choice of Sulfonating Agent: While concentrated sulfuric acid is common, using a milder sulfonating agent or a different catalyst system might improve selectivity. A copper-based ZSM-5 zeolite catalyst has been reported to improve the selectivity for the formation of benzimidazole-5-sulfonic acid.[1]

    • Reaction Time: Monitor the reaction over time. Isomer ratios can change as the reaction progresses, with one isomer potentially being the kinetic product and another the thermodynamic product.

  • Purification of Isomers: If the formation of isomers cannot be completely suppressed, a robust purification strategy is necessary.

    • Fractional Crystallization: Due to differences in solubility of the sulfonic acid isomers, fractional crystallization from a suitable solvent system can be an effective method for separation.

    • Chromatography: While challenging for highly polar sulfonic acids, techniques like reversed-phase HPLC with an appropriate ion-pairing agent can be developed for the separation of the isomers.[5]

Issue 3: Suspected Hydrolysis of the Methoxy Group

Question: I suspect that the methoxy group on my benzimidazole is being cleaved under the strong acidic conditions of the sulfonation reaction. How can I confirm this and prevent it?

Answer:

The hydrolysis of a methoxy group to a hydroxyl group is a plausible side reaction under the harsh, acidic conditions of sulfonation. This would result in the formation of a hydroxy-benzimidazole sulfonic acid derivative as an impurity.

  • Confirmation of Hydrolysis:

    • Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of the hydroxy-benzimidazole sulfonic acid.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the methoxy protons (usually around 3.8-4.0 ppm) and the appearance of a new, broad singlet for a phenolic -OH group would indicate hydrolysis.[6][7]

  • Mitigation Strategies:

    • Milder Reaction Conditions: Employing a less aggressive sulfonating agent or lowering the reaction temperature and time can minimize the extent of hydrolysis.

    • Protecting Groups: While more synthetically demanding, temporarily protecting the imidazole N-H might alter the electron distribution in the ring and potentially allow for sulfonation under milder conditions, thus preserving the methoxy group.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the sulfonation of 5-methoxy-1H-benzimidazole?

A1: The methoxy group at the 5-position is an activating, ortho-para directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. This would lead to a mixture of sulfonic acid derivatives, with substitution at the 4, 6, and 7-positions being possible. The major product can vary depending on the reaction conditions.

Q2: Can di-sulfonation occur?

A2: While mono-sulfonation is the primary reaction, under forcing conditions (high temperature, very high concentration of fuming sulfuric acid, and prolonged reaction times), di-sulfonation is a possibility. This would lead to the formation of a di-sulfonic acid derivative, which would be highly water-soluble and potentially difficult to isolate.

Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for a quick check of the reaction progress and to get a preliminary idea of the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring the disappearance of the starting material and the formation of products. A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts. ¹H and ¹³C NMR will confirm the position of the sulfonic acid group.[5][6][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.

Q4: What is the mechanism of desulfonation and how can it be avoided?

A4: Desulfonation is the reverse of sulfonation and is an acid-catalyzed process that is favored at higher temperatures in the presence of water.[4] It proceeds by protonation of the sulfonated aromatic ring, followed by the loss of sulfur trioxide. To avoid this, it is important to use a sufficient excess of the sulfonating agent to keep the water concentration low and to avoid excessive heating once the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of 5-Methoxy-1H-benzimidazole
  • In a clean, dry flask equipped with a magnetic stirrer and a thermometer, carefully add a measured amount of the sulfonating agent (e.g., 5-10 molar equivalents of concentrated sulfuric acid).

  • Cool the sulfonating agent to 0-5 °C in an ice bath.

  • Slowly and portion-wise, add the 5-methoxy-1H-benzimidazole to the cooled sulfonating agent, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The sulfonated product should precipitate out of the aqueous solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or chromatography as needed.

Visualizations

Reaction Pathways

Sulfonation_Pathways cluster_main Main Reaction cluster_side Common Side Reactions 5-MBA 5-Methoxy-1H-benzimidazole Sulfonated_Product 5-Methoxy-1H-benzimidazole-sulfonic acid (Isomer Mixture) 5-MBA->Sulfonated_Product Sulfonating Agent (e.g., H₂SO₄) Hydrolysis Hydrolysis of Methoxy Group 5-MBA->Hydrolysis Strong Acid Isomers Formation of 4-, 6-, and 7-sulfonic acid isomers Sulfonated_Product->Isomers Desulfonation Desulfonation (Reversible) Sulfonated_Product->Desulfonation Heat, H₂O Degradation Ring Degradation Sulfonated_Product->Degradation Harsh Conditions

Caption: Main and side reaction pathways in the sulfonation of 5-methoxy-1H-benzimidazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Sulfonation of 5-Methoxy-1H-benzimidazole Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield No Isomers Mixture of Isomers Problem->Isomers Yes Degradation Product Degradation Problem->Degradation Possible Check_Conditions Check Reaction Conditions: - Molar Ratio - Temperature - Reaction Time Low_Yield->Check_Conditions Optimize_Selectivity Optimize for Regioselectivity: - Lower Temperature - Alternative Sulfonating Agent/Catalyst Isomers->Optimize_Selectivity Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time Degradation->Milder_Conditions Purification Purification Strategy: - Fractional Crystallization - Chromatography Check_Conditions->Purification Optimize_Selectivity->Purification Milder_Conditions->Purification End Successful Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues in the sulfonation reaction.

References

Technical Support Center: Purification of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-methoxy-1H-benzimidazole-2-sulfonic acid. As an important intermediate in the synthesis of various pharmaceuticals, including as a known impurity of Omeprazole, achieving high purity of this compound is critical for downstream applications.[1] This document is designed to address common challenges encountered during its purification, offering practical, field-proven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My crude product is a complex mixture. What are the likely impurities I should be targeting for removal?

Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route, which typically involves the condensation of a substituted o-phenylenediamine with a source of the sulfonic acid group.[2][3]

Common Impurities to Expect:

  • Unreacted Starting Materials: The most common impurities are residual starting materials, such as 4-methoxy-1,2-phenylenediamine.

  • Inorganic Salts: Synthesis and work-up procedures often introduce inorganic salts (e.g., sodium chloride, sodium sulfate, or residual acid catalysts). These are particularly problematic due to their high water solubility, which they share with the target compound.[4]

  • Reaction By-products: Side reactions can lead to structurally similar impurities. These may include isomers or products from incomplete or over-sulfonation. In the context of related benzimidazole syntheses, by-products can arise from incomplete cyclization or side reactions involving the functional groups.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude solid.

Question 2: I'm struggling with recrystallization. The compound either doesn't dissolve or it oils out instead of crystallizing. What can I do?

Answer: Recrystallization of highly polar, zwitterionic compounds like aryl sulfonic acids is notoriously difficult due to their high solubility in polar solvents and insolubility in non-polar organic solvents.[6] "Oiling out" occurs when the compound comes out of the solution above its melting point, forming a liquid phase instead of crystals.

Causality and Troubleshooting Steps:

  • Solvent Choice is Critical: A single perfect solvent is unlikely. The ideal solvent system will dissolve the compound when hot but not when cold.[7] For this sulfonic acid, mixed solvent systems are your best option. Start with water as the primary solvent and a miscible, less polar solvent like ethanol, methanol, or acetonitrile as the anti-solvent.

  • Avoid "Oiling Out": This is often caused by cooling the solution too quickly or using a solvent system in which the compound is too soluble.

    • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize crystal formation.[7]

    • Solvent System Adjustment: If it oils out, try re-heating the mixture to redissolve the oil, then add a small amount of the primary solvent (e.g., water) to decrease the supersaturation level before attempting to cool it again, more slowly.

  • Seeding: If crystals are slow to form, adding a single, pure seed crystal of the product can initiate crystallization. If you don't have one, gently scratching the inside of the flask with a glass rod at the meniscus can sometimes create nucleation sites.

A detailed, step-by-step protocol for optimized recrystallization is provided in the "Experimental Protocols" section below.

Question 3: My product is heavily contaminated with inorganic salts. How can I effectively remove them?

Answer: Due to the high water solubility of this compound, separating it from equally water-soluble inorganic salts by simple washing or recrystallization is often inefficient.[4] Here are two robust methods:

Method 1: Desalting with Reversed-Phase Solid-Phase Extraction (SPE)

  • Principle: This technique leverages the organic character of your compound. The crude mixture is dissolved in a minimal amount of aqueous solvent and loaded onto a C18 (reversed-phase) SPE cartridge. The highly polar inorganic salts will have little affinity for the non-polar C18 stationary phase and will pass through with the initial aqueous wash. Your more hydrophobic benzimidazole-sulfonic acid will be retained. It can then be eluted with a solvent of higher organic content, such as methanol or acetonitrile.[4]

Method 2: Precipitation by Solvent Manipulation

  • Principle: This method relies on finding a solvent that dissolves your organic compound but not the inorganic salts.

  • Procedure: Dry the crude mixture completely. Attempt to dissolve the organic component by leaching with a polar organic solvent like anhydrous acetonitrile or ethanol.[4] The inorganic salts will have very limited solubility and can be removed by filtration. The desired compound can then be recovered from the filtrate by evaporation. This process may need to be repeated for high purity.

Question 4: What are the most effective chromatographic techniques for purifying this compound?

Answer: Standard silica gel chromatography is ineffective for this class of compounds due to their extreme polarity. You must use alternative chromatographic methods.

Recommended Chromatographic Techniques:

TechniquePrinciple & ApplicationAdvantagesDisadvantages
Ion-Exchange Chromatography (IEX) The strongly acidic sulfonic acid group will bind to a basic ion-exchange resin. Impurities without this acidic handle can be washed away. The product is then eluted by changing the pH or increasing the salt concentration.[4][8]High capacity and selectivity for ionic compounds. Excellent for removing non-ionic impurities.Requires specific columns and buffer systems. Elution can result in a salt-containing solution, which may require a subsequent desalting step.
Reversed-Phase HPLC (RP-HPLC) Separation is based on hydrophobicity. While the compound is polar, it has sufficient organic character (benzimidazole ring) to be retained on a C18 column, especially with an acidic mobile phase to suppress the ionization of the sulfonic acid.High resolution. The method used for analysis can often be scaled up for purification.Can have limited loading capacity. May require specialized detectors if the compound has a poor UV chromophore.
Hydrophilic Interaction Liquid Chromatography (HILIC) An alternative to reversed-phase for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. Water acts as the strong, eluting solvent.[9]Excellent retention for highly polar analytes. Uses volatile, MS-compatible mobile phases.Can be less intuitive to develop methods for. Column equilibration times can be long.

A detailed protocol for Ion-Exchange Chromatography is provided in the "Experimental Protocols" section.

Question 5: How can I reliably assess the purity of my final product?

Answer: A combination of analytical techniques is necessary to confirm both the identity and purity of your this compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10]

    • Column: A mixed-mode column (combining reversed-phase and anion-exchange) or a standard C18 column can be effective.[10]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid.

    • Detector: The benzimidazole ring should have a UV chromophore. However, for universal detection and to see non-UV active impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[10][11] Purity is determined by the area percentage of the main peak.[10]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. Use a deuterated solvent in which the compound is soluble, such as D₂O or DMSO-d₆.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (228.23 g/mol ).[12][13]

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point is 335°C with decomposition.[13] An impure sample will exhibit a depressed and broad melting range.

Visualized Workflows and Decision Guides

The following diagrams provide a visual guide to the purification and method selection process.

PurificationWorkflow Crude Crude Product (Solid Mixture) Dissolve Dissolve in Minimal Hot Water Crude->Dissolve Recrystallize Optimized Recrystallization (Slow Cooling) Dissolve->Recrystallize Filter Filter & Dry Crystals Recrystallize->Filter Filtrate Filtrate (Contains Impurities) Recrystallize->Filtrate Impurities Remain in Solution CheckPurity1 Purity Check (HPLC) Filter->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct >98% Pure Troubleshoot Further Purification Needed CheckPurity1->Troubleshoot <98% Pure IEX Ion-Exchange Chromatography Troubleshoot->IEX Desalt Desalting Step (SPE or Dialysis) IEX->Desalt CheckPurity2 Purity Check (HPLC) Desalt->CheckPurity2 CheckPurity2->PureProduct >98% Pure

Caption: General purification workflow for this compound.

DecisionTree start Primary Impurity Type? inorganic Inorganic Salts start->inorganic High Salt Content organic Organic By-products start->organic Structurally Similar desalt Desalting (C18 SPE) inorganic->desalt recrystallize Recrystallization (Mixed Solvents) organic->recrystallize check_purity1 Purity Sufficient? desalt->check_purity1 check_purity2 Purity Sufficient? recrystallize->check_purity2 chromatography Chromatography (IEX or RP-HPLC) check_purity1->organic No end_good Purification Complete check_purity1->end_good Yes check_purity2->end_good Yes end_bad_recrystallize Proceed to Chromatography check_purity2->end_bad_recrystallize No end_bad_recrystallize->chromatography

Caption: Decision tree for selecting a purification method based on impurity type.

Experimental Protocols

Protocol 1: Optimized Recrystallization from a Mixed Solvent System

This protocol is designed to maximize recovery while achieving significant purification from less polar impurities.

  • Dissolution: In a clean Erlenmeyer flask, add your crude this compound. Add a minimal amount of deionized water and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Aim for a concentrated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic precipitates), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulates that could hinder crystallization.

  • Addition of Anti-Solvent: While the aqueous solution is still hot, add a less polar, miscible solvent (e.g., ethanol or isopropanol) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of the precipitate.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold anti-solvent (ethanol/isopropanol) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) to remove all traces of solvent.

Protocol 2: Purification by Anion-Exchange Chromatography (IEX)

This method is highly effective for separating the target sulfonic acid from neutral or basic impurities.

  • Resin Selection and Preparation: Select a weakly basic anion-exchange resin (e.g., DEAE-cellulose or a similar resin). Prepare a slurry of the resin in a suitable starting buffer (e.g., deionized water or a very low concentration buffer at a neutral pH). Pack a column with the resin and equilibrate it by washing with 3-5 column volumes of the starting buffer.

  • Sample Preparation and Loading: Dissolve the crude product in a minimal volume of the starting buffer. Ensure the pH is neutral or slightly acidic to ensure the sulfonic acid is deprotonated and will bind to the resin. Apply the sample solution to the top of the column, allowing it to enter the resin bed slowly.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer. This will elute any neutral or cationic impurities that do not bind to the resin.

  • Elution: Elute the bound this compound from the column. This is typically achieved by applying a gradient of increasing salt concentration (e.g., 0-1 M NaCl solution) or by decreasing the pH with a volatile acid like formic acid or acetic acid.[4] Using a volatile acid is advantageous as it can be removed easily by lyophilization.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions. If a non-volatile salt was used for elution, a desalting step (e.g., using reversed-phase SPE as described in FAQ 3) will be necessary. If a volatile acid was used, the solvent can be removed under reduced pressure or by lyophilization to yield the pure product.

References

Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzimidazole sulfonation. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this important class of organic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a self-validating system of knowledge grounded in authoritative sources.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental principles governing the sulfonation of benzimidazoles. Understanding these core concepts is the first step toward effective optimization and troubleshooting.

Q1: What is the underlying mechanism of benzimidazole sulfonation?

A1: The sulfonation of a benzimidazole ring is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid (–SO₃H) group. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, which is generated in situ from concentrated or fuming sulfuric acid.[3][4] The benzimidazole ring acts as the nucleophile, attacking the highly electrophilic sulfur atom. This is followed by the restoration of aromaticity through the loss of a proton.[5]

Diagram: Generalized Mechanism of Benzimidazole Sulfonation

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack (Rate-Determining) cluster_2 Step 3: Rearomatization H2SO4_1 2 H₂SO₄ SO3_H3O SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O Equilibrium Benzimidazole Benzimidazole Ring SigmaComplex Sigma Complex (Carbocation Intermediate) Benzimidazole->SigmaComplex SO3 SO₃ (Electrophile) SO3->SigmaComplex SigmaComplex2 Sigma Complex Product Benzimidazole Sulfonic Acid SigmaComplex2->Product H_plus H⁺

Caption: Key steps in the electrophilic aromatic substitution for sulfonation.

Q2: Which sulfonating agent should I choose?

A2: The choice of sulfonating agent is critical and depends on the reactivity of your benzimidazole substrate and desired reaction conditions.

  • Concentrated Sulfuric Acid (H₂SO₄): This is the most common and cost-effective agent.[1] It serves as both the reagent and the solvent. However, the reaction produces water, which dilutes the acid and can slow or stop the reaction if its concentration falls below a certain threshold (approximately 90%).[6]

  • Fuming Sulfuric Acid (Oleum): This is a solution of SO₃ in H₂SO₄. It is a much stronger sulfonating agent because it contains a higher concentration of the active electrophile, SO₃.[4][5] It is used for less reactive substrates or to achieve faster reaction times.

  • Chlorosulfonic Acid (ClSO₃H): This is a very powerful sulfonating agent that reacts rapidly.[2] A key advantage is that the byproduct is HCl gas, which escapes the reaction mixture and does not dilute the medium.[2][6] However, it is highly corrosive and reacts violently with water.

  • Bis(trimethylsilyl) sulfate (BTS): This reagent can sulfonate certain aromatic and heterocyclic compounds and may offer different selectivity compared to traditional agents.[7]

Q3: What determines where the sulfonic acid group attaches to the benzimidazole ring (regioselectivity)?

A3: For many benzimidazoles, particularly 2-phenylbenzimidazole, sulfonation predominantly occurs at the 5-position of the benzimidazole ring.[1][8] This is governed by the directing effects of the fused ring system and any existing substituents. However, the formation of isomeric byproducts, such as the 4-sulfonic acid isomer, is a significant challenge.[1] Reaction conditions, especially temperature, play a crucial role. Lower temperatures often favor the formation of a specific isomer, while higher temperatures can lead to a mixture of products or even isomerization.[8]

Q4: How can I monitor the progress of my sulfonation reaction?

A4: Monitoring the reaction is essential to determine the point of completion and to avoid the formation of byproducts from over-reaction. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It allows you to accurately track the disappearance of the starting material and the appearance of the product and any byproducts.[1]

  • Thin-Layer Chromatography (TLC): A faster, qualitative method suitable for quick checks of reaction progress.[9][10] It is useful for visualizing the consumption of the starting material.

Section 2: Experimental Protocol: Direct Sulfonation of 2-Phenylbenzimidazole

This protocol provides a detailed methodology for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a widely used UVB filter also known as Ensulizole.[1]

Materials:

  • 2-Phenylbenzimidazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%, approx. 7.5 eq)

  • Deionized Water

  • Optional: Catalyst (e.g., Cu-ZSM-5)[11]

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor equipped with a mechanical stirrer and temperature probe with concentrated sulfuric acid.

  • Reagent Addition: Begin stirring and carefully control the temperature of the sulfuric acid to 40-50°C.[11] Add the 2-phenylbenzimidazole powder in several small portions (e.g., five batches) to manage the initial exotherm.[1][11]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 85°C.[1][11]

  • Monitoring: Maintain the reaction at 85°C and monitor the consumption of 2-phenylbenzimidazole using HPLC until its concentration is less than 1%.[1][11]

  • Quenching & Precipitation: Once the reaction is complete, cool the mixture. In a separate vessel containing stirred deionized water (approx. 7-8 parts by weight relative to the starting material), slowly and carefully add the reaction mixture. This "quenching" step is highly exothermic and must be done with caution.

  • Purification - Digestion/Washing: Heat the resulting aqueous suspension to 80°C and stir for 1 hour.[1][11] This step helps to dissolve impurities.

  • Isolation: Filter the hot suspension to collect the crude product as a filter cake. Wash the cake with hot water (80°C), stirring for another hour, and filter again to remove residual acid and water-soluble impurities.[1][11]

  • Drying: Dry the purified filter cake under vacuum to obtain the final product, 2-phenylbenzimidazole-5-sulfonic acid.

Diagram: Experimental Workflow for Benzimidazole Sulfonation

G start Start setup 1. Charge Reactor with H₂SO₄ start->setup add 2. Add Benzimidazole (Portion-wise, 40-50°C) setup->add react 3. Heat to Reaction Temp (e.g., 85°C) add->react monitor 4. Monitor by HPLC (<1% Starting Material?) react->monitor monitor->react No quench 5. Quench into Water (Caution: Exothermic!) monitor->quench Yes digest 6. Heat Slurry (80°C) & Stir for 1 hr quench->digest filter 7. Filter Hot & Wash Cake with Hot Water digest->filter dry 8. Vacuum Dry Product filter->dry end_node End dry->end_node

Caption: Step-by-step workflow from reaction setup to final product isolation.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during benzimidazole sulfonation.

Q1: I'm seeing very low or no conversion of my starting material. What's going wrong?

A1:

  • Probable Cause 1: Insufficient Acid Strength. The reaction is driven by a high concentration of the sulfonating agent. If water is present as a contaminant in your starting materials or if the reaction generates water that is not effectively removed, the sulfuric acid will become diluted, potentially halting the reaction.[6][12]

    • Solution & Rationale: Ensure you are using a high concentration of sulfuric acid (98% or fuming). If using standard concentrated acid, consider adding a dehydrating agent like thionyl chloride to chemically remove the water as it forms.[2][12] Alternatively, using oleum (H₂S₂O₇) provides a higher initial concentration of the SO₃ electrophile.[4]

  • Probable Cause 2: Reaction Temperature is Too Low. Electrophilic aromatic substitution is an activated process. Insufficient thermal energy can lead to prohibitively slow reaction rates.

    • Solution & Rationale: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress by TLC or HPLC at each new temperature. Be cautious, as excessive heat can lead to degradation. Consult literature for the optimal temperature for your specific substrate.[8]

Q2: My final product is a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

A2:

  • Probable Cause: Unoptimized Reaction Conditions. Temperature is a primary factor influencing selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution & Rationale: Attempt the reaction at a lower temperature for a longer period.[8] For example, a patent for preparing sulfo-substituted benzimidazoles notes that controlling the temperature can reduce isomer generation.[8] Additionally, the choice of sulfonating agent can influence the outcome. Experiment with different agents (e.g., chlorosulfonic acid vs. sulfuric acid) as they may offer different steric profiles and reactivities. The use of specific catalysts has also been shown to improve yield and inhibit isomer formation.[8][11]

Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. What happened?

A3:

  • Probable Cause: Degradation/Charring. This is almost always due to an excessively high reaction temperature or a reaction time that is too long. Concentrated, hot sulfuric acid is a powerful oxidizing and dehydrating agent and can cause decomposition of organic materials.

    • Solution & Rationale: Reduce the reaction temperature significantly. It is better to have a slower, cleaner reaction than a fast, destructive one. Ensure that the addition of the benzimidazole to the acid is done slowly and with efficient cooling to control the initial exotherm. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.

Q4: I'm struggling with product isolation. After quenching in water, everything seems to stay in solution.

A4:

  • Probable Cause: High Solubility of the Product. Sulfonic acids are often highly water-soluble, especially at elevated temperatures or if the pH is not optimal for precipitation.

    • Solution & Rationale: Ensure the aqueous mixture is sufficiently acidic after quenching to keep the sulfonic acid in its protonated, less soluble form. Cooling the mixture significantly (e.g., in an ice bath) after the hot digestion step can promote crystallization. If the product remains soluble, consider a "salting out" approach by adding a saturated solution of a salt like sodium chloride, which can decrease the solubility of the organic sulfonic acid and force precipitation.

Diagram: Troubleshooting Decision Tree for Benzimidazole Sulfonation

G start Problem Observed low_yield Low / No Conversion start->low_yield isomers Isomer Mixture start->isomers charring Charring / Degradation start->charring cause_ly1 Cause: Low Acid Strength? low_yield->cause_ly1 cause_iso1 Cause: Temp Too High? isomers->cause_iso1 cause_char1 Cause: Temp Too High? charring->cause_char1 cause_ly2 Cause: Temp Too Low? cause_ly1->cause_ly2 No sol_ly1 Solution: - Use Oleum or... - Add Dehydrating Agent cause_ly1->sol_ly1 Yes sol_ly2 Solution: - Increase Temp Incrementally - Monitor by HPLC/TLC cause_ly2->sol_ly2 Yes sol_iso1 Solution: - Lower Reaction Temp - Increase Reaction Time cause_iso1->sol_iso1 Yes sol_char1 Solution: - Reduce Reaction Temp - Control Initial Exotherm cause_char1->sol_char1 Yes

Caption: A decision tree to diagnose and solve common sulfonation issues.

Section 4: Optimized Reaction Parameters

The following table summarizes key quantitative parameters for the sulfonation of 2-phenylbenzimidazole as a model system, derived from established protocols.[1][11]

ParameterRecommended ValueRationale & Notes
Reagent Ratio ~7.5 eq H₂SO₄ : 1 eq SubstrateEnsures H₂SO₄ acts as both solvent and reagent, maintaining high concentration.
Addition Temperature 40 - 50 °CControls the initial exotherm upon mixing the substrate with acid.[1][11]
Reaction Temperature 60 - 85 °CBalances reaction rate with selectivity. Lower end (60°C) may be used with a catalyst to improve selectivity.[11]
Reaction Time 2 - 6 hoursHighly substrate-dependent. Must be determined by monitoring (e.g., HPLC).[1]
Purification Temp. 80 °C (Hot Water Wash)Increases the solubility of impurities while minimizing product loss.[1][11]

References

"preventing degradation during the synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-1H-benzimidazole-2-sulfonic acid

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that the successful synthesis of this critical intermediate is paramount for downstream applications, including the development of proton pump inhibitors like omeprazole. This guide is structured to move beyond simple protocols, providing in-depth causal explanations and field-proven troubleshooting strategies to help you prevent product degradation and maximize yield and purity.

Understanding the Core Challenge: Inherent Instability

The this compound molecule is susceptible to several degradation pathways. Its stability is not merely a function of temperature but is critically influenced by the atmospheric, photochemical, and electrochemical environment. The primary challenges arise from:

  • Oxidative Stress: The electron-rich benzimidazole ring system is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides, or certain metal catalysts. This often manifests as a darkening of the reaction mixture and the formation of complex impurity profiles.

  • Photochemical Decomposition: Benzimidazole derivatives, particularly sulfonic acids, can absorb UV radiation. Studies on the closely related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that UV exposure is a significant factor leading to decomposition.[1] This process can involve the formation of reactive free radicals and may lead to desulfonation or cleavage of the imidazole ring.[2][3]

  • pH-Dependent Instability: The stability of the target molecule is highly dependent on the pH of the medium. Both strongly acidic and strongly alkaline conditions have been shown to accelerate the degradation of benzimidazole sulfonic acids, making aqueous workups and purification steps critical control points.[1]

The following workflow diagram illustrates these primary degradation pathways and the corresponding preventative measures that form the basis of this guide.

cluster_synthesis Synthesis Core cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Synthesis 5-Methoxy-1H-benzimidazole- 2-sulfonic acid Synthesis Oxidation Oxidative Degradation (Atmospheric O2, Peroxides) Synthesis->Oxidation is susceptible to Photolysis Photochemical Degradation (UV Light Exposure) Synthesis->Photolysis is susceptible to pH_Instability pH-Driven Degradation (Strong Acid/Base) Synthesis->pH_Instability is susceptible to Inert_Atm Inert Atmosphere (N2 or Ar Purge) Oxidation->Inert_Atm prevented by Light_Protect Light Protection (Amber Glassware, Foil) Photolysis->Light_Protect prevented by pH_Control Strict pH Control (Buffered/Neutral Workup) pH_Instability->pH_Control prevented by

Caption: Key degradation pathways and their corresponding preventative controls.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: The reaction mixture turns dark, and the final product is discolored.

  • Question: My reaction, which should be a light color, has turned dark brown or black, resulting in a low yield of an impure, discolored product. What is the most likely cause?

  • Answer & Scientific Rationale: This is a classic symptom of oxidative degradation . The benzimidazole core is susceptible to attack by atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions that can catalyze oxidation. Many modern benzimidazole syntheses actually utilize an oxidant to drive the cyclization reaction, highlighting the delicate redox balance of the system.[4][5] Uncontrolled oxidation leads to the formation of polymeric, highly conjugated byproducts that are intensely colored and difficult to remove.

  • Recommended Actions:

    • Implement an Inert Atmosphere: The most critical corrective action is to rigorously exclude oxygen. Before starting the reaction, purge the reaction vessel with an inert gas like nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire process, including reagent addition, reaction time, and cooling.

    • Degas Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use, either by bubbling an inert gas through them for 30 minutes, by the freeze-pump-thaw method, or by sonication under vacuum.

    • Check Reagent Quality: Ensure starting materials, particularly the diamine precursor, have not discolored from oxidation during storage. Use freshly opened or purified reagents where possible.

Problem 2: The product degrades during aqueous workup or purification.

  • Question: In-process analysis (e.g., TLC, LCMS) shows a clean conversion to the desired product, but after workup, isolation, and purification, I see significant degradation or the appearance of new impurities. Why is this happening?

  • Answer & Scientific Rationale: This issue points towards photochemical and pH-driven instability .

    • Photodegradation: As established in studies with the structural analog PBSA, exposure to ambient or UV light can initiate decomposition.[1] This degradation is often radical-mediated and can lead to complex product mixtures.[2]

    • pH Instability: During a typical aqueous workup, the pH can fluctuate wildly, especially during neutralization or extraction. Both highly acidic (pH < 4) and alkaline (pH > 10) conditions can accelerate the hydrolysis of the sulfonic acid group or even promote ring-opening of the benzimidazole core.[1]

  • Recommended Actions:

    • Protect from Light: Conduct the entire reaction, workup, and purification in amber glassware or vessels wrapped securely in aluminum foil. Avoid leaving solutions exposed on the benchtop for extended periods.

    • Maintain Strict pH Control: When performing an aqueous workup, use buffered solutions where possible. During neutralization, add acid or base slowly with vigorous stirring while monitoring the pH, aiming for a near-neutral range (pH 6-7.5) unless a specific pH is required for precipitation.

    • Minimize Workup Time: Do not let aqueous mixtures of the product sit for extended periods. Proceed through extraction, washing, and isolation steps efficiently.

    • Temperature Control During Isolation: If removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature (e.g., ≤ 40°C) to minimize thermal stress on the isolated product.

Problem 3: Analytical data shows incomplete sulfonation or evidence of desulfonation.

  • Question: My NMR or Mass Spec data shows a significant amount of the starting material (5-methoxy-1H-benzimidazole) or the desulfonated analog. How can I improve the sulfonation efficiency and prevent its reversal?

  • Answer & Scientific Rationale: This problem relates to the chemistry of the sulfonation reaction itself. Aromatic sulfonation is a reversible electrophilic substitution.

    • Incomplete Reaction: Insufficiently strong sulfonating agents, low reaction temperatures, or short reaction times can lead to incomplete conversion.

    • Desulfonation (Reversal): The C-S bond can be cleaved under certain conditions, particularly in the presence of strong acid at elevated temperatures, effectively reversing the reaction. Photochemical degradation is also a known pathway for desulfonation.[3]

  • Recommended Actions:

    • Optimize Sulfonation Conditions: Ensure the sulfonating agent (e.g., concentrated sulfuric acid, oleum, or chlorosulfonic acid) is of high quality and used in the correct stoichiometry.[6] Follow established protocols for temperature control, as the reaction is often exothermic.

    • Anhydrous Conditions: Water can hydrolyze the sulfonating agent and promote the reverse (desulfonation) reaction. Use oven-dried glassware and anhydrous solvents to ensure a water-free environment.

    • Controlled Workup: When quenching the reaction, do so slowly by adding the reaction mixture to ice with vigorous stirring. This dissipates heat and rapidly dilutes the acid, minimizing the opportunity for high-temperature, acid-catalyzed desulfonation.

Proactive Prevention: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis from the start?

A1: Success depends on proactive control of the reaction environment. The following parameters are non-negotiable for achieving high yield and purity.

ParameterRecommended ControlRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the electron-rich benzimidazole ring.[4]
Light Complete exclusion (Amber glass/foil)Prevents UV-induced photochemical decomposition and radical formation.[1][3]
Temperature Strict monitoring and controlPrevents unwanted side reactions and manages the exothermic nature of sulfonation.
pH During Workup Maintain near-neutral (pH 6-7.5)Avoids acid/base-catalyzed degradation and potential desulfonation.[1]
Reagent Purity Use high-purity, non-discolored starting materialsPrevents introduction of impurities that can complicate the reaction and purification.

Q2: What is the recommended protocol for purification and storage to ensure long-term stability?

A2: Purification should be designed to minimize chemical, thermal, and photochemical stress.

  • Purification Protocol - Crystallization:

    • Dissolve the crude product in a minimal amount of hot water or a water/alcohol mixture. If the solution is acidic, carefully adjust the pH to ~6.0-6.5 with a suitable base (e.g., dilute NaOH or NaHCO₃ solution) while keeping the solution warm to maintain solubility.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like hexanes or ether to aid drying.

    • Dry the purified solid under vacuum at a moderate temperature (≤ 40°C) in a vessel protected from light.

  • Storage: Store the final, dry product in an amber glass vial or a container wrapped in foil. For maximum stability, flush the container with nitrogen or argon before sealing and store it in a cool, dark, and dry place, such as a desiccator or refrigerator.

Q3: Is there a logical flow to troubleshooting unexpected results?

A3: Yes, a systematic approach is key. The following flowchart provides a logical troubleshooting sequence.

Start Synthesis Yield/Purity is Low Q_Color Is the reaction mixture or product dark/discolored? Start->Q_Color A_Oxidation High probability of OXIDATION. 1. Implement inert atmosphere (N2/Ar). 2. Degas all solvents before use. 3. Check starting material quality. Q_Color->A_Oxidation Yes Q_Workup Was the product clean pre-workup but degraded post-workup? Q_Color->Q_Workup No End Re-run with improved controls A_Oxidation->End A_Workup Degradation during workup/isolation. 1. Protect from light at all stages. 2. Use buffered/neutral pH for workup. 3. Minimize workup time and temperature. Q_Workup->A_Workup Yes Q_Desulf Does analysis show desulfonation or incomplete reaction? Q_Workup->Q_Desulf No A_Workup->End A_Desulf Sulfonation/Desulfonation Issue. 1. Verify sulfonating agent activity. 2. Ensure anhydrous conditions. 3. Control quench temperature carefully. Q_Desulf->A_Desulf Yes Q_Desulf->End No A_Desulf->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

"scale-up challenges in the production of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges during the scale-up production of 5-methoxy-1H-benzimidazole-2-sulfonic acid. The content is structured in a question-and-answer format to directly address common issues, from reaction optimization to impurity profiling and final product handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and properties of this compound.

Question 1: What is the most common synthetic route for this compound, and what are the critical parameters?

The most prevalent and scalable synthesis involves a two-step process:

  • Condensation: Reaction of 4-methoxy-o-phenylenediamine with a suitable C1-electrophile to form the benzimidazole core.

  • Sulfonation: Introduction of the sulfonic acid group at the C2 position.

A critical parameter in the condensation step is the rigorous exclusion of oxygen, as o-phenylenediamines are highly susceptible to oxidative degradation, which can lead to colored impurities that are difficult to remove. For the sulfonation step, precise temperature control is paramount to prevent side reactions and ensure regioselectivity.

Question 2: Why is my isolated product a dark color instead of the expected off-white or tan solid?

Dark coloration, typically ranging from deep red to black, is almost always indicative of oxidative side products. This issue originates from the handling of the 4-methoxy-o-phenylenediamine starting material.

  • Causality: o-Phenylenediamines are electron-rich aromatic compounds that can be easily oxidized, especially under non-inert atmospheres or in the presence of trace metal impurities, to form highly colored quinone-imine type structures. This degradation can occur before the reaction even begins or during the initial heating phase.

  • Preventative Measures:

    • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with nitrogen or argon before adding the diamine. Maintain a positive inert gas pressure throughout the reaction.

    • Starting Material Quality: Use high-purity 4-methoxy-o-phenylenediamine. If the purity is suspect or the material has darkened on storage, consider purification by recrystallization or sublimation before use.

    • Degassing: Degas the reaction solvent prior to use to remove dissolved oxygen.

Question 3: My sulfonation reaction is stalling or giving low yields. What are the likely causes?

Incomplete sulfonation is a frequent scale-up challenge. The primary culprits are often related to the sulfonating agent or the reaction conditions.

  • Sulfonating Agent Potency: Fuming sulfuric acid (oleum) or chlorosulfonic acid are common reagents. The concentration of free SO₃ in oleum is critical and can decrease over time due to moisture absorption. Ensure you are using a fresh, properly assayed batch of the sulfonating agent.

  • Temperature Control: The sulfonation of benzimidazoles is often exothermic. On a larger scale, inefficient heat transfer can lead to localized overheating, causing decomposition of the starting material or the product. Conversely, if the temperature is too low, the reaction rate will be significantly reduced. A well-defined temperature profile is essential.

  • Mixing Efficiency: In a large reactor, poor agitation can lead to localized "hot spots" and concentration gradients. This means some parts of the reaction mixture may not reach the optimal temperature or have sufficient exposure to the sulfonating agent. Ensure the impeller design and agitation speed are adequate for the vessel geometry and batch volume.

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis of this compound.

Issue 1: High Levels of Unreacted 5-Methoxy-1H-benzimidazole

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the starting material.

  • The isolated product has poor solubility in aqueous base, which is uncharacteristic of the sulfonic acid product.

Root Cause Analysis and Solutions:

Potential Cause Underlying Rationale Recommended Action
Insufficient Sulfonating Agent The stoichiometry was miscalculated for the scale, or the agent's potency was lower than specified.Increase the molar equivalent of the sulfonating agent by 10-15%. Always use a freshly opened or recently titrated bottle of the reagent.
Inadequate Reaction Time/Temp The reaction kinetics are slower at the lower end of the temperature range. Scale-up often requires longer reaction times to ensure complete conversion due to mass transfer limitations.1. Increase reaction time in 2-hour increments. 2. Cautiously increase the reaction temperature by 5 °C. Monitor impurity formation by in-process control (IPC) HPLC.
Poor Mixing Inefficient agitation leads to a non-homogenous reaction mixture, leaving pockets of unreacted starting material.Increase the agitation speed. For large vessels, verify that the impeller is correctly positioned to ensure proper turnover of the batch volume.
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight

Symptoms:

  • LC-MS analysis detects a significant impurity with a mass corresponding to a disulfonated or sulfone-bridged dimer species.

Root Cause Analysis and Solutions:

This is a classic sign of over-sulfonation or side reactions due to harsh conditions.

  • Causality: Excessive reaction temperature or prolonged exposure to a strong sulfonating agent can lead to the formation of a sulfone by-product or sulfonation on the benzene ring in addition to the desired C2 position.

  • Troubleshooting Workflow:

G start High MW Impurity Detected temp_check Review Temperature Profile start->temp_check Exothermic reaction? reagent_check Review Sulfonating Agent Stoichiometry start->reagent_check Excess agent used? reduce_temp Action: Decrease Reaction Temp by 10°C temp_check->reduce_temp reduce_reagent Action: Reduce Agent to 1.1-1.2 eq. reagent_check->reduce_reagent ipc_check Implement In-Process Control (IPC) HPLC reduce_temp->ipc_check reduce_reagent->ipc_check run_exp Run Confirmatory Experiment ipc_check->run_exp Monitor impurity vs. time end Problem Resolved run_exp->end

Caption: Troubleshooting workflow for high molecular weight impurities.

Issue 3: Difficult Filtration and Isolation of the Final Product

Symptoms:

  • The product precipitates as a very fine, almost colloidal, solid that clogs filter media.

  • Filtration times are excessively long, leading to production bottlenecks.

Root Cause Analysis and Solutions:

This is a common problem in crystallization and is often related to the precipitation method.

  • Causality: "Crashing out" the product by rapidly adding a large volume of anti-solvent or quickly neutralizing the reaction mixture leads to rapid nucleation and the formation of very small, poorly-filterable crystals.

  • Optimizing Isolation:

    • Controlled Quenching/Neutralization: Instead of pouring the reaction mixture onto ice, consider a reverse addition: slowly add the reaction mixture to a well-stirred, cooled anti-solvent or neutralization solution.

    • Anti-Solvent Selection: The choice of anti-solvent is critical. Alcohols like isopropanol or ketones like acetone can be effective. A systematic study of different anti-solvents and their ratios with water can identify a system that promotes better crystal growth.

    • Temperature Gradient Crystallization: After quenching, hold the slurry at an elevated temperature (e.g., 50-60 °C) for a period (a process known as "Ostwald ripening" or "digestion") to allow smaller particles to dissolve and redeposit onto larger crystals. Then, slowly cool the mixture to the final filtration temperature.

Part 3: Protocols and Workflows

Protocol 1: Lab-Scale Synthesis (Illustrative)

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory-specific safety assessments.

  • Vessel Preparation: To a 250 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-methoxy-o-phenylenediamine (1.38 g, 10 mmol).

  • Inerting: Purge the vessel with nitrogen for 15 minutes.

  • Condensation: Add the C1-electrophile source (e.g., formic acid as a solvent and reagent) and heat the mixture according to the optimized procedure, maintaining a nitrogen blanket.

  • Sulfonation: Cool the mixture containing the intermediate 5-methoxy-1H-benzimidazole. Slowly and carefully add fuming sulfuric acid (e.g., 20% SO₃, 2-3 equivalents) while maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and hold for 4-6 hours, monitoring by HPLC.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice and water. Slowly pour the reaction mixture into the stirred ice/water slurry.

  • Filtration: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a suitable organic solvent (e.g., acetone) to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Workflow: General Production and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_qc Finishing & QC A Charge Reactor with 4-methoxy-o-phenylenediamine B Inert Atmosphere Purge (Nitrogen) A->B C Condensation Reaction (Formation of Benzimidazole Ring) B->C D Cooling & Charge of Sulfonating Agent C->D E Sulfonation Reaction (Controlled Heating) D->E F Controlled Quench into Anti-Solvent/Water E->F IPC Pass G Crystal Digestion (Optional - for improved particle size) F->G H Filtration G->H I Washing (Water & Solvent) H->I J Vacuum Drying I->J K Final Product Analysis (HPLC, KF, ROI) J->K L Packaging K->L

Caption: General workflow for the production of this compound.

Technical Support Center: Optimizing Benzimidazole Sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of benzimidazole derivatives, with a specific focus on how catalyst choice profoundly impacts the yield of benzimidazole sulfonic acid. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Core Principles: Understanding the Catalytic Action

This section delves into the fundamental mechanisms by which catalysts influence the formation of the benzimidazole core, a critical prerequisite for successful sulfonation.

Q1: What is the primary role of a catalyst in the synthesis of the benzimidazole core?

A1: The most common route to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2] The catalyst's primary role is to facilitate the key cyclocondensation step. It does this by activating one of the reactants:

  • Lewis Acid Catalysts (e.g., ZrCl₄, In(OTf)₃, Yb(OTf)₃): These catalysts coordinate to the carbonyl oxygen of the carboxylic acid or aldehyde.[1][3][4] This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the amino group of o-phenylenediamine.[3]

  • Brønsted Acid Catalysts (e.g., p-TsOH, HCl, H₂SO₄, solid acids): These catalysts protonate the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon.[2][5] They also facilitate the dehydration steps required for the final ring closure and aromatization.

The result is a dramatic increase in reaction rate, allowing the synthesis to proceed under milder conditions (lower temperatures, shorter times) and ultimately leading to higher yields by minimizing side reactions and thermal degradation.[4][6]

Q2: What are the main classes of catalysts used for benzimidazole synthesis and what are their trade-offs?

A2: Catalysts for this synthesis can be broadly categorized into two main types:

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Catalysts p-Toluenesulfonic acid (p-TsOH), HCl, Yb(OTf)₃, ZrCl₄[1][4][5]High activity, good substrate contact, well-understood mechanisms.Difficult to separate from the reaction mixture, often corrosive, not typically reusable, leading to waste generation.
Heterogeneous Catalysts Sulfonic acid functionalized silica (SiO₂-SO₃H), Zeolites, Alumina, Metal-Organic Frameworks (MOFs), Magnetic Nanoparticles.[7][8][9]Easily separable by filtration, reusable and recyclable, often more environmentally benign ("green"), can be designed for high selectivity.[7][10][11]Potentially lower activity due to mass transfer limitations, can be more expensive to prepare, risk of active site leaching.[7]

The choice between them often depends on the scale of the reaction and the importance of sustainability. For industrial applications, heterogeneous catalysts are highly preferred due to their reusability and simplified work-up procedures.[7]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, practical problems encountered during the synthesis of benzimidazole sulfonic acid.

Q1: My overall yield of benzimidazole sulfonic acid is low. I suspect the initial benzimidazole formation is the problem. What should I investigate first?

A1: Low yield in the first step is a common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or catalyst efficacy.[12][13]

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting logic for low benzimidazole yield.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • o-Phenylenediamine Oxidation: This starting material is notoriously susceptible to air oxidation, which forms colored polymeric impurities that inhibit the reaction and reduce yield.[12]

      • Solution: Use freshly purified o-phenylenediamine. If it's discolored (pink, brown, or dark), consider recrystallizing it or treating a solution with a reducing agent like sodium dithionite followed by activated carbon.[12] Whenever possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Solvent Purity: The presence of water can interfere with many Lewis acid catalysts and affect the dehydration equilibrium.

      • Solution: Use anhydrous solvents, especially when employing water-sensitive catalysts.

  • Reaction Conditions:

    • Temperature: While some modern catalytic methods work at room temperature, many classical syntheses require heat to drive the dehydration.[12] However, excessive heat can cause degradation.

      • Solution: Consult the literature for the optimal temperature for your specific catalyst-substrate combination. If the reaction is sluggish, a modest increase in temperature may help, but monitor for the appearance of side products by Thin Layer Chromatography (TLC).[12][13]

    • Reaction Time: Incomplete conversion is a straightforward cause of low yield.

      • Solution: Do not rely on a fixed reaction time. Monitor the consumption of starting materials by TLC to determine the true endpoint of the reaction.[13]

  • Catalyst Activity:

    • Catalyst Choice: Not all catalysts work for all substrates. The electronic nature of the substituents on your aldehyde or carboxylic acid can significantly influence the required catalytic activity.[3]

      • Solution: If using a mild catalyst like silica gel[1] with a deactivated (electron-withdrawn) aldehyde, you may need to switch to a stronger Lewis acid (e.g., Yb(OTf)₃)[4] or a Brønsted acid (e.g., phospho sulfonic acid).[4][6]

    • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction.[13]

      • Solution: Ensure you are using the correct molar percentage of the catalyst as reported in literature protocols. For heterogeneous catalysts, ensure proper mixing to maximize surface contact.

    • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time or after multiple uses.[7] Homogeneous catalysts can be poisoned by impurities.

      • Solution: For reusable catalysts, perform a test run with fresh catalyst to confirm its activity. If deactivation is suspected, the catalyst may need regeneration (e.g., heating to remove adsorbed species) or replacement.

Q2: I have successfully synthesized my benzimidazole intermediate, but the subsequent sulfonation step gives a low yield and a mixture of products. What's going wrong?

A2: The sulfonation of the benzimidazole ring is an electrophilic aromatic substitution. The primary challenges are controlling the regioselectivity (i.e., the position of the sulfonic acid group) and preventing side reactions.

  • Isomer Formation: The benzimidazole ring can be sulfonated at several positions. The formation of isomers like benzimidazole-4-sulfonic acid alongside the desired benzimidazole-5-sulfonic acid is a common issue that complicates purification and lowers the yield of the target product.[14]

    • Cause: The reaction conditions, particularly temperature and the nature of the sulfonating agent, dictate the position of sulfonation. High temperatures can favor the thermodynamically more stable product, which may not be the one you want.

    • Solution: Carefully control the reaction temperature. A patented method suggests that reducing the reaction temperature can inhibit the formation of isomers.[14] This can be achieved by controlling the rate of addition of the benzimidazole intermediate to the sulfonating agent (e.g., adding it in portions to fuming sulfuric acid) to manage the exotherm.[14]

  • Degradation/Side Reactions: Strong sulfonating agents like fuming sulfuric acid or chlorosulfonic acid are highly corrosive and can cause degradation of the substrate if conditions are not carefully controlled.

    • Cause: Excessive heat or prolonged reaction times can lead to charring and other decomposition pathways.

    • Solution: Maintain the lowest effective temperature and monitor the reaction closely. Once the reaction is complete (as determined by TLC or HPLC), quench it promptly by carefully adding the reaction mixture to ice water to prevent over-sulfonation or degradation. The product can then be purified by recrystallization.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a solid acid catalyst like sulfonic acid-functionalized activated carbon (AC-SO₃H) for the benzimidazole synthesis step?

A1: Using a catalyst like AC-SO₃H offers several "green chemistry" advantages. It is a heterogeneous catalyst, making it easy to remove by simple filtration, which simplifies the workup.[16] It is often highly stable and can be reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable.[16] Furthermore, these reactions can often be run under solvent-free conditions, further reducing environmental impact.[16]

Q2: Can I use the same catalyst for both the benzimidazole formation and the sulfonation step?

A2: Generally, no. The two steps require different types of chemical activation.

  • Benzimidazole formation is a condensation reaction that typically requires a Lewis or Brønsted acid to activate a carbonyl group for nucleophilic attack.[17]

  • Sulfonation is an electrophilic aromatic substitution that requires a strong sulfonating agent (like concentrated or fuming sulfuric acid) to generate the electrophile (SO₃ or ⁺SO₃H).[14] While a strong Brønsted acid like phospho sulfonic acid is an excellent catalyst for the condensation step[4][6], it is not a sulfonating agent itself. The synthesis is almost always performed as a two-step process.

Q3: How do I choose the best catalyst for synthesizing a specific substituted benzimidazole?

A3: The optimal catalyst depends heavily on the electronic properties of your starting aldehyde or carboxylic acid.

  • For electron-rich aldehydes (containing groups like -OCH₃, -N(CH₃)₂), the carbonyl is already highly reactive. A milder, heterogeneous catalyst like zinc sulfide nanoparticles or alumina may be sufficient and offer a greener process.[1][8]

  • For electron-poor (deactivated) aldehydes (containing groups like -NO₂, -CF₃), the carbonyl is less reactive. A stronger catalyst, such as a Lewis acid like Er(OTf)₃ or a potent solid acid, will likely be necessary to achieve good yields in a reasonable timeframe.[3][18]

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole using a Heterogeneous Catalyst

This protocol describes a representative synthesis of the benzimidazole core using a reusable solid acid catalyst.

Workflow for Benzimidazole Synthesis

G A 1. Mix Reactants (o-phenylenediamine, benzaldehyde) B 2. Add Catalyst (e.g., Sulfonic acid functionalized silica) A->B C 3. Reflux in Solvent (e.g., Ethanol) B->C D 4. Monitor by TLC C->D E 5. Reaction Complete D->E F 6. Filter to Recover Catalyst E->F G 7. Evaporate Solvent F->G H 8. Recrystallize Crude Product G->H I Pure 2-Phenyl-1H-benzimidazole H->I

Caption: General experimental workflow for heterogeneous catalysis.

Materials:

  • o-phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sulfonic acid functionalized silica (SiO₂-SO₃H) (0.1 g, catalyst)[9]

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzaldehyde in ethanol.

  • Add the sulfonic acid functionalized silica catalyst to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) until the o-phenylenediamine spot disappears (typically 1-2 hours).[9]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-phenyl-1H-benzimidazole.

Protocol 2: Sulfonation of 2-Phenyl-1H-benzimidazole

This protocol is adapted from established methods for the synthesis of 2-Phenyl-5-Benzimidazole sulfonic acid.[14][15]

Materials:

  • 2-Phenyl-1H-benzimidazole (3.88 g, 20 mmol)

  • Concentrated Sulfuric Acid (98%) (15 mL)

Procedure:

  • Place the concentrated sulfuric acid in a flask and cool it in an ice bath.

  • Slowly and in portions, add the 2-phenyl-1H-benzimidazole to the cold, stirred sulfuric acid. Maintain the temperature below 50°C during the addition.

  • Once the addition is complete, remove the ice bath and warm the reaction mixture to 80-85°C.[14]

  • Hold the reaction at this temperature, monitoring by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature.

  • Very carefully and slowly, pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

  • A precipitate will form. Stir the slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid product in a vacuum oven to obtain 2-Phenyl-5-Benzimidazole sulfonic acid.

References

"troubleshooting guide for the synthesis of omeprazole from its sulfonic acid intermediate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Omeprazole

A Senior Application Scientist's Guide to Troubleshooting the Synthesis of Omeprazole from its Sulfide Precursor

Welcome to the technical support guide for the synthesis of omeprazole. This document is designed for researchers, chemists, and process development professionals who are working on the laboratory or scale-up synthesis of this important proton pump inhibitor.

A common point of confusion arises from the terminology of the intermediates and byproducts. While the query mentions a "sulfonic acid intermediate," the industrial standard and most widely published synthetic route proceeds through a sulfide intermediate (specifically, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole). The critical step is the selective oxidation of this sulfide to a sulfoxide (omeprazole). The most persistent and challenging issue in this synthesis is the over-oxidation of the desired sulfoxide product to the corresponding sulfone , an impurity that is difficult to remove.[1][2] This guide will therefore focus on troubleshooting the established two-step synthesis: the initial condensation to form the sulfide precursor, and the subsequent, highly sensitive oxidation step.

Part 1: Troubleshooting the Condensation Reaction (Sulfide Formation)

The first stage of the synthesis involves a nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form the thioether (sulfide) intermediate.[3] The quality and yield of this intermediate are paramount for a successful oxidation step.

Q1: My yield of the sulfide intermediate is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in this condensation step typically points to three areas: incomplete deprotonation of the thiol, improper reaction temperature, or competing side reactions.

  • Causality - The Role of the Base: The reaction requires the in-situ generation of a thiolate anion from the 2-mercapto-5-methoxybenzimidazole.[3] This is achieved by using a suitable base. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic thiolate will be low, leading to a sluggish and incomplete reaction. Sodium hydroxide (NaOH) is commonly used and is effective.[3][4]

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least one molar equivalent of a strong base like NaOH relative to the mercaptobenzimidazole starting material. An excess is often used to drive the reaction to completion.[3]

    • Ensure Complete Dissolution: The mercaptobenzimidazole must be fully dissolved and deprotonated before adding the pyridine reactant. Refluxing the mixture of the base and the mercaptan in a solvent like ethanol until a clear solution is obtained is a common practice before proceeding.[3][4]

    • Control Temperature During Addition: The addition of the aqueous solution of the pyridine derivative should be done at a reduced temperature (e.g., below 10°C) to control the initial exotherm of the reaction.[3][4]

    • Monitor Reaction Time and Temperature: After the addition, allowing the reaction temperature to rise to around 30°C and maintaining it for several hours (e.g., 4 hours) is critical for driving the reaction to completion.[3]

Q2: I'm observing significant impurities alongside my sulfide product in the crude reaction mixture. What are they and how can I prevent them?

A2: The primary impurity concern in this step is the potential for N-alkylation of the benzimidazole ring instead of the desired S-alkylation at the thiol group. The benzimidazole nucleus has two nucleophilic nitrogen atoms in addition to the sulfur atom.

  • Causality - N- vs. S-Alkylation: The sulfur of the thiol is a "soft" nucleophile and the carbon of the chloromethyl group is a "soft" electrophile, making S-alkylation favorable under the principles of Hard-Soft Acid-Base (HSAB) theory. However, under certain conditions, the nitrogen atoms can compete. This is influenced by the reaction solvent and the nature of the counter-ion.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Using a protic solvent like ethanol helps to solvate the nitrogen atoms, slightly reducing their nucleophilicity and favoring the desired S-alkylation pathway.[3][4]

    • Ensure Thiolate Formation: Running the reaction under basic conditions where the thiolate is the dominant nucleophile is the most effective way to ensure high selectivity for S-alkylation. The thiolate is a much stronger nucleophile than the neutral nitrogen atoms of the benzimidazole ring.

    • Purification: While prevention is key, if N-alkylated impurities form, they can often be separated during the work-up. The desired sulfide product is typically precipitated by adding water to the reaction mixture and can be collected by filtration.[3]

Part 2: Troubleshooting the Oxidation Reaction (Sulfide to Omeprazole)

This is the most critical and delicate step of the synthesis. The goal is to add exactly one oxygen atom to the sulfur of the sulfide intermediate to form the sulfoxide. Adding a second oxygen atom leads to the formation of the omeprazole sulfone impurity.[2][5]

Q1: My oxidation reaction is incomplete. HPLC analysis shows a significant amount of the starting sulfide material remaining. What should I do?

A1: An incomplete reaction is almost always due to insufficient oxidant or non-optimal reaction conditions.

  • Causality - Oxidant Activity: Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can degrade upon storage. The actual activity of your m-CPBA may be lower than stated on the bottle. Furthermore, reaction temperature plays a crucial role; if the temperature is too low, the reaction rate can be extremely slow.[6]

  • Troubleshooting Steps:

    • Assay Your Oxidant: Before use, determine the purity of your m-CPBA via iodometric titration or another validated method. Do not assume 100% purity. A novel analytical method based on the oxidation of 3-methylisoquinoline and subsequent HPLC quantitation has also been developed for this purpose.[6]

    • Adjust Stoichiometry: The use of precisely one molar equivalent of active m-CPBA relative to the sulfide is critical to prevent both under- and over-oxidation.[6]

    • Optimize Temperature: While low temperatures are needed to prevent over-oxidation, temperatures that are too low (e.g., < -20°C) can suppress the reaction rate significantly. A range of -10°C to 5°C is often cited as optimal.[3][6]

    • Increase Reaction Time: If the temperature and stoichiometry are correct, consider extending the reaction time and monitoring closely by TLC or HPLC until all starting material is consumed.

Q2: My main problem is the formation of the sulfone byproduct. How can I minimize or eliminate it?

A2: This is the most common failure mode in omeprazole synthesis. Formation of the sulfone is a direct result of over-oxidation.[1][5] The key is rigorous control over reaction parameters.

  • Causality - Reaction Kinetics: The first oxidation (sulfide to sulfoxide) is faster than the second oxidation (sulfoxide to sulfone). However, this selectivity is not absolute. Localized high concentrations of the oxidant or elevated temperatures can easily provide enough activation energy to push the reaction to the undesired sulfone.[5][6]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature strictly between -10°C and 5°C throughout the oxidant addition.[3][6] Higher temperatures will dramatically increase the rate of sulfone formation.[6]

    • Slow, Controlled Addition of Oxidant: Add the oxidant solution (e.g., m-CPBA in dichloromethane) dropwise over an extended period. This prevents localized high concentrations of the oxidant. For larger-scale reactions, subsurface addition of the oxidant directly into the most agitated part of the reactor (e.g., near the agitator blades) is recommended to ensure immediate dispersion.[5][6]

    • Precise Stoichiometry: As mentioned in Q1, use exactly one molar equivalent of active oxidant. An excess of oxidant is the most direct cause of sulfone formation.

    • Reaction Quenching: Once the reaction is complete (as determined by in-process monitoring), quench it promptly. This can be done by adding a mild reducing agent like sodium thiosulfate or sodium sulfite to destroy any excess oxidant.[3][7]

Q3: The crude omeprazole I isolated is discolored (e.g., yellow or brown). Is this degradation, and can it be fixed?

A3: Omeprazole is a sensitive molecule, known to be unstable in the presence of acid, light, and heat.[8] Discoloration often indicates the formation of minor, highly colored degradation impurities.

  • Causality - Product Instability: The work-up procedure is critical. The primary byproduct of using m-CPBA is m-chlorobenzoic acid. If this acidic byproduct is not completely removed, it can catalyze the degradation of the acid-sensitive omeprazole product.

  • Troubleshooting Steps:

    • Basic Wash: During the work-up, ensure you perform a thorough wash of the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to completely remove the m-chlorobenzoic acid byproduct.[3]

    • Minimize Heat Exposure: Concentrate the solvent under reduced pressure at a low temperature (e.g., < 40°C) to avoid thermal degradation.

    • Repurification: If you have discolored material, it can often be repurified. A common method is to dissolve the crude product in dichloromethane, treat it with activated charcoal and a drying agent (like MgSO₄), filter, and then induce crystallization by adding an anti-solvent like diethyl ether.[8]

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor the reaction? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring reaction progress and quantifying the levels of starting material, omeprazole, and the sulfone impurity.[9][10] For real-time, in-line monitoring in a process environment, Raman spectroscopy has also been shown to be effective.[11]

Q: Are there alternatives to m-CPBA as an oxidizing agent? A: Yes, several other oxidizing systems have been reported. Hydrogen peroxide (H₂O₂) used in conjunction with a catalyst, such as ammonium molybdate or sodium molybdate, is a common alternative.[1][7] Magnesium monoperoxyphthalate (MMPP) has also been used.[6] The choice often depends on cost, safety, and scalability.

Q: My omeprazole product is difficult to crystallize. Any suggestions? A: Omeprazole can be challenging to crystallize. A common procedure involves dissolving the crude product in a solvent like dichloromethane or methanol and then adding an anti-solvent such as diethyl ether or water to induce precipitation.[3][8] Seeding with a small crystal of pure omeprazole can be very effective. Reactive crystallization, where the pH of a basic aqueous solution of omeprazole is carefully adjusted downwards with an acid (like acetic or formic acid) to induce precipitation at a specific pH (e.g., 9.0), is also a powerful technique for isolation.[5][7]

Q: What if I still have sulfone impurity in my final product? How can it be removed? A: Removing the sulfone impurity post-synthesis is challenging due to its similar physicochemical properties to omeprazole.[1] However, some patents describe methods for its removal. One such process involves treating the contaminated product with solid potassium carbonate (K₂CO₃) in an alcohol medium at elevated temperatures, which can help to eliminate the sulfone analog.[12] Prevention during the oxidation step is by far the better strategy.

Data & Protocol Summaries

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA Dichloromethane, -10 to 5°CHigh reactivity, well-documentedHigh cost, risk of over-oxidation, acidic byproduct
H₂O₂ / Catalyst Methanol or other organic solvent, 0 to 5°CLow cost, water is the only byproductRequires a metal catalyst (e.g., Na₂MoO₄), can be slower
MMPP Chlorinated or alcoholic solventsSafer to handle than m-CPBAModerate cost, can also cause over-oxidation
Table 2: Key Parameters for Controlled Oxidation
ParameterRecommended SettingRationale for Control
Temperature -10°C to +5°CMinimizes the rate of the secondary oxidation to the sulfone.[6]
Oxidant Stoichiometry 1.0 molar equivalent (active)Prevents both incomplete reaction and over-oxidation.[6]
Mode of Addition Slow, dropwise, subsurfaceAvoids localized high concentrations of the oxidant.[6]
Reaction Monitoring HPLC or TLCEnsures the reaction is stopped immediately upon completion.[11]
Work-up pH Basic wash (e.g., NaHCO₃)Removes acidic byproducts that can degrade omeprazole.[3]

Experimental Protocols

Protocol 1: Synthesis of the Sulfide Intermediate[4][5]
  • In a suitable reaction vessel, dissolve sodium hydroxide (1.1-1.3 equivalents) in ethanol with heating (70-90°C).

  • To this solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until a clear solution is obtained.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9-1.0 equivalents) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution, keeping the temperature controlled.

  • Allow the reaction temperature to rise to 30°C and maintain with stirring for 4 hours.

  • Cool the mixture, add excess water to precipitate the product, and stir for several hours.

  • Collect the white solid by suction filtration and dry to obtain the sulfide intermediate.

Protocol 2: Oxidation to Omeprazole[4][7]
  • Dissolve the sulfide intermediate (1.0 equivalent) from Protocol 1 in dichloromethane.

  • Cool the solution to between -10°C and 0°C.

  • In a separate vessel, dissolve m-CPBA (1.0 equivalent based on purity assay) in dichloromethane.

  • Add the m-CPBA solution to the cooled sulfide solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium sulfite.

  • Separate the organic layer and wash it sequentially with aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at low temperature.

  • Purify the resulting crude omeprazole by recrystallization (e.g., from a dichloromethane/diethyl ether solvent system).

Visual Workflows and Mechanisms

Overall Synthetic Workflow

Omeprazole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation A 2-Mercapto-5-methoxy- benzimidazole C Sulfide Intermediate (Pyrmetazole) A->C NaOH, EtOH/H2O 0-30 °C B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->C NaOH, EtOH/H2O 0-30 °C D Omeprazole (Sulfoxide) C->D m-CPBA (1.0 eq) DCM, -10 to 5 °C C->D E Omeprazole Sulfone (Byproduct) D->E Excess m-CPBA or High Temp.

Caption: Reaction scheme for the two-step synthesis of omeprazole.

Troubleshooting Decision Tree for the Oxidation Step

Troubleshooting_Oxidation Start Analyze Crude Product by HPLC after Oxidation Incomplete High Starting Material (>5%)? Start->Incomplete OverOx High Sulfone (>1%)? Incomplete->OverOx No Action_Incomplete Cause: Insufficient Oxidant Action: 1. Assay m-CPBA purity. 2. Check stoichiometry. 3. Increase reaction time. Incomplete->Action_Incomplete Yes Action_OverOx Cause: Over-oxidation Action: 1. Verify temp is < 5°C. 2. Slow oxidant addition rate. 3. Confirm 1.0 eq oxidant. OverOx->Action_OverOx Yes Success Product Meets Spec. Proceed to Work-up and Crystallization. OverOx->Success No

Caption: Decision tree for diagnosing issues in the oxidation step.

References

"minimizing byproduct formation in the synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this compound. Our focus is to provide actionable troubleshooting advice and proactive strategies to minimize the formation of critical byproducts, ensuring higher purity and yield.

Introduction: The Synthetic Challenge

This compound is a key intermediate in pharmaceutical synthesis. The primary route to this compound involves the cyclization of 4-methoxy-o-phenylenediamine, followed by sulfonation. While theoretically straightforward, this process is often plagued by side reactions that lead to impurities, complicating purification and reducing overall efficiency. Key challenges include the inherent instability of the o-phenylenediamine starting material and the aggressive nature of sulfonation, which can lead to unwanted isomers and polysulfonated species.[1][2] This guide provides a framework for understanding and controlling these variables.

Core Synthesis Pathway

The most common and reliable synthesis proceeds in two stages:

  • Formation of the Benzimidazole Core: Condensation of 4-methoxy-o-phenylenediamine with a suitable C1 source (e.g., formic acid) to form 5-methoxy-1H-benzimidazole.[3][4]

  • Sulfonation: Electrophilic aromatic substitution on the benzimidazole ring using a sulfonating agent like concentrated sulfuric acid or oleum to install the sulfonic acid group at the C2 position.[1][5]

Synthesis_Pathway SM 4-methoxy-o- phenylenediamine INT 5-methoxy-1H- benzimidazole SM->INT + Formic Acid (Cyclization) PROD 5-methoxy-1H-benzimidazole- 2-sulfonic acid INT->PROD + H2SO4/Oleum (Sulfonation)

Caption: Core reaction scheme for this compound.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems encountered during the synthesis in a practical Q&A format.

Question 1: My 4-methoxy-o-phenylenediamine starting material is a dark brown or purple solid. Can I still use it?

Answer: This is a very common issue. 4-methoxy-o-phenylenediamine is highly susceptible to air oxidation, which forms colored phenazine-type impurities.[6][7] Using this discolored starting material directly will introduce these impurities into your reaction, leading to a dark, difficult-to-purify final product.

  • Causality: The two adjacent amine groups on the electron-rich aromatic ring are easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities.

  • Recommended Action:

    • Purification is Essential: Do not proceed with the dark material. Purify it immediately before use. The most effective methods are sublimation or recrystallization from hot ethanol with the addition of activated charcoal to adsorb colored impurities.[6]

    • Inert Atmosphere: Once purified, handle the material quickly and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

Question 2: The sulfonation reaction mixture turned into a dark, viscous tar. What happened?

Answer: This indicates product degradation or polymerization, typically caused by overly harsh reaction conditions. Sulfonation is a highly exothermic reaction, and poor temperature control is the most frequent cause of this issue.[8][9]

  • Causality: At elevated temperatures, strong sulfonating agents like fuming sulfuric acid can cause charring and polymerization of the aromatic benzimidazole core. Furthermore, high temperatures can promote the formation of undesired sulfone byproducts.[10]

  • Recommended Action:

    • Strict Temperature Control: The addition of the benzimidazole intermediate to the sulfonating agent must be done slowly, portion-wise, and with efficient external cooling (e.g., an ice-salt bath) to maintain a low internal temperature, typically between 0-10°C.[2]

    • Monitor Exotherm: Use a thermometer to monitor the internal reaction temperature continuously during the addition. If the temperature rises too quickly, pause the addition until it cools.

    • Reverse Addition: Consider adding the sulfonating agent dropwise to a solution or suspension of the benzimidazole intermediate, which can provide better control over the initial exotherm.

Question 3: My final product shows two spots on the TLC/HPLC, and the yield of the desired isomer is low.

Answer: This strongly suggests the formation of an isomeric byproduct, most likely 5-methoxy-1H-benzimidazole-4(or 7)-sulfonic acid.[1][2] The position of sulfonation is directed by both electronic and steric factors and is highly dependent on temperature.

  • Causality: Sulfonation is a reversible reaction.[11]

    • At lower temperatures , the reaction is under kinetic control, favoring the product that forms fastest. This may lead to a mixture of isomers.

    • At higher temperatures , the reaction shifts to thermodynamic control, where the more stable isomer is the major product. For many benzimidazoles, the 5-sulfonic acid is the thermodynamically favored product.[1][10]

  • Recommended Action:

    • Optimize Reaction Temperature: After the initial cold addition, the reaction mixture often needs to be heated to a specific temperature (e.g., 80-85°C) and held there to allow the kinetically formed isomers to revert and convert to the more stable desired product.[1][2]

    • Controlled Heating: The heating phase must be carefully controlled. A temperature ramp that is too fast or a final temperature that is too high can lead back to the degradation issues mentioned in Q2.

    • Reaction Monitoring: Use HPLC or TLC to monitor the disappearance of the starting material and the ratio of the isomers over time to determine the optimal reaction duration at the target temperature.

Troubleshooting_Workflow cluster_Start Problem Observation cluster_Paths Diagnosis & Action Start What is the primary issue? A Dark Starting Material Start->A  Color B Reaction Tarring Start->B  Consistency C Isomeric Impurities Start->C  Purity Sol_A Purify Diamine: - Sublimation - Charcoal Treatment A->Sol_A Sol_B Improve Temp. Control: - Ice Bath Cooling - Slow, Portion-wise Addition B->Sol_B Sol_C Optimize Temp. Profile: - Controlled Heating Post-Addition - Monitor Isomer Ratio (HPLC) C->Sol_C

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs) for Proactive Optimization

Q1: What is the best sulfonating agent to use? Concentrated H₂SO₄, oleum, or chlorosulfonic acid?

A1: The choice depends on the reactivity of your specific benzimidazole intermediate.

  • Concentrated Sulfuric Acid (98%): This is the most common and generally preferred reagent. It is effective and offers a good balance between reactivity and control.[1]

  • Fuming Sulfuric Acid (Oleum): This is a more powerful agent (H₂SO₄ containing excess SO₃) and should be used with extreme caution. It can reduce reaction times but significantly increases the risk of polysulfonation and degradation if not managed with precise temperature control.[12]

  • Chlorosulfonic Acid (ClSO₃H): While effective, it is highly corrosive and reacts violently with water. It is generally not necessary for this substrate and adds complexity to the workup.[5] For this synthesis, concentrated sulfuric acid is the most reliable choice.

Q2: How does the ratio of substrate to sulfonating agent affect the reaction?

A2: The molar ratio is critical for avoiding polysulfonation. Using a large excess of the sulfonating agent will drive the reaction towards the formation of di-sulfonated byproducts. A recommended range is typically 3 to 8 moles of sulfuric acid per mole of the benzimidazole substrate.[13] This provides enough of a solvent medium for the reaction to proceed smoothly while minimizing over-sulfonation.

Q3: What is the best workup and purification procedure?

A3: The workup is designed to precipitate the product while leaving impurities in solution.

  • Quenching: The cold reaction mixture should be poured carefully over a large amount of crushed ice or ice-water with vigorous stirring. This "quenching" step precipitates the sulfonic acid product, which has low solubility in cold, aqueous acid.

  • Washing: The crude solid should be collected by filtration and washed thoroughly with hot water (e.g., 80°C).[1][2] This step is crucial for removing residual sulfuric acid and more soluble isomeric byproducts.

  • Recrystallization/Decolorization: For high purity, the washed solid can be dissolved in a dilute basic solution (e.g., NaOH), treated with activated carbon to remove colored impurities, filtered, and then re-precipitated by adding acid (e.g., HCl).[2][13]

Optimized Experimental Protocol

This protocol is a synthesized recommendation based on best practices to minimize byproduct formation.

Step 1: Synthesis of 5-methoxy-1H-benzimidazole

  • In a round-bottom flask, combine purified 4-methoxy-o-phenylenediamine (1.0 eq) with 90% formic acid (1.5 eq).[4]

  • Heat the mixture on a water bath at 100°C for 2 hours, monitoring by TLC until the starting material is consumed.[3]

  • Cool the flask to room temperature and then place it in an ice bath.

  • Slowly add 10% aqueous sodium hydroxide (NaOH) with constant swirling until the solution is just alkaline (pH ~8-9, check with pH paper).

  • Collect the precipitated crude 5-methoxy-1H-benzimidazole by vacuum filtration, wash with cold water, and dry. Recrystallize from boiling water if necessary.

Step 2: Sulfonation to this compound

  • In a flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (98%, ~5 eq).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Add the dried 5-methoxy-1H-benzimidazole (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 85°C and maintain this temperature for 2-3 hours. Monitor the reaction by HPLC to ensure the conversion of any intermediate isomers to the final product.[2]

  • Cool the reaction mixture back down to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water.

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with two portions of hot water (80°C, ~200 mL per portion) to remove impurities.[1][2]

  • Dry the resulting white to off-white solid in a vacuum oven to yield the final product.

Data Summary: Key Parameter Control

ParameterRecommended ConditionRationale for Minimizing ByproductsPotential Byproduct if Uncontrolled
Starting Material Purity >99% (Colorless)Prevents introduction of oxidation products that contaminate the final product.Phenazine-type impurities
Sulfonating Agent Conc. H₂SO₄ (98%)Provides sufficient reactivity without the excessive harshness of oleum.Degradation products, sulfones
Reagent Ratio 1:5 (Benzimidazole:H₂SO₄)Avoids excess sulfonating agent that leads to polysubstitution.Di-sulfonated benzimidazoles
Initial Addition Temp. 0-10°CControls the initial exotherm, preventing charring and polymerization.[8]Polymeric tar, degradation products
Reaction Temp. (Heating) 80-85°CFavors the formation of the thermodynamically stable 5-isomer.[2][10]Unwanted 4- or 7-sulfonic acid isomers
Workup Quench Pour into ice-waterSelectively precipitates the desired product while keeping impurities dissolved.Lower purity, contamination with salts
Final Wash Hot Water (80°C)Effectively removes residual acid and soluble isomers from the final product.[1]Isomeric impurities, residual acid

References

Validation & Comparative

"comparison of different synthetic routes for 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-methoxy-1H-benzimidazole-2-sulfonic acid

This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The analysis is grounded in established chemical literature, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers, scientists, and professionals in drug development.

Introduction to this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a sulfonic acid group at the 2-position and a methoxy group at the 5-position can significantly modulate the compound's physicochemical properties, such as solubility, acidity, and potential for biological interactions. This compound, for instance, is a known impurity of the proton pump inhibitor Omeprazole, making its synthesis relevant for analytical and reference standard preparation[1]. This guide will explore and compare the two most viable synthetic pathways to this target molecule.

Synthetic Strategies: An Overview

Direct, single-step synthesis of this compound is not well-documented in the scientific literature. Therefore, multi-step approaches are necessary. The two principal retrosynthetic disconnections lead to two distinct and comparable routes:

  • Route A: The Mercapto-Intermediate Pathway. This is a robust and well-established method that involves the initial construction of a 2-mercaptobenzimidazole, followed by oxidation of the thiol group to the desired sulfonic acid.

  • Route B: The Direct Sulfonation Pathway. This conceptually more direct route involves the synthesis of the 5-methoxy-1H-benzimidazole core, followed by an attempt at direct electrophilic sulfonation at the C2 position.

The following sections will delve into the specifics of each route, providing mechanistic insights, experimental data, and a critical evaluation of their respective strengths and weaknesses.

Route A: Oxidation of a 2-Mercapto-Intermediate

This pathway is arguably the most reliable and widely applicable method for preparing benzimidazole-2-sulfonic acids. It proceeds via a three-stage process, starting from the commercially available 4-methoxy-2-nitroaniline.

Workflow for Route A

Route A A 4-Methoxy-2-nitroaniline B 4-Methoxy-o-phenylenediamine A->B Reduction (e.g., Pd/C, H₂) C 2-Mercapto-5-methoxybenzimidazole B->C Cyclization (CS₂, KOH) D 5-Methoxy-1H-benzimidazole- 2-sulfonic acid C->D Oxidation (e.g., Sodium Percarbonate)

Caption: Synthetic workflow for Route A, proceeding through a 2-mercapto intermediate.

Stage 1: Synthesis of 4-Methoxy-o-phenylenediamine

The crucial starting material for the benzimidazole core is 4-methoxy-o-phenylenediamine. This is typically prepared by the reduction of 4-methoxy-2-nitroaniline.

  • Mechanistic Rationale: The most common and efficient method for this transformation is catalytic hydrogenation. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen across the nitro group's N-O bonds, reducing it to a primary amine without affecting the aromatic ring or the methoxy group. Alternative methods, such as reduction with iron powder in acetic acid, are also effective and can be more cost-efficient for large-scale synthesis, though they may involve more strenuous workup procedures to remove iron salts[2].

  • Experimental Yield: High yields, often in the range of 97-99%, are reported for the catalytic hydrogenation method[2][3].

Stage 2: Formation of 2-Mercapto-5-methoxybenzimidazole

The construction of the benzimidazole ring is achieved by reacting the synthesized diamine with a one-carbon electrophile that also serves as a sulfur source.

  • Mechanistic Rationale: The reaction of 4-methoxy-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) is a classic and effective method. The base deprotonates one of the amine groups, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. An intramolecular cyclization follows, with the second amino group displacing the hydrosulfide, leading to the formation of the stable benzimidazole-2-thione (the tautomer of 2-mercaptobenzimidazole). An alternative to CS₂ is potassium ethyl xanthate, which serves as a less volatile and easier-to-handle source of the C=S unit.

  • Experimental Yield: A comparative study of different synthetic routes to 2-mercapto-5-methoxybenzimidazole found that the most economical route, involving the direct reaction of p-anisidine to form the diamine followed by cyclization with CS₂/KOH, gave an overall yield of 82-83% over two steps.

Stage 3: Oxidation to this compound

The final step is the oxidation of the thiol group to a sulfonic acid. This is a critical transformation that requires a potent but selective oxidizing agent.

  • Mechanistic Rationale: Several oxidizing agents can accomplish this, including potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). However, these can lead to over-oxidation or side reactions and often involve difficult workups (e.g., removal of MnO₂). An improved and highly efficient method utilizes aqueous sodium percarbonate (2Na₂CO₃·3H₂O₂), a stable, solid source of hydrogen peroxide. In an aqueous medium, it releases H₂O₂, which, under the reaction conditions, oxidizes the sulfur atom through sulfoxide and sulfinic acid intermediates to the final sulfonic acid. This method is noted for its suitability for large-scale preparations due to its simplicity and the ease of product isolation[4][5].

  • Experimental Yield: While specific yields for the 5-methoxy derivative are not detailed in the searched literature, the general method for oxidizing 2-mercaptobenzimidazoles to their sulfonic acids is reported to be high-yielding.

Route B: Direct Sulfonation of 5-methoxy-1H-benzimidazole

This route is conceptually more straightforward, involving the formation of the benzimidazole core first, followed by the introduction of the sulfonic acid group.

Workflow for Route B

Route B A 4-Methoxy-o-phenylenediamine B 5-Methoxy-1H-benzimidazole A->B Phillips-Ladenburg Reaction (Formic Acid) C 5-Methoxy-1H-benzimidazole- 2-sulfonic acid B->C Direct Sulfonation (e.g., Oleum)

Caption: Synthetic workflow for Route B, involving direct sulfonation of the benzimidazole core.

Stage 1: Synthesis of 5-methoxy-1H-benzimidazole

This synthesis follows the well-established Phillips-Ladenburg reaction protocol.

  • Mechanistic Rationale: This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, formic acid. The reaction is typically heated in the presence of an acid catalyst. One of the amino groups attacks the protonated carbonyl carbon of formic acid to form a tetrahedral intermediate. Dehydration leads to the formation of an N-formyl derivative, which then undergoes an acid-catalyzed intramolecular cyclization and a final dehydration step to yield the aromatic benzimidazole ring[6][7][8][9]. A high-yield (98%) solvent-free method using ZnO nanoparticles as a catalyst has been reported[6].

  • Experimental Yield: The classic Phillips-Ladenburg reaction using formic acid gives good yields, typically in the range of 83-85% for the parent benzimidazole[7]. The ZnO nanoparticle-catalyzed variant for 5-methoxy-1H-benzimidazole reports a yield of 98%[6].

Stage 2: Direct Sulfonation of 5-methoxy-1H-benzimidazole

This is the most challenging and least documented step of this route.

  • Mechanistic Rationale: The C2 position of a benzimidazole is known to be somewhat electron-deficient due to the adjacent nitrogen atoms. However, it can undergo electrophilic substitution, although it is generally less reactive than the benzene ring positions. Direct sulfonation would require a strong electrophile, such as SO₃ generated from oleum (fuming sulfuric acid) or chlorosulfonic acid. The primary challenge is regioselectivity. The electron-donating methoxy group strongly activates the ortho and para positions (C4 and C6) of the benzene ring for electrophilic aromatic substitution. Therefore, there is a significant risk of sulfonation occurring on the benzene ring in addition to, or instead of, the desired C2 position. While methods for C2 functionalization exist, they often require specific directing groups or catalysts to achieve selectivity[10]. Without a specific, documented procedure for the C2-sulfonation of 5-methoxy-1H-benzimidazole, this step remains speculative and likely to produce a mixture of isomers, posing significant purification challenges.

Comparative Analysis

FeatureRoute A: Mercapto-Intermediate PathwayRoute B: Direct Sulfonation Pathway
Number of Steps 3 (from 4-methoxy-2-nitroaniline)2 (from 4-methoxy-o-phenylenediamine)
Key Reagents Pd/C, H₂, CS₂, KOH, Sodium PercarbonateFormic Acid, Oleum/Chlorosulfonic Acid
Reliability & Yield High. Each step is well-documented with high reported yields.Variable. Stage 1 is high-yielding, but Stage 2 is uncertain in both yield and regioselectivity.
Scalability Good. The oxidation with sodium percarbonate is noted as suitable for large-scale synthesis[4].Potentially problematic due to the use of highly corrosive sulfonating agents and likely purification challenges.
Safety & Handling Requires handling of toxic and flammable CS₂ (or xanthate alternative). Sodium percarbonate is a strong oxidizer.Requires handling of highly corrosive formic acid and oleum/chlorosulfonic acid.
Purification Generally straightforward crystallization or precipitation at each step.Potentially very difficult due to the formation of multiple sulfonic acid isomers.
Overall Assessment Recommended Route: Robust, reliable, and predictable.Alternative/Exploratory Route: Conceptually shorter but mechanistically challenging with low predicted selectivity.

Detailed Experimental Protocols

The following protocols are synthesized from the available literature and represent a viable path for laboratory synthesis.

Protocol for Route A: Mercapto-Intermediate Pathway

Stage 1: Synthesis of 4-Methoxy-o-phenylenediamine [2][3]

  • To a solution of 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in methanol (70 mL) in a hydrogenation vessel, add 10% palladium on activated carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24-72 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine as a dark oil, which may solidify on standing. Yields are typically >95%. The product is sensitive to air and should be used promptly or stored under an inert atmosphere[11].

Stage 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole

  • In a round-bottom flask, dissolve potassium hydroxide (1.9 g, ~34 mmol) in a mixture of ethanol (30 mL) and water (30 mL).

  • To this solution, add carbon disulfide (2.7 g, 35.5 mmol) with stirring.

  • Heat the mixture to boiling and then add a solution of 4-methoxy-o-phenylenediamine (from Stage 1, ~3.45 g, 25 mmol) in ethanol (20 mL) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • After reflux, remove the ethanol by distillation or rotary evaporation.

  • Dissolve the resulting white residue in water and precipitate the product by the careful addition of 50% acetic acid until the solution is acidic (pH ~5-6).

  • Collect the white precipitate by filtration, wash with water, and recrystallize from an ethanol-water mixture to obtain pure 2-mercapto-5-methoxybenzimidazole.

Stage 3: Synthesis of this compound (Adapted from[4])

  • Suspend 2-mercapto-5-methoxybenzimidazole (1.0 g, 5.55 mmol) in a mixture of acetonitrile and water (e.g., 3:2 v/v, 25 mL).

  • Add sodium bicarbonate (NaHCO₃, 1.86 g, 22.2 mmol, 4 eq.) to the suspension.

  • Add Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄, 5.11 g, ~8.33 mmol active oxygen, ~3 eq.) portion-wise over 30 minutes, maintaining the temperature at 20-25 °C. Note: Oxone can be used as a more reactive alternative to sodium percarbonate.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the product, being a zwitterionic salt, may precipitate. Adjusting the pH carefully with acid may be necessary to fully precipitate the product.

  • Filter the solid product, wash with cold water and then a small amount of cold acetonitrile.

  • Dry the product under vacuum to yield this compound.

Conclusion and Recommendation

Based on the comprehensive analysis of the available chemical literature, Route A, the Mercapto-Intermediate Pathway, is the recommended synthetic strategy for preparing this compound. Its multi-step nature is offset by the reliability, high yields of each individual step, and the well-established precedent for this type of transformation. The final oxidation step, particularly with modern reagents like sodium percarbonate or Oxone®, offers a clean and scalable method to access the target compound.

Route B, while appealing due to its conciseness, suffers from a critical and unresolved issue of regioselectivity in the final sulfonation step. Without further research to identify specific conditions or catalysts that favor C2 sulfonation over substitution on the activated benzene ring, this route is likely to be low-yielding and present significant purification challenges. For researchers requiring a dependable and reproducible synthesis, Route A provides a clear and authoritative path forward.

References

A Senior Application Scientist's Guide to Catalyst Performance in Benzimidazole Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid moiety onto the benzimidazole scaffold is a critical transformation in the synthesis of various pharmacologically active compounds and functional materials. The position of sulfonation on the benzimidazole ring significantly influences the final properties of the molecule. This guide provides an in-depth comparison of various catalytic systems for the direct sulfonation of benzimidazole, focusing on yield, selectivity, and operational advantages. We will delve into the mechanistic intricacies of this electrophilic aromatic substitution reaction and provide detailed, field-proven experimental protocols.

The Strategic Importance of Benzimidazole Sulfonation

Sulfonated benzimidazoles are key intermediates in the development of a wide array of pharmaceuticals, including proton pump inhibitors, antiviral agents, and antihypertensives. The sulfonic acid group can enhance water solubility, modulate pharmacokinetic properties, and serve as a handle for further chemical modifications. The regioselectivity of the sulfonation is paramount, with the 5-sulfonic acid isomer often being the desired product due to its synthetic utility.

Comparative Analysis of Catalytic Systems

The direct sulfonation of benzimidazoles is an electrophilic aromatic substitution reaction. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and the isomeric purity of the product. Here, we compare the performance of several catalytic systems.

Conventional Method: Concentrated Sulfuric Acid

Concentrated sulfuric acid is the traditional reagent and catalyst for the sulfonation of aromatic compounds.

  • Performance: The uncatalyzed reaction of 2-phenylbenzimidazole with concentrated sulfuric acid typically results in yields of less than 90%. A significant drawback is the formation of the undesired 2-phenylbenzimidazole-4-sulfonic acid isomer, which complicates purification and reduces the overall yield of the target 5-isomer[1].

Heterogeneous Solid Acid Catalyst: Cu-ZSM-5 Zeolite

Zeolites are microporous aluminosilicate minerals that can be functionalized to act as shape-selective solid acid catalysts. A copper-based supported ZSM-5 zeolite (Cu-ZSM-5) has shown significant promise in improving the sulfonation of benzimidazoles.

  • Performance: The use of a Cu-ZSM-5 zeolite catalyst in the sulfonation of 2-phenylbenzimidazole has been reported to increase the yield to 91.1%[1][2]. Notably, this catalyst also enhances the selectivity towards the desired 2-phenylbenzimidazole-5-sulfonic acid, reducing the formation of the 4-sulfonic acid isomer[1]. The solid nature of the catalyst simplifies its removal from the reaction mixture, facilitating product work-up and catalyst recycling.

Polymeric Resin Catalyst: Amberlyst-15
  • Inferred Performance: As a solid acid catalyst, Amberlyst-15 offers advantages in terms of ease of separation and reusability. Its acidic sulfonic groups can protonate the sulfonating agent, enhancing its electrophilicity. However, without specific experimental data, its efficiency and selectivity in benzimidazole sulfonation remain an area for further investigation.

Green Alternative: Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. Certain acidic ionic liquids have been shown to be effective catalysts for the sulfonation of aromatic compounds.

  • Analogous Performance: For the sulfonation of simple aromatic compounds like benzene and toluene, the use of ionic liquids as catalysts has resulted in high yields of 98-99%[3][4]. While direct yield comparisons for benzimidazole sulfonation are not available, these results suggest that acidic ionic liquids could be a highly effective medium and catalyst for this transformation, potentially offering high yields and simplified product separation.

Yield Comparison Summary

The following table summarizes the reported yields for the sulfonation of 2-phenylbenzimidazole with different catalysts.

CatalystSubstrateProductYield (%)Isomer SelectivityReference
Concentrated H₂SO₄ (uncatalyzed)2-Phenylbenzimidazole2-Phenylbenzimidazole-5-sulfonic acid< 90Formation of 4-sulfonic acid isomer[1]
Cu-ZSM-5 Zeolite2-Phenylbenzimidazole2-Phenylbenzimidazole-5-sulfonic acid91.1Reduced formation of 4-sulfonic acid isomer[1][2]
Amberlyst-15Benzimidazole (or derivatives)Benzimidazole sulfonic acidNot ReportedNot Reported-
Ionic LiquidsBenzene/TolueneBenzenesulfonic acid/Toluenesulfonic acids98-99-[3][4]

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Sulfonation of 2-Phenylbenzimidazole using Concentrated Sulfuric Acid (Baseline)

Materials:

  • 2-Phenylbenzimidazole

  • Concentrated sulfuric acid (98%)

  • Deionized water

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a temperature probe, carefully add 40 g (0.206 mol) of 2-phenylbenzimidazole to 150 g (1.53 mol) of concentrated sulfuric acid in five portions, maintaining the temperature between 40-50°C[5].

  • After the addition is complete, heat the reaction mixture to 85°C[5].

  • Maintain the reaction at 85°C and monitor the progress by a suitable analytical technique (e.g., HPLC) until the concentration of 2-phenylbenzimidazole is less than 1%[5].

  • Cool the reaction mixture and slowly pour it into 300 g of water with vigorous stirring.

  • Heat the resulting suspension to 80°C and stir for 1 hour[5].

  • Filter the hot suspension to collect the crude product.

  • Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again[2].

  • Dry the purified product under vacuum.

Cu-ZSM-5 Catalyzed Sulfonation of 2-Phenylbenzimidazole

Materials:

  • 2-Phenylbenzimidazole

  • Concentrated sulfuric acid (98%)

  • Cu-ZSM-5 catalyst

  • Deionized water

Procedure:

  • In a reaction flask, add 5 g of Cu-ZSM-5 catalyst to 150 g (1.53 mol) of concentrated sulfuric acid.

  • Carefully add 40 g (0.206 mol) of 2-phenylbenzimidazole to the mixture in five portions, maintaining the temperature between 40-50°C[2].

  • After the addition is complete, heat the reaction mixture to 60°C[2].

  • Maintain the reaction at 60°C and monitor for completion.

  • Upon completion, cool the reaction mixture and pour it into 300 g of water with stirring.

  • Heat the suspension to 80°C and stir for 1 hour.

  • Filter the hot suspension to remove the catalyst and collect the crude product.

  • Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again[2].

  • Dry the purified product under vacuum.

Mechanistic Insights and Regioselectivity

The sulfonation of benzimidazole is an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H), which is then attacked by the electron-rich benzimidazole ring.

The Electrophile

In concentrated sulfuric acid, sulfur trioxide is generated in equilibrium. The electrophilicity of SO₃ is enhanced by protonation in the strongly acidic medium.

Directing Effects of the Imidazole Ring

The regioselectivity of the sulfonation is governed by the electronic properties of the benzimidazole ring system. The fused imidazole ring acts as an electron-donating group, activating the benzene ring towards electrophilic attack. Based on resonance and inductive effects, the positions C-5 and C-6 are the most electron-rich and, therefore, the most susceptible to electrophilic substitution[6]. The attack at the C-5 position is generally favored, leading to the formation of benzimidazole-5-sulfonic acid.

G Electrophilic Sulfonation of Benzimidazole cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation 2 H2SO4 2 H2SO4 SO3 + H3O+ + HSO4- SO3 + H3O+ + HSO4- 2 H2SO4->SO3 + H3O+ + HSO4- Benzimidazole Benzimidazole Sigma Complex Sigma Complex Benzimidazole->Sigma Complex + SO3 Benzimidazole-5-sulfonic acid Benzimidazole-5-sulfonic acid Sigma Complex->Benzimidazole-5-sulfonic acid - H+

Caption: General mechanism of benzimidazole sulfonation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the catalyzed sulfonation of benzimidazole.

G Experimental Workflow for Catalyzed Benzimidazole Sulfonation Start Start Reactants Benzimidazole Sulfonating Agent Catalyst Start->Reactants Reaction Reaction under controlled temperature Reactants->Reaction Quenching Quench with water Reaction->Quenching Filtration Filtration to remove catalyst and isolate crude product Quenching->Filtration Washing Washing with hot water Filtration->Washing Drying Drying under vacuum Washing->Drying Product Purified Product Drying->Product

Caption: A generalized experimental workflow for catalyzed benzimidazole sulfonation.

Conclusion and Future Outlook

This guide provides a comparative analysis of catalysts for the sulfonation of benzimidazole, highlighting the superior yield and selectivity of the Cu-ZSM-5 zeolite catalyst over the conventional sulfuric acid method. While specific data for Amberlyst-15 and ionic liquids in this particular reaction are lacking, their successful application in other sulfonation reactions suggests they are promising candidates for future investigation.

The development of more efficient, selective, and environmentally friendly catalytic systems for benzimidazole sulfonation remains an active area of research. Future work should focus on exploring a wider range of solid acid catalysts and green solvents to optimize this critical industrial transformation.

References

"5-methoxy-1H-benzimidazole-2-sulfonic acid vs. 2-mercapto-5-methoxybenzimidazole for omeprazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the synthesis of omeprazole, a cornerstone proton pump inhibitor for treating acid-related gastrointestinal disorders, the choice of synthetic pathway and key intermediates is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two pivotal benzimidazole intermediates: the widely-used 2-mercapto-5-methoxybenzimidazole and the lesser-known 5-methoxy-1H-benzimidazole-2-sulfonic acid . We will delve into the established and potential synthetic routes, supported by experimental insights and data, to inform strategic decisions in process development and manufacturing.

The Established Standard: The 2-Mercapto-5-methoxybenzimidazole Pathway

The most prevalent and well-documented route to omeprazole hinges on the nucleophilic character of 2-mercapto-5-methoxybenzimidazole. This pathway is a two-stage process: a nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to the final sulfoxide product.[1][2]

Stage 1: Thioether Formation (Condensation)

The synthesis begins with the condensation of 2-mercapto-5-methoxybenzimidazole with a substituted pyridine, typically 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][3] The thiol group of the benzimidazole, deprotonated by a base like sodium hydroxide, acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.[1] This classic SN2 reaction yields the crucial thioether intermediate, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole, sometimes referred to as pyrmetazole.[1][4]

Stage 2: Controlled Oxidation

The final and most critical step is the selective oxidation of the thioether to a sulfoxide.[1] This transformation must be carefully managed to prevent over-oxidation to the corresponding sulfone, an undesired byproduct that can complicate purification and reduce yield.[5][6] Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of a catalyst.[1][5][6]

Experimental Protocol: Synthesis via 2-Mercapto-5-methoxybenzimidazole

Part A: Synthesis of the Thioether Intermediate [1]

  • Preparation of Thiolate: In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in ethanol with heating (70-90°C).

  • Addition of Mercaptan: Add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) to the basic solution and reflux until fully dissolved.

  • Cooling: Cool the reaction mixture to below 10°C in an ice bath.

  • Condensation: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (approx. 0.9 equivalents) in water. Slowly add this aqueous solution to the cooled benzimidazole thiolate solution.

  • Reaction & Precipitation: Allow the mixture to warm to approximately 30°C and stir. The thioether product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by suction filtration and dry to obtain the thioether intermediate.

Part B: Oxidation to Omeprazole [1]

  • Dissolution: Dissolve the dried sulfide intermediate from Part A in a chlorinated solvent such as dichloromethane.

  • Cooling: Cool the solution to a temperature between -10°C and 0°C.

  • Oxidation: Slowly add a solution of m-CPBA (approx. 1.0 molar equivalent) in dichloromethane to the reaction mixture, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and minimize sulfone formation.

  • Work-up & Isolation: Upon completion, quench the reaction and purify the crude product, often through crystallization, to yield omeprazole.

Visualizing the Conventional Pathway

Omeprazole_Synthesis_Mercapto Conventional Omeprazole Synthesis cluster_0 Stage 1: Condensation cluster_1 Stage 2: Oxidation MMBI 2-Mercapto-5- methoxybenzimidazole Thioether Thioether Intermediate (Pyrmetazole) MMBI->Thioether MMBI->Thioether  NaOH, Ethanol/Water Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine->Thioether Omeprazole Omeprazole Thioether->Omeprazole  m-CPBA, CH₂Cl₂

Caption: Workflow for omeprazole synthesis via the 2-mercapto-5-methoxybenzimidazole intermediate.

The Alternative Contender: this compound

The use of this compound in omeprazole synthesis represents a less conventional approach. While direct, side-by-side comparative studies in mainstream literature are scarce, the chemical principles governing the sulfonic acid group allow for an expert evaluation of its potential.

A sulfonic acid group (-SO₃H) can be an excellent leaving group in nucleophilic substitution reactions, particularly when activated. The hypothetical pathway would likely involve the substitution of the sulfonic acid group by an appropriate pyridine-containing nucleophile.

Hypothetical Pathway and Mechanistic Considerations
  • Activation: The sulfonic acid would likely first be converted into a more reactive intermediate, such as a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is highly electrophilic.

  • Nucleophilic Attack: A modified pyridine species, potentially a lithiated or Grignard reagent derivative of 2,3,5-trimethyl-4-methoxypyridine, would then act as the nucleophile. The attack would displace the sulfonyl group, forming the core C-C or C-S bond necessary for the omeprazole backbone.

  • Subsequent Steps: Depending on the exact nucleophile used, further steps, such as oxidation of a newly formed thioether, would be required.

Causality Behind this Approach: The primary motivation for exploring such a route would be to circumvent potential issues associated with the mercaptan pathway. Thiols can have unpleasant odors and may participate in side reactions, such as disulfide formation. A sulfonic acid-based route could potentially offer a cleaner reaction profile if the challenges of nucleophilic substitution at the benzimidazole-2 position can be efficiently overcome. However, this route is more complex, requiring activation steps and potentially harsh organometallic reagents.

Head-to-Head Comparison

The choice between these two intermediates involves a trade-off between a well-established, high-yielding process and a theoretical alternative that may present its own set of challenges and benefits.

Parameter2-Mercapto-5-methoxybenzimidazole PathwayThis compound Pathway (Projected)
Maturity & Reliability High: Well-established, extensively documented, and industrially scaled.[1][2]Low: Largely theoretical for direct omeprazole synthesis; not a mainstream industrial route.
Reaction Complexity Moderate: Two primary stages (condensation and oxidation). The oxidation step requires careful control.[1]High: Likely requires activation of the sulfonic acid and use of sensitive organometallic reagents.
Reagent Safety & Handling Involves thiols (odor) and peroxy acids (potentially explosive).May involve corrosive activating agents (e.g., SOCl₂) and pyrophoric organometallics.
Potential Yield High: Refined processes report high overall yields.Uncertain: Highly dependent on the efficiency of the nucleophilic substitution step, which can be challenging.
Impurity Profile Key impurity is the sulfone byproduct from over-oxidation.[5][6]Potential for different impurities arising from the activation step or side reactions of organometallic reagents.
Cost-Effectiveness Generally cost-effective due to process optimization and readily available starting materials.[7]Likely to be more expensive due to multi-step activation and the cost of specialized reagents.

Expert Analysis and Conclusion

For industrial production and most research applications, the 2-mercapto-5-methoxybenzimidazole pathway remains the unequivocal choice for omeprazole synthesis. Its reliability, high yields, and extensive optimization have made it the gold standard. The process is robust, scalable, and the primary challenge—controlled oxidation—is well-understood and manageable with modern process controls.

The This compound route, while chemically plausible, remains a largely academic curiosity in this specific context. The operational complexity, including the need for activation and the likely use of sensitive reagents, makes it less attractive for large-scale synthesis. While it could theoretically offer a different impurity profile, the benefits do not appear to outweigh the significant process development hurdles compared to the established mercaptan-based method.

Ultimately, the selection of an intermediate is guided by a pragmatic assessment of efficiency, cost, safety, and scalability. In the synthesis of omeprazole, the well-trodden path of 2-mercapto-5-methoxybenzimidazole provides a clear and proven roadmap to the final active pharmaceutical ingredient.

References

A Comparative Analysis of Benzimidazole-Based Pharmaceutical Intermediates: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to readily interact with a diverse array of biological macromolecules, making it a cornerstone in the development of numerous therapeutic agents.[2][3] The versatility of the benzimidazole nucleus, which allows for substitutions at various positions, has led to a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and proton pump inhibitory effects.[4][5][6] This guide provides a comparative analysis of key benzimidazole-based pharmaceutical intermediates, focusing on their synthesis, performance, and therapeutic potential, to aid researchers and drug development professionals in this dynamic field.

Comparative Analysis of Synthetic Methodologies

The synthesis of the benzimidazole core is a critical step in the development of these pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of the synthetic route can significantly influence the overall drug development process. This section compares the most common synthetic strategies for preparing benzimidazole intermediates.

Classical Condensation Reactions: The Foundation

The traditional methods for synthesizing benzimidazoles primarily involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[7][8][9]

  • Phillips-Ladenburg Reaction: This method involves the reaction of an o-phenylenediamine with a carboxylic acid, often under harsh conditions requiring high temperatures and strong acids.[5][7] While versatile, this method can suffer from long reaction times and the generation of significant waste.[5]

  • Weidenhagen Reaction: The condensation of o-phenylenediamines with aldehydes offers an alternative route. However, this reaction can be unselective, leading to mixtures of 2-substituted and 1,2-disubstituted benzimidazoles.[5][10]

Modern Synthetic Approaches: A Leap in Efficiency and Sustainability

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more efficient and environmentally friendly techniques.

  • Microwave-Assisted Synthesis: This has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times and often higher yields.[2][11][12][13][14] The use of microwave assistance can increase yields by 10% to 113% and reduce reaction times by 95% to 98%.[1][2][11][14]

  • Catalyzed Reactions: The use of various catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, has enabled the synthesis of benzimidazoles under milder conditions with improved selectivity and yields.[12][15] These catalysts can activate the reactants and facilitate the cyclization step, often in more environmentally benign solvents like water or under solvent-free conditions.[15][16]

Quantitative Comparison of Synthetic Methods

The choice of synthetic method significantly impacts the efficiency of producing benzimidazole intermediates. The following table summarizes a comparative overview of different synthetic strategies.

MethodCatalyst/ConditionsReactantsProductReaction TimeYield (%)Reference(s)
Conventional HeatingPolyphosphoric Acido-phenylenediamine, Carboxylic Acid2-Substituted Benzimidazole2 - 8 hours50 - 70[2][11]
Microwave IrradiationPolyphosphoric Acido-phenylenediamine, Carboxylic Acid2-Substituted Benzimidazole3 - 10 minutes69 - 95[2][11]
Conventional HeatingHydrochloric Acido-phenylenediamine, Benzaldehyde2-Phenylbenzimidazole4 - 6 hours~70[5]
Microwave IrradiationHydrochloric Acido-phenylenediamine, Carboxylic Acid2-Substituted Benzimidazoles1.5 - 4 minutes80 - 95[12]

Causality Behind Experimental Choices: The shift from conventional heating to microwave-assisted synthesis is driven by the desire for faster, more energy-efficient, and higher-yielding reactions. Microwaves directly and uniformly heat the reaction mixture, leading to a rapid increase in temperature and a significant reduction in reaction time. The use of catalysts in benzimidazole synthesis addresses the need for milder reaction conditions and improved selectivity. Catalysts lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with better control over the formation of specific products.

Comparative Performance in Therapeutic Applications

The true measure of a pharmaceutical intermediate lies in the biological activity of the final drug molecule. This section provides a comparative analysis of benzimidazole derivatives in key therapeutic areas.

Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[17][18]

  • Kinase Inhibition: Many benzimidazole-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[3][16][19] For example, certain derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[20][21]

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[17]

The following table presents a comparison of the anticancer activity of selected benzimidazole derivatives.

Compound ID/ReferenceCancer Cell LineTargetIC50 (µM)Reference(s)
Compound 32 HCT-116, HepG2, MCF-7, HeLaEGFR, Topo I3.87 - 8.34[17]
Compound 25a-b MCF-7, HaCaT, MDA-MB231, HepG2, A549EGFR, ErbB20.13 - 15.2[17]
Compound 5a HepG-2, HCT-116, MCF-7, HeLaEGFR, VEGFR-2, Topo II3.87 - 8.34[20]
Compound 6g HepG-2, HCT-116, MCF-7, HeLaEGFR, VEGFR-2, Topo II3.34 - 10.92[20]
Compound 12n A549, MCF-7, MKN-45c-Met Tyrosine Kinase6.1 - 13.4[18]
Compound 5l NCI-60 PanelTubulin0.43 - 7.73[18]

Structure-Activity Relationship (SAR): The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core. For instance, the presence of specific aromatic or heterocyclic groups at the 2-position can enhance the binding affinity to the target protein.[10][22] Lipophilic substituents can also improve cell permeability and overall potency.[18]

Antiviral Activity

Benzimidazole derivatives have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses (HBV, HCV).[23][24][25][26][27]

The following table compares the antiviral activity of some benzimidazole derivatives.

Compound ID/ReferenceVirusTargetIC50 (µg/mL)Reference(s)
Compound 10 Cytomegalovirus (CMV)->0.2[23]
Compound 12 Varicella-zoster virus (VZV)-0.6 - 2.8[23]
Compound 38 Hepatitis B Virus (HBV)-0.70[23]
Compound 44 Hepatitis B Virus (HBV)-0.70[23]
Compound 104 Hepatitis C Virus (HCV)RNA Replication0.123 (µM)[24]
Compound 105 Hepatitis B Virus (HBV)-0.6 (µM)[24]
Antimicrobial Activity

The benzimidazole scaffold is a key component of many antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][6][28]

Structure-Activity Relationship (SAR): The antimicrobial potency of benzimidazole derivatives is influenced by the substituents on the ring system. For example, the presence of electron-withdrawing groups such as nitro or halo groups can enhance antibacterial activity.[4] The substitution pattern at the 2-position is also critical for determining the spectrum of activity.[4]

Experimental Protocols

This section provides generalized, step-by-step methodologies for the synthesis of benzimidazole intermediates.

General Procedure for Conventional Synthesis of 2-Substituted Benzimidazoles
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.[5]

  • Add the desired aldehyde or carboxylic acid (1.0-1.2 equivalents) to the solution.[29]

  • If using a carboxylic acid, add a catalytic amount of a strong acid like polyphosphoric acid or p-toluenesulfonic acid.[29] If using an aldehyde, a few drops of concentrated hydrochloric acid can be added.[5]

  • Heat the reaction mixture under reflux for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[11][29]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base solution (e.g., 10% NaOH) to precipitate the crude product.[5][30]

  • Collect the solid by filtration, wash with cold water, and dry.[30]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[29]

General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), the desired carboxylic acid or aldehyde (1.0-1.2 equivalents), and any necessary catalyst or acid.[29]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[11][29]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[29]

  • Purify the product by recrystallization.[29]

Self-Validating System: The success of these protocols can be validated at each step. The progress of the reaction is monitored by TLC. The identity and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by determining its melting point.[2][31][32][33][34][35]

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental synthetic pathways and a generalized experimental workflow.

Synthesis_Pathways cluster_0 Phillips-Ladenburg Reaction cluster_1 Weidenhagen Reaction OPD1 o-Phenylenediamine PL_Product 2-Substituted Benzimidazole OPD1->PL_Product High Temp, Acid CA Carboxylic Acid CA->PL_Product OPD2 o-Phenylenediamine WH_Product 2-Substituted Benzimidazole OPD2->WH_Product Oxidant ALD Aldehyde ALD->WH_Product

Caption: Key Synthetic Pathways to Benzimidazole Intermediates.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction Conventional Heating Microwave Irradiation start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up Neutralization Precipitation Filtration monitoring->workup Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis NMR IR MS Melting Point purification->analysis end End: Pure Intermediate analysis->end

Caption: Generalized Experimental Workflow for Benzimidazole Synthesis.

Conclusion

Benzimidazole-based pharmaceutical intermediates continue to be a fertile ground for drug discovery and development. This guide has provided a comparative analysis of their synthesis and therapeutic applications, highlighting the significant advantages of modern synthetic techniques like microwave-assisted synthesis in terms of efficiency and sustainability. The diverse biological activities of benzimidazole derivatives, particularly in oncology and infectious diseases, underscore the importance of continued research into the structure-activity relationships that govern their potency and selectivity. By understanding the nuances of their synthesis and biological performance, researchers can more effectively design and develop the next generation of benzimidazole-based therapeutics.

References

A Senior Application Scientist's Guide to Benzimidazole Synthesis: Classical Traditions vs. Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2][3] The synthesis of this privileged heterocyclic system has evolved significantly, moving from classical, often harsh, conventional methods to more efficient and environmentally benign catalyzed protocols.[3][4] This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal synthetic strategy.

Part 1: The Legacy of Classical Synthesis

The traditional and most recognized method for benzimidazole synthesis is the Phillips-Ladenburg reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or nitriles) under strong acidic conditions and often at high temperatures.[3][5][6][7][8]

The Causality Behind the Classical Approach

The Phillips-Ladenburg synthesis relies on brute-force conditions to drive the reaction forward. A strong acid, typically polyphosphoric acid (PPA) or hydrochloric acid (HCl), serves two primary purposes: it protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the initial nucleophilic attack by the diamine, and it acts as a powerful dehydrating agent to facilitate the final ring-closing (cyclodehydration) step.[5][9] The high temperatures are necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization.

While historically significant, this method suffers from several drawbacks:

  • Harsh Reaction Conditions: The use of strong, corrosive acids and high temperatures limits the substrate scope, as sensitive functional groups may not survive.

  • Long Reaction Times: These reactions often require several hours to reach completion.[10]

  • Environmental Concerns: The use of stoichiometric amounts of strong acids leads to significant acidic waste, making the workup and disposal processes challenging and environmentally unfriendly.[11]

  • Low to Moderate Yields: Side reactions and product degradation under the harsh conditions can often lead to suboptimal yields.

Another classical approach, the Weidenhagen reaction, involves condensing o-phenylenediamines with aldehydes.[6][9] However, this route often requires an oxidizing agent and can be unselective, leading to complex mixtures of products.[9]

Classical_vs_Modern_Workflow cluster_classical Classical Synthesis Workflow cluster_modern Modern Synthesis Workflow c_start o-Phenylenediamine + Carboxylic Acid c_reagents Strong Acid (PPA/HCl) High Temperature c_start->c_reagents Mix c_reaction Prolonged Reflux (Hours) c_reagents->c_reaction c_workup Neutralization & Extraction c_reaction->c_workup c_product Benzimidazole (Moderate Yield) c_workup->c_product m_start o-Phenylenediamine + Aldehyde/Alcohol m_reagents Catalyst (Metal/Lewis Acid) Green Solvent m_start->m_reagents Mix m_energy MW/Ultrasound (Minutes) m_reagents->m_energy m_workup Simple Filtration /Evaporation m_energy->m_workup m_product Benzimidazole (High Yield) m_workup->m_product

Caption: Comparative workflow of classical and modern benzimidazole synthesis.

Part 2: The Advent of Modern Synthesis

Modern synthetic methods prioritize efficiency, selectivity, and sustainability—the core principles of green chemistry. These approaches leverage advanced catalysts and alternative energy sources to achieve superior results under significantly milder conditions.

Pillars of Modern Benzimidazole Synthesis
  • Advanced Catalysis: The use of catalysts is the most significant departure from classical methods.

    • Lewis Acids: Catalysts like ZrCl₄, Er(OTf)₃, and In(OTf)₃ can activate the carbonyl group under much milder conditions than strong mineral acids.[12]

    • Metal-Based Catalysts: A wide range of metal catalysts, including those based on copper, iron, zinc, and cobalt, facilitate the condensation and subsequent oxidative cyclization, often using air as the terminal oxidant.[13][14][15][16] Nanoparticle catalysts are particularly effective due to their high surface area.[1][17][18]

  • Alternative Energy Sources:

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has revolutionized the field.[19] Microwaves provide rapid, uniform heating, drastically reducing reaction times from hours to mere minutes and often improving yields.[10][20][21][22][23][24]

    • Ultrasonic Irradiation: Sonochemistry promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates, typically at room temperature.[18][25][26][27]

  • Green Chemistry Principles: Modern protocols frequently employ environmentally friendly solvents like water or ethanol, or are performed under solvent-free conditions, minimizing hazardous waste.[11][12][28]

Phillips_Ladenburg_Mechanism reactants o-Phenylenediamine + R-COOH protonation Protonation of Carbonyl (H+) reactants->protonation Acid Catalyst attack Nucleophilic Attack by -NH2 protonation->attack intermediate1 Tetrahedral Intermediate attack->intermediate1 dehydration1 Dehydration (-H2O) Forms N-Acyl Intermediate intermediate1->dehydration1 cyclization Intramolecular Nucleophilic Attack dehydration1->cyclization High Temp intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration2 Dehydration (-H2O) Aromatization intermediate2->dehydration2 Acid Catalyst product 2-Substituted Benzimidazole dehydration2->product

Caption: Simplified mechanism of the Phillips-Ladenburg condensation.

Part 3: Quantitative Performance Comparison

The advantages of modern methods become evident when comparing quantitative data from published literature. The following table summarizes typical experimental outcomes for the synthesis of 2-substituted benzimidazoles.

ParameterClassical Method (Phillips-Ladenburg)Modern Method (Microwave-Assisted)Modern Method (Ultrasound-Assisted)
Starting Materials o-Phenylenediamine + Carboxylic Acido-Phenylenediamine + Aldehyde/Carboxylic Acido-Phenylenediamine + Aldehyde
Conditions Polyphosphoric Acid (PPA), 150-250°CEr(OTf)₃ (1 mol%), Solvent-freeNaOH/I₂, Room Temperature
Reaction Time 2 - 8 hours[10]5 - 10 minutes[20]4 - 7 minutes[25]
Typical Yield 40 - 75%[23][29]86 - 99%[20]up to 99%[25]
Workup Neutralization, ExtractionExtraction with Ethyl AcetateSimple Filtration
Environmental Impact High (corrosive acid waste)Low (catalytic, solvent-free)Very Low (metal-free, mild oxidant)

Part 4: Validated Experimental Protocols

To provide a practical context, detailed step-by-step protocols for both a classical and a modern synthesis of 2-phenylbenzimidazole are provided below.

Protocol 1: Classical Synthesis via Phillips-Ladenburg Reaction

This protocol is a representative example of a conventional synthesis using high heat and a strong acid.

Materials:

  • o-Phenylenediamine

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • 10% Sodium Hydroxide Solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Carefully add polyphosphoric acid (15 g) to the flask with stirring.

  • Heat the reaction mixture at 200°C for 4 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to approximately 100°C.

  • Very carefully and slowly, pour the warm mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralize the resulting acidic solution by slowly adding 10% sodium hydroxide solution until the pH is ~7-8, which will precipitate the product.

  • Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude product in an oven.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.

Protocol 2: Modern Microwave-Assisted Synthesis

This protocol demonstrates a rapid, efficient, and environmentally friendlier approach using a catalyst and microwave irradiation.

Materials:

  • o-Phenylenediamine (0.100 g, 0.92 mmol)

  • Benzaldehyde (0.098 g, 0.92 mmol)

  • Ammonium Chloride (NH₄Cl) (0.015 g, 0.28 mmol, ~30 mol%)

  • Ethanol (4 mL)

  • Ice-cold water

Procedure:

  • In a microwave reaction vessel, combine o-phenylenediamine, benzaldehyde, and a catalytic amount of ammonium chloride in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-90°C) for a short duration (e.g., 2-5 minutes). Note: The original reference used conventional heating for 2 hours, but microwave conditions for similar reactions are typically in the minute range.[10][20]

  • Monitor the reaction completion by TLC (eluent: ethyl acetate/hexane, 1:2 v/v).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product as a solid.

  • Filter the solid, wash twice with water, and dry.

  • If necessary, purify the product by recrystallization from ethanol.

Conclusion

For researchers, scientists, and drug development professionals, the catalyzed synthesis of benzimidazoles offers significant advantages over conventional methods in terms of efficiency, selectivity, and environmental impact.[3] The milder reaction conditions, dramatically shorter reaction times, and consistently higher yields make modern approaches the preferred methods in contemporary organic and medicinal chemistry.[10][20][25] While classical methods like the Phillips-Ladenburg reaction remain historically important and instructive, the adoption of microwave-assisted, ultrasound-promoted, and catalyzed protocols enables more rapid, sustainable, and cost-effective access to novel benzimidazole-based therapeutic agents.

References

A Comparative Guide to the Synthetic Pathways of 5-methoxy-1H-benzimidazole-2-sulfonic acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 5-methoxy-1H-benzimidazole-2-sulfonic acid is a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, offering a comprehensive cost-benefit analysis supported by experimental insights to inform your process development decisions.

Introduction

The selection of a synthetic route is a critical decision in chemical process development, with far-reaching implications for cost, scalability, safety, and environmental impact. This guide will dissect two primary pathways for the synthesis of this compound, a key intermediate whose structural motif is found in various pharmacologically active molecules. Our analysis will extend beyond simple yield comparisons to encompass a holistic evaluation of each route's economic viability and practical feasibility in a laboratory and pilot-plant setting.

The two pathways under consideration are:

  • Pathway A: A convergent synthesis commencing from the commercially available 4-methoxy-o-phenylenediamine. This route offers two common variants for the cyclization step, utilizing either carbon disulfide or potassium ethyl xanthate.

  • Pathway B: A multi-step linear synthesis beginning with the readily available and often more economical p-anisidine. This pathway involves a sequence of classical aromatic transformations, including acetylation, nitration, reduction, and finally, cyclization and oxidation.

We will provide detailed experimental protocols, a thorough cost analysis of starting materials, and a critical evaluation of the safety and environmental considerations for each pathway. This comprehensive guide aims to equip you with the necessary data and expert insights to make an informed decision on the most suitable synthetic strategy for your specific needs.

Pathway A: Synthesis from 4-methoxy-o-phenylenediamine

This pathway is characterized by its directness, beginning with a precursor that already contains the core aromatic diamine structure. The key transformation is the one-pot cyclization to form the 5-methoxy-2-mercaptobenzimidazole intermediate, followed by oxidation to the target sulfonic acid.

Diagram of Pathway A

Pathway_A cluster_0 Pathway A cluster_A1 Variant A1: Carbon Disulfide cluster_A2 Variant A2: Potassium Ethyl Xanthate A1 4-methoxy-o-phenylenediamine A_reagent1 CS2, KOH, EtOH/H2O A1->A_reagent1 A_reagent2 Potassium Ethyl Xanthate, Alkaline Medium A1->A_reagent2 A_intermediate 5-methoxy-2-mercaptobenzimidazole A_oxidation KMnO4, NaOH, H2O A_intermediate->A_oxidation A_final This compound A_reagent1->A_intermediate A_reagent2->A_intermediate A_oxidation->A_final

Caption: Synthetic routes to this compound starting from 4-methoxy-o-phenylenediamine.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole

  • Variant A1: Using Carbon Disulfide

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (6.7 g, 0.12 mol) in a mixture of ethanol (20 mL) and water (7 mL).

    • To this solution, carefully add carbon disulfide (3.1 g, 0.04 mol) dropwise at room temperature. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.

    • Stir the mixture for 30 minutes at ambient temperature.

    • Cool the reaction mixture to 0°C in an ice bath and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.038 mol).

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with acetic acid to a pH of approximately 4-5 to precipitate the product.

    • Filter the resulting solid, wash with water, and dry to yield 5-methoxy-2-mercaptobenzimidazole. A typical yield for this reaction is around 63%.[1]

  • Variant A2: Using Potassium Ethyl Xanthate

    • In a suitable reaction vessel, prepare an aqueous-alcoholic alkaline solution.

    • Add 3,4-diaminoanisole dihydrochloride (a salt of 4-methoxy-o-phenylenediamine) and potassium ethyl xanthate.

    • Heat the mixture to 60-75°C and then bring to a boil.

    • After the reaction is complete, cool the mixture and isolate the product by acidification with acetic acid. This method is reported to provide a high yield of 90-94% and is suitable for industrial scale-up.

Step 2: Oxidation to this compound

  • To a boiling solution of 5-methoxy-2-mercaptobenzimidazole (0.05 mol) in water (40 ml), add a 50% sodium hydroxide solution (17 ml).

  • Slowly add a solution of potassium permanganate (0.11 mol) in 275 ml of water in small portions with vigorous stirring.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 45 minutes.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 1.

  • The resulting precipitate of this compound is filtered, washed with cold water, and dried.

Cost-Benefit Analysis of Pathway A
Parameter Variant A1 (Carbon Disulfide) Variant A2 (Potassium Ethyl Xanthate)
Starting Material Cost 4-methoxy-o-phenylenediamine is a relatively expensive starting material. Carbon disulfide is inexpensive.4-methoxy-o-phenylenediamine is the main cost driver. Potassium ethyl xanthate is moderately priced.
Overall Yield Lower (around 63% for the first step).Higher (90-94% for the first step).
Process Complexity Two steps. The use of carbon disulfide requires stringent safety precautions.Two steps. Generally considered a safer and more scalable process.
Safety Concerns Carbon disulfide is highly flammable, toxic, and has a low autoignition temperature.Potassium ethyl xanthate is less hazardous than carbon disulfide.
Environmental Impact Generation of H₂S as a byproduct, which is toxic and needs to be trapped.More environmentally benign compared to the carbon disulfide route.

Expertise & Experience Insights: While the carbon disulfide route is a classic method, its operational hazards make it less attractive for scale-up. The use of potassium ethyl xanthate is a significant improvement in terms of safety and yield, making it the preferred option for Pathway A in an industrial context. The oxidation with potassium permanganate is a robust and well-established method for converting thiols to sulfonic acids.

Pathway B: Synthesis from p-Anisidine

This pathway represents a more linear approach, building the desired molecule from a simpler and more cost-effective starting material. However, it involves more synthetic steps, each with its own set of challenges and considerations.

Diagram of Pathway B

Pathway_B cluster_1 Pathway B B1 p-Anisidine B2 4-methoxyacetanilide B1->B2 Acetylation (Acetic Anhydride) B3 4-methoxy-2-nitroacetanilide B2->B3 Nitration (HNO3, H2SO4) B4 4-methoxy-2-nitroaniline B3->B4 Hydrolysis (NaOH) B5 4-methoxy-1,2-phenylenediamine B4->B5 Reduction (e.g., Na2S) B_intermediate 5-methoxy-2-mercaptobenzimidazole B5->B_intermediate Cyclization (CS2, KOH) B_final This compound B_intermediate->B_final Oxidation (KMnO4, NaOH)

Caption: A multi-step synthetic route to this compound starting from p-anisidine.

Experimental Protocols

Step 1: Acetylation of p-Anisidine

  • In a reaction flask, stir p-anisidine (5.0 g, 0.04 mol) with glacial acetic acid (12.0 mL).

  • Add acetic anhydride (4.5 mL, 0.047 mol) at once and continue stirring.

  • The reaction is exothermic and proceeds quickly. The product, 4-methoxyacetanilide, can be recrystallized from a water-ethanol mixture to yield a pure product (around 85% yield).[2]

Step 2: Nitration of 4-methoxyacetanilide

  • Prepare a cold nitrating mixture of concentrated sulfuric acid (6.0 mL) and concentrated nitric acid (2.0 mL), cooled to 0°C.

  • Slowly add 4-methoxyacetanilide (4.72 g, 0.028 mol) to the nitrating mixture, ensuring the temperature does not exceed 5°C.

  • After the addition, pour the reaction mixture into ice-water.

  • The precipitated yellow solid, 4-methoxy-2-nitroacetanilide, is filtered, washed with water, and can be recrystallized (yields around 91%).[2]

Step 3: Hydrolysis of 4-methoxy-2-nitroacetanilide

  • The nitroacetanilide is hydrolyzed to 4-methoxy-2-nitroaniline using a suitable base, such as sodium hydroxide.

Step 4: Reduction of 4-methoxy-2-nitroaniline

  • The nitro group is reduced to an amine to form 4-methoxy-1,2-phenylenediamine. Several reducing agents can be used, with sodium sulfide (Na₂S·9H₂O) providing a high yield (up to 96%).[2]

  • Reflux the nitroaniline (4.62 g, 0.027 mol) with sodium sulfide nonahydrate (30 g, 0.125 mol) in water (10.0 mL) for 6 hours.

Step 5: Cyclization to 5-methoxy-2-mercaptobenzimidazole

  • This step is analogous to Pathway A, Variant A1, using the in-situ generated 4-methoxy-1,2-phenylenediamine.

Step 6: Oxidation to this compound

  • This final oxidation step is identical to the one described in Pathway A.

Cost-Benefit Analysis of Pathway B
Parameter Analysis
Starting Material Cost p-Anisidine is a significantly cheaper starting material compared to 4-methoxy-o-phenylenediamine.
Overall Yield The overall yield is a product of the yields of each of the six steps. While individual steps may have high yields, the cumulative yield is likely to be lower than Pathway A, Variant A2. One report suggests an overall yield of 22-23% for a similar 5-step synthesis of the mercapto intermediate.[2]
Process Complexity This is a long and linear synthesis with multiple intermediate isolations and purifications, increasing labor and time.
Safety Concerns The nitration step involves the use of a potent and corrosive nitrating mixture. The reduction step may also involve hazardous reagents.
Environmental Impact The nitration step generates significant acidic waste, which requires careful neutralization and disposal. The use of heavy metal reducing agents (if chosen) would also pose environmental concerns.

Expertise & Experience Insights: While attractive from a raw material cost perspective, the length and complexity of Pathway B make it less efficient for many applications. The accumulation of lower yields over multiple steps can erode the initial cost advantage of the starting material. Furthermore, the environmental burden of the nitration and reduction steps is a significant drawback in the context of modern green chemistry principles.

Comparative Summary

FeaturePathway A (Variant A2: K-Ethyl Xanthate)Pathway B
Starting Material 4-methoxy-o-phenylenediaminep-Anisidine
Number of Steps 26
Starting Material Cost HigherLower
Overall Yield HighLower
Process Complexity LowHigh
Safety Profile GoodModerate (Nitration hazard)
Environmental Profile FavorableLess favorable (acidic waste)
Suitability for Scale-up ExcellentChallenging

Conclusion and Recommendation

The choice between these synthetic pathways is a classic example of the trade-off between raw material cost and process efficiency.

Pathway B , with its inexpensive starting material, may appear economically advantageous at first glance. However, its multi-step nature leads to a lower overall yield, increased labor costs, and a greater environmental footprint, particularly due to the nitration step. This pathway may be suitable for small-scale academic research where the starting material cost is a primary constraint.

Pathway A, specifically Variant A2 utilizing potassium ethyl xanthate , emerges as the superior choice for most applications, especially for process development and scale-up. The higher cost of the starting material is offset by a significantly higher overall yield, a much simpler and safer process, and a more favorable environmental profile. The directness and efficiency of this route translate to lower processing costs, reduced waste, and greater operational safety, making it the more economically viable and responsible choice in the long run.

For any organization prioritizing process robustness, scalability, and adherence to green chemistry principles, Pathway A (Variant A2) is the recommended synthetic route for the preparation of this compound.

References

"spectroscopic comparison of 5-methoxy-1H-benzimidazole-2-sulfonic acid and its precursors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the unambiguous characterization of molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's molecular structure. This guide offers an in-depth spectroscopic comparison of 5-methoxy-1H-benzimidazole-2-sulfonic acid, a molecule of interest in medicinal chemistry, with its key precursors: 4-methoxy-o-phenylenediamine and 5-methoxy-1H-benzimidazole. By dissecting the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data at each synthetic step, we aim to provide a comprehensive understanding of the structural transformations and the corresponding spectral shifts. This analysis is crucial for researchers in confirming the successful synthesis and purity of these compounds.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound from 4-methoxy-o-phenylenediamine involves a two-step process: the formation of the benzimidazole ring followed by sulfonation. Each step introduces significant changes to the molecule's architecture, which are vividly reflected in their respective spectra.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Sulfonation A 4-methoxy-o-phenylenediamine B 5-methoxy-1H-benzimidazole A->B Formic Acid C 5-methoxy-1H-benzimidazole D This compound C->D Chlorosulfonic Acid

Caption: Synthetic pathway from 4-methoxy-o-phenylenediamine to this compound.

Spectroscopic Comparison of Precursors and Final Product

The following sections detail the expected spectroscopic data for each compound. The data for the precursors is based on experimental findings from various chemical databases, while the data for the final product is predicted based on established spectroscopic principles.

4-methoxy-o-phenylenediamine

This aromatic diamine is the starting point of our synthetic journey. Its symmetrical nature, albeit with the methoxy group, provides a relatively simple spectroscopic profile.

Table 1: Spectroscopic Data of 4-methoxy-o-phenylenediamine

TechniqueKey Observations
¹H NMR Aromatic protons appear as a set of three signals in the aromatic region (approx. 6.2-6.8 ppm). The methoxy group protons resonate as a singlet around 3.7 ppm. The two amine groups show a broad singlet.
¹³C NMR Six distinct signals are expected for the seven carbon atoms due to the plane of symmetry. The methoxy carbon appears around 55 ppm. The aromatic carbons resonate between 100-150 ppm.
IR (cm⁻¹) Characteristic N-H stretching bands for the primary amine groups are observed around 3200-3400 cm⁻¹. C-O stretching for the methoxy group is seen around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching bands are also present.
Mass Spec (m/z) The molecular ion peak [M]⁺ is observed at approximately 138.17 g/mol [1].
5-methoxy-1H-benzimidazole

The cyclization of 4-methoxy-o-phenylenediamine with formic acid yields the benzimidazole core. This transformation results in significant changes in the spectroscopic data, most notably the disappearance of the primary amine signals and the appearance of a new N-H proton and a C-H proton in the imidazole ring.

Table 2: Spectroscopic Data of 5-methoxy-1H-benzimidazole

TechniqueKey Observations
¹H NMR The aromatic region shows three distinct protons. A new singlet for the C2-H of the imidazole ring appears around 8.0 ppm. The N-H proton of the imidazole ring gives a broad singlet at a downfield chemical shift (often >12 ppm). The methoxy protons remain a singlet around 3.8 ppm.
¹³C NMR Eight distinct carbon signals are expected. The C2 carbon of the imidazole ring is typically observed in the 140-145 ppm region. The aromatic and methoxy carbon signals are also present with slight shifts compared to the precursor.
IR (cm⁻¹) The sharp N-H stretching bands of the primary amines are replaced by a broad N-H stretching band of the imidazole ring around 3100-3300 cm⁻¹. The C=N stretching vibration of the imidazole ring appears around 1620 cm⁻¹.
Mass Spec (m/z) The molecular ion peak [M]⁺ is observed at approximately 148.16 g/mol [2].
Chlorosulfonic Acid (Sulfonating Agent)

Chlorosulfonic acid is a highly reactive and corrosive liquid. Its spectroscopic characterization is less common in routine organic synthesis labs but is important for understanding the sulfonation reaction.

Table 3: Spectroscopic Data of Chlorosulfonic Acid

TechniqueKey Observations
IR (cm⁻¹) Strong S=O stretching bands are observed in the region of 1350-1450 cm⁻¹ and 1150-1200 cm⁻¹. An S-O stretching band is seen around 800-900 cm⁻¹. The O-H stretching band is broad and located around 3000-3500 cm⁻¹.
Raman (cm⁻¹) The S-Cl stretching vibration gives a characteristic band around 400-450 cm⁻¹[1][3]. S=O bending and other vibrational modes are also observed.
Mass Spec Due to its high reactivity and instability, obtaining a standard mass spectrum is challenging. It readily hydrolyzes to sulfuric acid and hydrochloric acid.
This compound (Final Product)

The introduction of the sulfonic acid group at the C2 position of the benzimidazole ring dramatically alters the electronic environment and, consequently, the spectroscopic properties. The following data is predicted based on the structural changes.

Table 4: Predicted Spectroscopic Data of this compound

TechniqueKey Observations (Predicted)
¹H NMR The singlet corresponding to the C2-H proton will be absent. The aromatic protons will likely experience a downfield shift due to the electron-withdrawing nature of the sulfonic acid group. The N-H and the sulfonic acid O-H protons will be observable as broad singlets, potentially exchanging with each other and with any residual water in the solvent.
¹³C NMR The C2 carbon will be significantly deshielded and shifted downfield, appearing in the region of 150-160 ppm, due to the direct attachment of the electronegative sulfonic acid group. The other aromatic and imidazole carbons will also show shifts reflecting the new electronic distribution.
IR (cm⁻¹) Strong and broad O-H stretching from the sulfonic acid group will be prominent in the 2500-3300 cm⁻¹ region. Strong S=O stretching bands will appear around 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹. The N-H stretching of the imidazole ring will still be present.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at approximately 228.23 g/mol [4][5]. Fragmentation may involve the loss of SO₃ (80 Da).

Experimental Protocols

Synthesis of 5-methoxy-1H-benzimidazole
  • To a solution of 4-methoxy-o-phenylenediamine (1 mmol) in formic acid (5 mL), the mixture is refluxed for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.

  • The solid product is filtered, washed with water, and dried under vacuum.

  • Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of this compound
  • 5-methoxy-1H-benzimidazole (1 mmol) is added portion-wise to an excess of cold (0 °C) chlorosulfonic acid (e.g., 5 equivalents) with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Note: These are generalized procedures and may require optimization for specific laboratory conditions.

Visualization of the Synthetic Transformation

The structural evolution from the starting material to the final product is a key aspect of this guide.

G cluster_0 4-methoxy-o-phenylenediamine cluster_1 5-methoxy-1H-benzimidazole cluster_2 This compound A A B B A->B Cyclization C C B->C Sulfonation

Caption: Chemical structures of the compounds in the synthetic pathway.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed narrative of the chemical transformations occurring at each synthetic step. The disappearance of the primary amine signals and the appearance of the imidazole N-H and C2-H signals in the spectra of 5-methoxy-1H-benzimidazole confirm the successful cyclization. Subsequently, the disappearance of the C2-H signal and the appearance of characteristic sulfonic acid group absorptions in the IR and predicted NMR spectra would strongly indicate the successful sulfonation to yield the final product. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize and characterize these important benzimidazole derivatives.

References

"evaluating the efficiency of various catalysts in the synthesis of benzimidazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] The efficient synthesis of benzimidazole derivatives is, therefore, a critical focus for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of these vital heterocyclic compounds, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide validated protocols.

The Paradigm Shift: From Conventional to Catalyzed Synthesis

Historically, the synthesis of benzimidazoles, such as through the Phillips-Ladenburg reaction, involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions and often at high temperatures.[4] While foundational, these methods are often plagued by long reaction times, low yields, and the generation of significant waste.[4]

The advent of catalyzed synthesis has revolutionized the field, offering milder, faster, and more selective routes to benzimidazole derivatives.[4] The core of modern catalyzed approaches typically involves the condensation of an o-phenylenediamine with an aldehyde. The catalyst's role is pivotal in accelerating the reaction and enhancing the yield and purity of the final product.[4]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and is dictated by factors such as desired yield, reaction time, cost, and commitment to green chemistry principles. Below is a comparative analysis of prominent catalyst classes, with supporting experimental data.

Lewis Acid Catalysts

Lewis acids are a cornerstone in the synthesis of benzimidazoles, activating the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack by the o-phenylenediamine.

Mechanism of Action: The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the amino group of the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.

A variety of Lewis acids have proven effective, including ZrCl₄, TiCl₄, SnCl₄, HfCl₄, and Er(OTf)₃.[5][6] Erbium(III) triflate (Er(OTf)₃), in particular, has shown remarkable efficiency, especially in microwave-assisted, solvent-free conditions.[1][7]

Experimental Data Summary: Lewis Acid Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Er(OTf)₃1Solvent-free (MW)1005-10 min86-99[1][7]
ZrCl₄10Anhydrous EtOHRoom Temp-Excellent[5]
Zn(OTf)₂-t-BuOH/H₂O---[5]
In(OTf)₃Catalytic amountSolvent-free--High[8]

Causality of Choice: Lewis acids like Er(OTf)₃ are often chosen for their high catalytic activity, allowing for low catalyst loading and rapid reactions, particularly under microwave irradiation which can significantly reduce reaction times from hours to minutes.[1][7] The choice of a specific Lewis acid can also influence selectivity, for instance, in the formation of mono- versus di-substituted benzimidazoles.

Heterogeneous and Nanocatalysts

A significant advancement in sustainable chemistry is the use of heterogeneous catalysts, which offer ease of separation from the reaction mixture and potential for recyclability. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity.

Mechanism of Action: Similar to Lewis acids, many solid-supported and nanocatalysts function by providing acidic sites that activate the aldehyde. For metallic nanoparticles, the mechanism can also involve activation of the reactants on the catalyst surface.

Examples of effective heterogeneous catalysts include silica sulfuric acid, Fe₂O₃ nanoparticles, ZnO nanoparticles, and supported gold nanoparticles.[2][9][10]

Experimental Data Summary: Heterogeneous and Nanocatalysts

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Nano ZnO0.02 mol%Ethanol7015 min - 2 hHigh[2]
Au/TiO₂40 mgCHCl₃:MeOH (3:1)252 h80-98[10]
Fe₃O₄@Mel-CC@TEPA@CuO20 mgEthanolRoom Temp-High[11]
MgO@DFNS10 wt%EthanolAmbientShorter timeExcellent[12][13]
ZnFe₂O₄ (ultrasound)-Ethanol-22-28 min88-92[14]

Causality of Choice: The primary driver for selecting heterogeneous catalysts is their recyclability, which aligns with the principles of green chemistry and can significantly reduce the overall cost of the synthesis. For instance, Au/TiO₂ can be recovered and reused at least five times without a significant loss of its catalytic efficacy.[10] Nanocatalysts like nano ZnO offer the advantage of high efficiency at very low catalyst loadings.[2]

Green Catalytic Systems and Methodologies

The push towards environmentally benign synthesis has led to the exploration of "green" catalysts and alternative energy sources like microwave and ultrasound irradiation.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions.[1][7][15]

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often at room temperature, and can be used with or without a catalyst.[14][16][17][18]

Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.[19]

Experimental Data Summary: Green Methodologies

MethodologyCatalystSolventTemperature (°C)TimeYield (%)Reference
MicrowaveEr(OTf)₃ (1 mol%)Solvent-free1005-10 min86-99[1][7]
MicrowaveNone--5-10 min94-98[15]
UltrasoundZnFe₂O₄Ethanol-22-28 min88-92[14]
UltrasoundNone (NaOH/I₂)-Room Temp4-7 minup to 99[18]
Ionic Liquid GelBAIL gel (1 mol%)Solvent-free1305 hHigh[19]

Causality of Choice: The adoption of green methodologies is driven by the desire to reduce environmental impact. Solvent-free reactions, facilitated by microwave or ultrasound, minimize the use of volatile organic compounds.[1][7][14][15][18] The recyclability of catalysts like ionic liquid gels further enhances the sustainability of the process.[19]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for key catalytic systems are provided below.

Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol is adapted from a highly efficient, solvent-free method.[1][7]

Materials:

  • N-phenyl-o-phenylenediamine

  • Substituted benzaldehyde

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and the desired benzaldehyde (1 mmol).

  • Add Er(OTf)₃ (1 mol%).

  • Subject the mixture to microwave irradiation at 100°C for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to the vessel. The product and catalyst will separate into two phases.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Heterogeneous Catalysis using ZnO Nanoparticles

This protocol outlines a green synthesis approach using recyclable ZnO nanoparticles.[2]

Materials:

  • o-phenylenediamine

  • Substituted benzaldehyde

  • ZnO nanoparticles (ZnO-NPs)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add ZnO-NPs (0.02 mol%).

  • Stir the reaction mixture at 70°C for 15 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • Wash the resulting product repeatedly with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.

  • The ZnO-NP catalyst can be recovered by filtration, washed, dried, and reused.

Visualizing the Workflow and Mechanisms

Diagrams are essential for a clear understanding of the experimental workflows and reaction mechanisms.

G cluster_conventional Conventional Synthesis Workflow cluster_catalyzed Catalyzed Synthesis Workflow (Heterogeneous) conv_start Reactants: o-phenylenediamine + Aldehyde conv_reflux Reflux in Solvent (e.g., Ethanol) with Acid conv_start->conv_reflux conv_workup Neutralization, Precipitation, Filtration conv_reflux->conv_workup conv_purify Recrystallization conv_workup->conv_purify conv_product Benzimidazole Product conv_purify->conv_product cat_start Reactants: o-phenylenediamine + Aldehyde + Catalyst cat_reaction Stir at RT or with gentle heating cat_start->cat_reaction cat_separation Catalyst Separation (e.g., Filtration) cat_reaction->cat_separation cat_evaporation Solvent Evaporation cat_separation->cat_evaporation cat_recycle Catalyst Recycling cat_separation->cat_recycle cat_product Benzimidazole Product cat_evaporation->cat_product

Caption: Comparative workflow of conventional vs. catalyzed benzimidazole synthesis.

G cluster_mechanism Lewis Acid Catalyzed Benzimidazole Synthesis aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde [R-CH=O---LA] aldehyde->activated_aldehyde + LA lewis_acid Lewis Acid (LA) intermediate1 Intermediate 1 activated_aldehyde->intermediate1 + o-phenylenediamine diamine o-phenylenediamine diamine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization benzimidazole Benzimidazole intermediate2->benzimidazole - H₂O - LA water H₂O intermediate2->water

Caption: Simplified mechanism of Lewis acid-catalyzed benzimidazole synthesis.

Conclusion

The catalyzed synthesis of benzimidazoles represents a significant leap forward from conventional methods, offering superior efficiency, selectivity, and sustainability.[4] For researchers and professionals in drug development, the choice of catalyst should be a strategic decision based on a thorough understanding of the underlying mechanisms and a consideration of the overall process efficiency, including catalyst cost and recyclability. Lewis acids, particularly under microwave conditions, offer unparalleled speed, while heterogeneous and nanocatalysts provide a greener, more sustainable alternative with the potential for multiple reuse cycles. By leveraging these advanced catalytic systems, the scientific community can accelerate the discovery and development of novel benzimidazole-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 5-methoxy-1H-benzimidazole-2-sulfonic acid (CAS No. 106135-28-8). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplement to your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and Safety Profile

This compound is an organic sulfonic acid derivative. Its benzimidazole core is a common scaffold in pharmaceutical compounds, making its proper handling and disposal a critical aspect of laboratory safety in drug discovery and development. The primary hazards associated with this compound are its irritant properties.[1]

According to available Safety Data Sheets, this chemical is classified as an irritant that can cause serious eye irritation and may provoke an allergic skin reaction.[1] Understanding these hazards is the foundation for establishing safe handling and disposal procedures.

PropertyValueSource
CAS Number 106135-28-8[1][2]
Molecular Formula C₈H₈N₂O₄S[1][3]
Molecular Weight 228.23 g/mol [1][3]
Physical State Solid[1]
Known Hazards Irritant, Causes serious eye irritation (H319), May cause an allergic skin reaction (H317)[1]

Personal Protective Equipment (PPE) Protocol

Before initiating any handling or disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The acidic and irritant nature of this compound necessitates a multi-layered defense to prevent exposure.

  • Eye Protection : Chemical safety goggles are required at all times to protect against potential splashes or dust particles.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact and potential allergic reactions.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection : Handling should occur in a well-ventilated area. If there is a risk of generating dust or aerosols, work should be conducted within a chemical fume hood to minimize inhalation risks.[5]

The Disposal Workflow: A Step-by-Step Guide

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4] Never discard this chemical down the sanitary sewer.[6][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which many benzimidazole derivatives fall.[8][9]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in preventing dangerous chemical reactions.[10] Incompatible wastes must never be mixed.[11]

  • Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container compatible with acidic materials.[4]

  • Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be compatible with both the acid and the solvent.[4]

  • Contaminated Labware : Any disposable items that have come into direct contact with the chemical (e.g., pipette tips, weighing paper, contaminated gloves) must be disposed of in a designated solid chemical waste container.[4]

Step 2: Waste Container Management

All chemical waste containers must be managed to prevent leaks, spills, and exposure.

  • Labeling : Label every waste container with a "Hazardous Waste" label, clearly identifying the full chemical name ("this compound") and any solvents present.[7]

  • Containment : Use sturdy, compatible containers with securely closing lids.[7] For acidic waste, glass or high-density polyethylene containers are generally preferred over metal, which can corrode.[10]

  • Storage : Store sealed waste containers in a designated and well-ventilated chemical waste storage area. This area should be away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[4][11]

Step 3: On-Site Neutralization (Optional Pre-Treatment)

While final disposal must be handled by professionals, neutralization can be a valid pre-treatment step to reduce the reactivity of the waste. This must be done with extreme caution.

  • Preparation : Conduct the procedure in a chemical fume hood while wearing full PPE. Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.

  • Procedure : Slowly and carefully add the neutralizing agent to the acidic waste solution while stirring. This reaction is often exothermic and can generate heat; slow addition is crucial to control the temperature.[11]

  • pH Monitoring : Periodically check the solution's pH with a calibrated pH meter or pH paper. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[4]

  • Final Collection : The neutralized solution is still considered hazardous waste. Collect it in a properly labeled hazardous waste container for final disposal.[4]

Step 4: Disposal of Empty Containers

A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[5]

  • Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water) that can remove the chemical residue.[5]

  • Rinsate Collection : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]

  • Final Container Disposal : Once triple-rinsed and decontaminated, the container can often be disposed of as regular trash after the chemical label has been defaced. Always confirm this final step with your local EHS regulations.[5]

Step 5: Arranging for Final Disposal

Once a waste container is full, or in accordance with your institution's storage time limits (often not exceeding one year), arrange for pickup.[5]

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor.[4]

  • Provide the full chemical name and any available SDS information to ensure it is transported and disposed of in compliance with all regulations, including the Resource Conservation and Recovery Act (RCRA).[12]

Emergency Procedures

Spill Response
  • Restrict Access : Immediately alert others and secure the area.[5]

  • Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[5]

  • Absorb : Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust generation.[5]

  • Collect : Carefully collect the contaminated absorbent material into a designated, leak-proof hazardous waste container.[5]

  • Decontaminate : Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[5]

Personnel Exposure
  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin : Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.[13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal cluster_spill Emergency Response start Identify Waste: 5-methoxy-1H-benzimidazole- 2-sulfonic acid ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type solid Solid Waste: Collect in labeled, sealed acid-compatible container. waste_type->solid Solid liquid Liquid Waste (Solution): Collect in labeled, leak-proof hazardous waste container. waste_type->liquid Liquid labware Contaminated Labware: Collect in designated solid chemical waste container. waste_type->labware Labware storage Store sealed container(s) in designated hazardous waste area. Away from bases/oxidizers. solid->storage liquid->storage labware->storage pickup Arrange for pickup by EHS or licensed contractor. storage->pickup spill Spill Occurs spill_response 1. Restrict Access & Ventilate 2. Absorb with inert material 3. Collect as hazardous waste 4. Decontaminate area spill->spill_response spill_response->storage Dispose of cleanup materials

Caption: Logical workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 5-methoxy-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of 5-methoxy-1H-benzimidazole-2-sulfonic acid (CAS No. 106135-28-8). As a dual-functionality molecule incorporating both a benzimidazole nucleus, common in biologically active compounds, and a sulfonic acid group, this substance requires a handling protocol that respects its potential hazards.[1][2] This guide is designed for researchers and drug development professionals, emphasizing the rationale behind each safety measure to ensure both personal protection and experimental integrity.

Hazard Identification and Risk Profile

Understanding the specific hazards of this compound is fundamental to establishing a robust safety protocol. The primary risks are associated with its irritant properties and the general hazards of sulfonic acids.[3][4]

The parent compound, 1H-Benzimidazole-2-sulfonic acid, is classified as causing severe skin burns and eye damage, indicating the sulfonic acid moiety is a primary driver of corrosive potential.[5] While the 5-methoxy derivative is listed with less severe classifications, prudence dictates treating it with significant caution.

Hazard StatementGHS ClassificationImplication for HandlingSource
H317: May cause an allergic skin reactionSkin Sensitizer, Category 1Prolonged or repeated skin contact must be avoided to prevent sensitization.[3]
H319: Causes serious eye irritationEye Irritant, Category 2ADirect contact with eyes can cause significant, potentially painful, irritation.[3]
Potential for Respiratory IrritationSTOT SE 3 (Implied)As with many acidic powders and related benzimidazoles, inhalation of dust may irritate the respiratory tract.[4][4]

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure mitigation. However, a comprehensive PPE strategy is mandatory for all handling procedures.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves.Protects against skin contact, irritation, and potential allergic reaction.[3][6] Gloves must be inspected before use and disposed of after handling.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.Essential for preventing eye contact, as the compound causes serious eye irritation.[3]
Full-face shield.Recommended to be worn over goggles, especially when handling the solid powder or preparing solutions, to protect the entire face from splashes.[7][8]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically required when handled within a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95) should be available for emergency situations or if work must occur outside of a fume hood.[8]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling minimizes risk at every stage. The following workflow is designed to control exposure and prevent accidental release.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood Function prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Solid Compound (Use anti-static weigh boat) prep3->handle1 handle2 Slowly Add Solid to Solvent (To prevent splashing) handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Segregate & Dispose of Waste (Solid vs. Liquid) post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

Detailed Methodologies
  • Preparation & Engineering Controls :

    • All handling of this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne dust.[6]

    • Before starting, confirm that the safety shower and eyewash station are unobstructed and operational.[10][11]

    • Prepare a designated hazardous waste container for all contaminated materials.[8]

  • Handling the Solid Compound :

    • When weighing, use gentle motions to avoid creating dust clouds.[12] Using a weigh boat or creased weighing paper can facilitate controlled transfer into your reaction vessel.

    • Always keep the container of the solid chemical tightly sealed when not in use.

  • Preparing Solutions :

    • When dissolving, add the solid this compound to the solvent in portions. This allows for better control over the dissolution process and minimizes the risk of splashing.

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[9][13] If skin irritation or an allergic rash occurs, seek medical advice.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Spill For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).[10] Personnel involved in cleanup must wear the full PPE outlined in Section 2. Place waste in a sealed, labeled container for proper disposal.[14]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and regulatory compliance.

cluster_waste Generated Waste Streams cluster_disposal Disposal Protocol compound 5-methoxy-1H-benzimidazole- 2-sulfonic acid solid_waste Solid Waste (Gloves, weigh boats, contaminated wipes) compound->solid_waste liquid_waste Liquid Waste (Unused solutions, contaminated solvents) compound->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container

Caption: Waste Segregation and Disposal Flowchart.

  • Waste Segregation : All materials that have come into direct contact with the compound are considered hazardous waste.[8]

    • Solid Waste : Used gloves, weighing papers, contaminated paper towels, and other solid consumables should be collected in a designated, sealed, and clearly labeled hazardous solid waste container.

    • Liquid Waste : Unused or expired solutions and contaminated solvents must be collected in a separate, labeled, and leak-proof hazardous liquid waste container.

  • Decontamination : After handling is complete, wipe down the work surface within the fume hood, the exterior of any primary containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a clean wipe.

  • Final Disposal : All waste must be disposed of through a certified hazardous waste management service in accordance with all federal, state, and local regulations. Do not pour any waste down the drain.[8]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.